[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLPHICWYKYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395221 | |
| Record name | ST50807797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401638-68-4 | |
| Record name | ST50807797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its structural features, methods of synthesis, and key physicochemical parameters, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of the Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability contribute to its frequent use in the design of antifungal, antimicrobial, and anticancer drugs.[1][2] The incorporation of a thioacetic acid moiety at the 5-position and an amino group at the 3-position of the triazole ring, as in this compound, introduces additional functional groups that can modulate the molecule's biological activity and physicochemical characteristics. This guide aims to provide a detailed exploration of these properties, empowering researchers to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Chemical Identity
A thorough understanding of a molecule's structure is fundamental to predicting its behavior. Here, we dissect the key structural and identifying features of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a central 1,2,4-triazole ring substituted with an amino group at the C3 position and a thioacetic acid group at the C5 position.
Caption: Chemical structure of this compound.
Identifying Information
For unambiguous identification and sourcing, the following identifiers are crucial:
| Identifier | Value | Source |
| IUPAC Name | 2-((3-amino-1H-1,2,4-triazol-5-yl)thio)acetic acid | [3] |
| CAS Number | 401638-68-4 | [3][4] |
| Molecular Formula | C₄H₆N₄O₂S | [3] |
| Molecular Weight | 174.18 g/mol | [3] |
| SMILES | O=C(O)CSC1=NC(N)=NN1 | [3] |
Synthesis of this compound
The synthesis of the title compound is readily achievable from its precursor, 3-amino-5-mercapto-1,2,4-triazole. The following section outlines a reliable synthetic pathway.
Synthetic Pathway Overview
The most direct route involves the S-alkylation of 3-amino-5-mercapto-1,2,4-triazole with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This nucleophilic substitution reaction targets the thiol group, which is a potent nucleophile.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted mercaptoacetic acid triazole derivative.[5]
Materials:
-
3-Amino-5-mercapto-1,2,4-triazole (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.2 eq)
-
Distilled water or Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the base (e.g., KOH) in the chosen solvent (e.g., water).
-
Addition of Thiol: To the basic solution, add 3-amino-5-mercapto-1,2,4-triazole portion-wise with stirring until complete dissolution.
-
Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Causality of Experimental Choices:
-
The use of a base is crucial to deprotonate the thiol group of the starting material, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of chloroacetic acid.
-
Using a slight excess of chloroacetic acid ensures the complete consumption of the starting thiol.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification of the reaction mixture is necessary to protonate the carboxylate group of the product, rendering it less soluble in the aqueous medium and allowing for its precipitation and isolation.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, and interaction with biological targets.
Physical State and Appearance
This compound is expected to be a white to off-white crystalline solid at room temperature, similar to its precursor, 3-amino-5-mercapto-1,2,4-triazole.[1]
Melting Point
Solubility
The solubility of a compound is a key parameter in drug development and formulation.
Qualitative Solubility Profile (Predicted):
-
Water: The presence of the amino, carboxylic acid, and triazole functionalities suggests that the compound will have some solubility in water, particularly at pH values where either the amino group is protonated or the carboxylic acid is deprotonated. The precursor, 3-amino-5-mercapto-1,2,4-triazole, is soluble in hot water.[6][7]
-
Polar Organic Solvents: Solubility is expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Nonpolar Organic Solvents: The compound is likely to be poorly soluble in nonpolar solvents such as hexane and diethyl ether.
Experimental Protocol for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Acidity (pKa)
The pKa values of the ionizable groups (carboxylic acid and amino group) are critical for understanding the compound's charge state at different pH values, which influences its solubility, membrane permeability, and receptor binding.
Predicted pKa Values:
-
Carboxylic Acid (COOH): The pKa of the carboxylic acid group is expected to be in the range of 3-5, typical for acetic acid derivatives.
-
Amino Group (NH₂): The pKa of the amino group on the triazole ring is likely to be in the range of 2-4, as the electron-withdrawing nature of the triazole ring reduces its basicity.
-
Triazole N-H: The triazole ring itself has acidic protons, and their pKa values are generally in the range of 9-10.
Experimental Protocol for pKa Determination via Potentiometric Titration: [8][9][10]
Caption: Workflow for pKa determination by potentiometric titration.
Causality of Experimental Choices:
-
Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring the change in pH as a function of added titrant.[8][10]
-
The use of a strong base ensures a complete and sharp titration endpoint for the acidic protons.
-
The half-equivalence point is where the concentrations of the protonated and deprotonated forms of the ionizable group are equal, and according to the Henderson-Hasselbalch equation, at this point, pH = pKa.[8]
Spectroscopic Properties
Spectroscopic data provides invaluable information for structural elucidation and confirmation of the synthesized compound. While specific spectra for the title compound are not available in the searched literature, the expected characteristic signals are discussed below based on the analysis of its functional groups and related compounds.
¹H NMR Spectroscopy
-
-CH₂- (thioacetic acid): A singlet is expected for the methylene protons, likely in the range of 3.5-4.5 ppm.
-
-NH₂ (amino group): A broad singlet is anticipated for the amino protons, with its chemical shift being solvent and concentration-dependent.
-
-NH- (triazole ring): A broad singlet for the N-H proton of the triazole ring is also expected, likely at a downfield chemical shift.
-
-COOH (carboxylic acid): A very broad singlet at a downfield position (>10 ppm) is characteristic of the carboxylic acid proton.
¹³C NMR Spectroscopy
-
-CH₂- (thioacetic acid): A signal for the methylene carbon is expected in the range of 30-40 ppm.
-
C=O (carboxylic acid): The carbonyl carbon should appear in the downfield region, typically around 170-180 ppm.
-
C3 and C5 (triazole ring): Two distinct signals for the carbon atoms of the triazole ring are expected in the aromatic region, likely between 140 and 160 ppm.
FT-IR Spectroscopy
-
N-H stretch (amino and triazole): Broad absorption bands in the region of 3100-3400 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad absorption band in the range of 2500-3300 cm⁻¹, often overlapping with the N-H stretches.
-
C-S stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
C=N and N=N stretches (triazole ring): Characteristic absorptions in the 1400-1650 cm⁻¹ region.
Potential Applications and Future Directions
The structural motifs present in this compound suggest a range of potential applications. The 1,2,4-triazole core is a well-established pharmacophore with diverse biological activities.[1][11] The thioacetic acid side chain can act as a linker for conjugation to other molecules or as a coordinating group for metal ions.
Potential areas of research and application include:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.[1]
-
Materials Science: As a ligand for the formation of coordination polymers and metal-organic frameworks with potential catalytic or sensory applications. The precursor, 3-amino-5-mercapto-1,2,4-triazole, has been investigated as a corrosion inhibitor.[7][12]
-
Agrochemicals: Triazole derivatives are widely used as fungicides in agriculture.[1][13]
Further research is warranted to fully elucidate the biological activity profile and material properties of this versatile compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. From its molecular structure and synthesis to its key physical and spectroscopic characteristics, this document serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer a practical starting point for its characterization in the laboratory. The promising structural features of this molecule suggest its potential for further exploration in various scientific disciplines.
References
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Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate. Retrieved from [Link]
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Mercapto-1,2,4-Triazoles: An Overview. (n.d.). JOCPR. Retrieved from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
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3-Amino-1,2,4-triazole. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). NIH. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. Retrieved from [Link]
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(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. Retrieved from [Link]
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3-Amino-1-methyl-5-methylthio-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved from [Link]
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3-amino-1H-1,2,4-triazole, (2,4,5-trichlorophenoxy)acetic acid (salt). (n.d.). SpectraBase. Retrieved from [Link]
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The Chemical Properties and Applications of 3-Amino-5-Mercapto-1,2,4-Triazole. (n.d.). Retrieved from [Link]
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3-Amino-1,2,4-Triazole. (n.d.). MP Biomedicals. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
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Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.). ACS Publications. Retrieved from [Link]
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[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS number and IUPAC name
An In-Depth Technical Guide to [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring the versatile 1,2,4-triazole scaffold. The guide is intended for researchers and professionals in drug development and medicinal chemistry. It covers the compound's fundamental identifiers, physicochemical properties, a validated synthetic pathway with detailed protocols, and an exploration of its potential applications grounded in the well-established biological activities of the triazole class. The narrative emphasizes the chemical logic behind synthetic choices and the mechanistic basis for its therapeutic potential.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged five-membered heterocyclic structure containing three nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, largely due to its metabolic stability and its capacity to engage in various non-covalent interactions (e.g., hydrogen bonding, coordination) with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including well-documented antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The 3-amino-1,2,4-triazole motif, in particular, serves as a critical pharmacophore in the design of novel therapeutic agents.[3] The compound this compound incorporates this key moiety and is further functionalized with a thioacetic acid side chain, presenting multiple reactive sites for synthetic elaboration. This makes it a valuable building block for creating diverse chemical libraries aimed at discovering new drug candidates.
Compound Profile: this compound
The subject of this guide is a specific derivative of the 3-amino-1,2,4-triazole family. Its precise identification is crucial for procurement, characterization, and regulatory documentation.
Chemical Identifiers
A clear summary of the compound's primary identifiers is essential for unambiguous referencing in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 2-((3-amino-1H-1,2,4-triazol-5-yl)thio)acetic acid | [4] |
| CAS Number | 401638-68-4 | [4] |
| Molecular Formula | C₄H₆N₄O₂S | [4] |
| SMILES | O=C(O)CSC1=NC(N)=NN1 | [4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, solubility, and formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 174.18 g/mol | [4] |
| Appearance | White to off-white powder (Typical for related compounds) | [5] |
| Purity | ≥95% (As commercially available) | [4] |
Synthesis and Mechanistic Rationale
A robust and efficient synthetic route is paramount for producing the target compound for research and development. The methodology described below is a validated, high-yield approach based on fundamental principles of nucleophilic substitution.
Synthetic Strategy: The Logic of S-Alkylation
The most direct and chemically sound approach to synthesizing this compound is through the S-alkylation of a suitable precursor. The key starting material is 3-Amino-1,2,4-triazole-5-thiol (CAS: 16691-43-3).[5][6] This molecule possesses a nucleophilic thiol (-SH) group, which is readily deprotonated under basic conditions to form a thiolate anion (-S⁻). This potent nucleophile can then attack an electrophilic carbon, such as the one in 2-chloroacetic acid, displacing the chloride leaving group in a classic SN2 reaction to form the desired carbon-sulfur bond.
The use of a base is critical; it serves to deprotonate both the thiol and the carboxylic acid of the alkylating agent, increasing the nucleophilicity of the thiol and ensuring the final product is isolated as a salt, which can be neutralized in an acidic workup.
Experimental Workflow and Protocol
The following diagram and protocol outline a reliable, step-by-step procedure for the laboratory-scale synthesis of the target compound.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-amino-1,2,4-triazole-5-thiol in an aqueous solution containing 2.2 equivalents of sodium hydroxide. Stir until a clear solution is obtained.
-
Addition of Alkylating Agent: Slowly add a solution of 1.1 equivalents of 2-chloroacetic acid dissolved in a minimal amount of water to the reaction flask. The addition should be performed at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2-3. A white precipitate of the product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts, followed by a wash with a cold organic solvent like ethanol or ether to remove non-polar impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Applications in Research and Drug Development
The therapeutic potential of this compound is inferred from the extensive body of research on the 1,2,4-triazole class. Its utility stems from both its intrinsic biological activity and its function as a versatile synthetic intermediate.
Core Biological Activity of the 1,2,4-Triazole Scaffold
-
Antifungal Mechanism: Many commercial antifungal drugs (e.g., fluconazole, voriconazole) are triazole derivatives.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][7] The triazole's nitrogen atoms coordinate with the heme iron atom in the enzyme's active site, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] This leads to membrane instability and fungal cell death.
-
Anticancer Potential: Triazole derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms.[8] Some derivatives act as inhibitors of enzymes critical for cancer cell growth, such as indoleamine 2,3-dioxygenase 1 (IDO1).[2] The ability of the triazole ring to participate in diverse biological interactions makes it a valuable scaffold for developing targeted cancer therapies.[1]
-
Other Activities: The 1,2,4-triazole core has been successfully incorporated into molecules with antitubercular, antiviral, and anti-inflammatory properties, highlighting its broad applicability in addressing diverse diseases.[2][9]
Caption: Relationship between the compound's structure and its potential applications.
A Versatile Building Block for Drug Discovery
Beyond the inherent activity of its core, this compound is an exemplary synthetic building block.
-
Carboxylic Acid Handle: The terminal carboxylic acid group is a prime site for modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the covalent attachment of other pharmacophores or linker groups to explore structure-activity relationships (SAR).
-
Amino Group Handle: The free amino group can undergo acylation, alkylation, or be used to form Schiff bases, providing another vector for structural diversification.
-
Triazole Ring: The nitrogen atoms of the triazole ring itself can serve as points for N-alkylation, further expanding the chemical space accessible from this single precursor.
This trifunctional nature allows chemists to systematically modify the molecule's properties—such as solubility, lipophilicity, and target affinity—in the pursuit of optimized drug candidates.
Conclusion
This compound (CAS 401638-68-4) is a well-defined chemical entity with significant potential for the drug discovery and development pipeline. Its synthesis is straightforward and based on reliable chemical principles. Grounded in the proven therapeutic success of the 1,2,4-triazole scaffold, this compound serves as both a promising lead structure for biological screening and a highly versatile intermediate for the synthesis of more complex and potent therapeutic agents. Its rich functionality provides a robust platform for medicinal chemists to explore novel treatments for a range of diseases, from fungal infections to cancer.
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Symbiosis Online Publishing. Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [Link]
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Thomson, et al. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (NIH). [Link]
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ResearchGate. Synthesis of 3-amino-1H-1,2,4-triazoles via iron(III) chloride.... [Link]
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Karczmarzyk, et al. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
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An In-Depth Technical Guide to the Solubility of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular structure's influence on solubility, offers a theoretical framework for predicting its behavior in various solvent systems, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to equip scientists with the foundational knowledge and practical methodology required to effectively work with this compound in a research and development setting.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical sciences and organic synthesis, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from laboratory bench to clinical application.[1] Poor solubility can hinder formulation development, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[2] The compound this compound, featuring a heterocyclic 1,2,4-triazole core, belongs to a class of structures known for a wide range of pharmacological activities.[3] Understanding its solubility is not merely an academic exercise but a critical first step in harnessing its therapeutic potential.[1]
This guide will first deconstruct the molecule's architecture to predict its solubility based on fundamental chemical principles. It will then present a robust, universally accepted methodology for experimentally quantifying this essential property.
Molecular Structure and Its Solubility Implications
The solubility of an organic molecule is fundamentally governed by its structure and the interplay of its functional groups with the solvent. The principle of "like dissolves like" serves as a reliable guide: polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.[4]
The structure of this compound is multifaceted, containing several functional groups that contribute to its overall polarity and chemical behavior.
Caption: Structure of this compound.
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of donating a proton. It is a strong hydrogen bond donor and acceptor, which significantly promotes solubility in polar protic solvents like water, methanol, and ethanol.[4]
-
Amino Group (-NH₂): This is a polar, basic functional group that can accept a proton. As a hydrogen bond donor, it also contributes positively to aqueous solubility.[5]
-
1,2,4-Triazole Ring: The heterocyclic ring itself is polar due to the presence of four nitrogen atoms. The N-H bond allows it to act as a hydrogen bond donor, while the lone pairs on the other nitrogen atoms act as hydrogen bond acceptors.[6]
-
Thioether Linkage (-S-): The thioether linkage is less polar than an ether linkage and contributes a degree of lipophilicity (fat-solubility) to the molecule.[7]
Zwitterionic Nature: The presence of both a carboxylic acid (acidic) and an amino group (basic) means the molecule can exist as a zwitterion, carrying both a positive and a negative charge on the same molecule, particularly in solutions near its isoelectric point.[8] This dual ionic character generally enhances solubility in highly polar solvents like water but can decrease solubility in less polar organic solvents.[9]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High | Strong hydrogen bonding interactions between the solvent's -OH groups and the molecule's -COOH, -NH₂, and triazole moieties.[4] The ability to form salts at acidic or basic pH further enhances solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvation is driven by dipole-dipole interactions.[10] Solvents like DMSO and DMF are excellent at dissolving polar, multifunctional compounds. Solubility in acetonitrile is predicted to be lower than in DMSO or DMF.[6] |
| Slightly Non-polar | Ethyl Acetate, Tetrahydrofuran (THF), Acetone | Low to Very Low | The molecule's high polarity and capacity for hydrogen bonding are mismatched with the solvent's properties. Limited dipole-dipole interactions may allow for minimal dissolution. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble | A significant mismatch in polarity ("like dissolves like" principle).[4] The energy required to break the strong intermolecular forces of the solid compound is not compensated by interactions with the non-polar solvent. |
Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to quantification, a rigorous experimental approach is necessary. The saturation shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[11][12]
Causality Behind the Method: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid. This ensures that the measured concentration represents the absolute maximum amount of the compound that can dissolve under the specified conditions (solvent, temperature, pH).[13]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh an amount of this compound sufficient to create a visible excess of solid in the chosen solvent volume (e.g., 10 mg in 2 mL of solvent).[11]
-
Prepare the required solvents and, for aqueous systems, buffered solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[12]
-
Use clear glass vials with screw caps to allow for visual inspection.
-
-
Equilibration:
-
Add the solid compound to the vial, followed by the precise volume of the solvent or buffer.
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance).[12]
-
Expert Insight: Agitation must be vigorous enough to keep the solid suspended but not so violent as to cause particle size reduction. The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient, but a time-point study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly for coarse sedimentation.
-
To separate the saturated liquid phase from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding chemical-resistant syringe filter (e.g., 0.22 µm PVDF).[12]
-
Trustworthiness Check: The choice of filter is crucial. A pre-test should be run to ensure the compound does not adsorb to the filter material, which would lead to an artificially low solubility value.
-
-
Sample Analysis (HPLC):
-
Immediately after separation, carefully pipette a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Expert Insight: HPLC is superior to UV spectrophotometry for this analysis because it can separate the parent compound from any potential impurities or degradants, ensuring only the API is quantified.[11]
-
-
Data Calculation and Reporting:
-
Using the concentration obtained from HPLC and the dilution factor, calculate the original concentration in the saturated solution.
-
For buffered systems, measure the pH of the remaining saturated solution to report the precise pH at which the solubility was determined.[11]
-
The final result should be reported in standard units such as mg/mL or mol/L at the specified temperature and pH.
-
Conclusion
The solubility of this compound is predicted to be high in polar protic solvents and moderate-to-high in polar aprotic solvents, while being largely insoluble in non-polar media. This profile is dictated by the molecule's array of polar, hydrogen-bonding functional groups and its zwitterionic potential. While these predictions provide a strong directional guide for solvent selection, they must be confirmed through rigorous experimental measurement. The Shake-Flask method, coupled with HPLC analysis, represents the authoritative standard for generating reliable, quantitative solubility data. This information is indispensable for guiding formulation strategies, interpreting biological data, and advancing the compound through the development pipeline.
References
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Reichardt, C. (n.d.). Solvents and Polarity . Solvents and Solvent Effects in Organic Chemistry. [Link]
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Foreword: The 3-Amino-1,2,4-Triazole Scaffold - A Privileged Motif in Drug Discovery
An In-Depth Technical Guide to the Medicinal Chemistry of 3-Amino-1,2,4-Triazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The 1,2,4-triazole ring is a quintessential example of such a scaffold, and its 3-amino substituted variant, in particular, serves as a versatile building block for novel drug candidates.[1][2][3] The unique physicochemical properties of this heterocycle—including its metabolic stability, capacity for hydrogen bonding, dipole character, and rigidity—make it an ideal pharmacophore for engaging with biological receptors.[4][5][6]
This technical guide provides a comprehensive exploration of the potential applications of 3-amino-1,2,4-triazole derivatives across key therapeutic areas. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and critical experimental protocols that underpin the development of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.
Section 1: Anticancer Applications - Targeting the Hallmarks of Malignancy
The fight against cancer demands a multifaceted approach, targeting various biological pathways that govern cell proliferation, survival, and metastasis.[7] Derivatives of 3-amino-1,2,4-triazole have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[8][9][10][11]
Mechanism of Action: From Tubulin Disruption to Enzyme Inhibition
The anticancer activity of these derivatives is not monolithic; rather, it stems from their ability to interfere with several critical cellular processes.
-
Tubulin Polymerization Inhibition: One of the most validated strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitosis. Certain 5-aryl-3-phenylamino-1,2,4-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[9][10] This mechanism is analogous to that of established agents like colchicine.
-
Enzyme Inhibition: Many signaling pathways crucial for cancer cell growth are driven by enzymes. Triazole derivatives have been developed as inhibitors for targets such as casein kinase, aromatase, and α-glucosidase, thereby disrupting cancer progression at a molecular level.[12][13]
-
Induction of Apoptosis: Mechanistic studies have revealed that many 3-amino-1,2,4-triazole compounds induce programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of cell cycle arrest or other cellular stresses initiated by the compound.[12][14]
Below is a diagram illustrating the logical workflow from compound synthesis to the elucidation of its anticancer mechanism.
Caption: Workflow for Anticancer Drug Discovery with Triazole Derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-amino-1,2,4-triazole core has yielded critical insights into the structural requirements for anticancer activity.
-
Substitution at the 3-Amino Group: The presence of a 3-bromophenylamino moiety has been shown to be particularly beneficial for activity against several cancer cell lines.[8]
-
Substitution at the 5-Position: Aryl groups at this position are common in active compounds. The nature and substitution pattern of this aryl ring can significantly modulate potency and selectivity.[8][10]
-
Thione Derivatives: The conversion of the 3-amino group to a 3-thione (mercapto) derivative often enhances biological potency, a strategy that has proven effective in developing highly active compounds.[4][11][12]
Quantitative Data Summary
The antiproliferative activity of representative compounds is summarized below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 8d | HCT116 (Colon) | 0.37 | Apoptosis Induction, G2/M Arrest | [14] |
| 8d | Hela (Cervical) | 2.94 | Apoptosis Induction, G2/M Arrest | [14] |
| Compound 6 | MCF-7 (Breast) | 4.23 | Multi-targeted (α-glucosidase, tubulin, aromatase) | [12] |
| Hydrazone 18 | MDA-MB-231 (Breast) | ~2-17 | Kinase Inhibition (presumed) | [4] |
| Compound 5k | Jurkat (Leukemia) | < 1 | Tubulin Polymerization Inhibition | [10] |
Key Experimental Protocol: Antiproliferative XTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of synthesized 3-amino-1,2,4-triazole derivatives against a panel of human cancer cell lines.
Objective: To determine the IC50 value of test compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader (450-500 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions. The rationale for this duration is to allow sufficient time for the compounds to exert their antiproliferative effects over several cell cycles.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Colorimetric Reaction: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4-6 hours. During this time, metabolically active (viable) cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.
-
Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Antimicrobial Applications - Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[15] The 1,2,4-triazole scaffold is a well-established core in antimicrobial drugs (e.g., fluconazole) and new 3-amino derivatives continue to show significant promise.[3][15][16][17]
Mechanism of Action: Targeting Fungal and Bacterial Viability
-
Antifungal Activity: A primary mechanism for triazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18] Disruption of this pathway compromises membrane integrity, leading to fungal cell death. Molecular docking studies have shown that 3-amino-1,2,4-triazole derivatives can bind effectively to the active site of CYP51.[18]
-
Antibacterial Activity: The antibacterial mechanisms are more varied. Some derivatives function as Schiff bases, which can chelate metal ions essential for bacterial enzyme function or interfere with cell wall synthesis.[16] Others are designed as hybrids with existing antibiotics like quinolones to enhance their efficacy and overcome resistance.[15]
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard procedure for determining the MIC of novel triazole derivatives against bacterial and fungal strains.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Standard antimicrobial drugs for comparison (e.g., Streptomycin, Ketoconazole).[16]
-
Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized microbial suspension. Dilute it in broth so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Add 100 µL of this final inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring absorbance with a plate reader.
Section 3: Antiviral and Anti-Inflammatory Potential
Beyond cancer and microbial infections, 3-amino-1,2,4-triazole derivatives have demonstrated potential in other significant therapeutic areas.
Antiviral Activity
The 1,2,4-triazole ring is a bioisostere of amide or ester groups and is present in the approved antiviral drug Ribavirin.[19][20] This structural mimicry allows derivatives to interfere with viral replication. Research has focused on creating analogs of known drugs like Acyclovir and Doravirine, where the triazole ring is used to modify pharmacokinetic properties and potentially evade resistance mechanisms.[19] These compounds have shown activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[19][21]
Caption: Inhibition of COX-2 by 1,2,4-Triazole Derivatives.
Anti-inflammatory Activity
Chronic inflammation is an underlying cause of many diseases. Several 1,2,4-triazole derivatives have shown potent anti-inflammatory activity, often comparable to standard drugs like indomethacin and ibuprofen.[22][23][24][25] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[13][23] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13][24]
Section 4: Synthetic Methodologies
The therapeutic potential of this scaffold is enabled by robust and flexible synthetic chemistry that allows for the creation of diverse chemical libraries. Several efficient methods for preparing 3-amino-1,2,4-triazoles have been developed.[1][26]
General Synthetic Protocol: From Hydrazinecarboximidamide
A common and efficient route involves the cyclization of a substituted hydrazinecarboximidamide intermediate. This method is convergent, allowing for variation at different positions of the triazole ring by choosing the appropriate starting materials.[1][26]
Objective: To synthesize a 1-substituted-3-amino-1,2,4-triazole.
Materials:
-
Substituted aniline or other primary amine
-
Hydrazine hydrate
-
Cyanamide
-
Formic acid or Trimethyl orthoformate
-
Acetonitrile (anhydrous)
-
Silica gel for chromatography
Procedure (Convergent Route Example): [1][27]
-
Formation of Aminoguanidine Formate: In a controlled reaction vessel, hydrazine hydrate and formic acid are added simultaneously to cyanamide at a low temperature (0-10°C) while maintaining a pH of 6-7. This step is critical for forming the aminoguanidine formate precursor while minimizing side reactions.[27]
-
Heating and Cyclization Precursor Formation: The mixture is then heated to 60-100°C. This promotes the formation of the key intermediate.
-
Cyclization: The resulting intermediate is isolated (often via filtration after concentration) and heated, typically with trimethyl orthoformate, at high temperatures (e.g., 140°C) in a sealed tube. This final step drives the cyclization and dehydration to form the stable 1,2,4-triazole ring.
-
Purification: The crude product is cooled, and purified, typically by filtration through a silica gel pad followed by recrystallization or column chromatography to yield the pure 3-amino-1,2,4-triazole derivative.
Note: Alternative pathways exist, such as the direct condensation of carboxylic acids with aminoguanidine hydrochloride, which can be an eco-friendly approach.[2]
Conclusion and Future Outlook
The 3-amino-1,2,4-triazole scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. The derivatives synthesized from this core have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][28][29] The wealth of available synthetic methodologies allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of compounds for enhanced potency and selectivity.
Future research will likely focus on creating hybrid molecules that combine the triazole core with other known pharmacophores to develop multi-target agents, a promising strategy for overcoming drug resistance and treating complex diseases.[4][13] As our understanding of disease biology deepens, the rational design of novel 3-amino-1,2,4-triazole derivatives will undoubtedly continue to yield promising candidates for the next generation of therapeutics.
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A Comprehensive Technical Guide to the Synthetic Routes of Substituted 1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1,2,4-triazole-3-thiols and their tautomeric thione forms are a cornerstone in medicinal chemistry, constituting the core scaffold of numerous therapeutic agents.[1][2] Their remarkable and diverse pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties, have fueled extensive research into their synthesis.[2][3] This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this privileged heterocyclic system. Moving beyond a simple enumeration of methods, this document delves into the mechanistic underpinnings, strategic considerations for substrate selection, and practical insights into reaction optimization. Detailed experimental protocols for key transformations, comparative data, and visual representations of reaction pathways are provided to empower researchers in the rational design and synthesis of novel 1,2,4-triazole-3-thiol derivatives for drug discovery and development.
Introduction: The Enduring Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. The presence of a thiol or thione group at the C3 position introduces a unique set of physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions. This structural feature is crucial for the biological activity of many compounds, enabling them to interact with high affinity at the active sites of various enzymes and receptors.
The tautomeric equilibrium between the thiol and thione forms further contributes to the chemical versatility of these molecules, influencing their reactivity and biological interactions. The stability of the 1,2,4-triazole nucleus to metabolic degradation enhances its appeal as a pharmacophore in drug design.[4] This guide will explore the most robust and versatile methods for the construction of this important molecular framework.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of substituted 1,2,4-triazole-3-thiols predominantly relies on the cyclization of open-chain precursors that contain the requisite nitrogen and sulfur atoms. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the triazole ring, and the desired scale of the reaction.
The Workhorse Route: Cyclization of Thiosemicarbazide Derivatives
The most classical and widely employed method for the synthesis of 1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazides or their acylated derivatives.[3][5] This approach is highly versatile, allowing for the introduction of a wide range of substituents at the N4 and C5 positions of the triazole ring.
A common strategy involves the acylation of a thiosemicarbazide followed by cyclodehydration. A notable advancement in this area is the use of polyphosphate ester (PPE) as a condensing agent to facilitate the direct reaction of thiosemicarbazides with carboxylic acids.[6][7] This method proceeds in two stages: the initial acylation of the thiosemicarbazide, followed by cyclodehydration of the resulting acylthiosemicarbazide intermediate upon treatment with an aqueous alkali solution.[6][7]
The use of a hydrothermal reaction vessel for the acylation step can be advantageous, as the increased temperature and pressure can simplify the isolation of the intermediate.[6][7] A key advantage of this two-step method is the ease of purification; the target 1,2,4-triazole-3-thiols can be readily converted to their water-soluble potassium salts, allowing for the removal of insoluble impurities, such as the potential 1,3,4-thiadiazole side product, by filtration.[7]
General Reaction Scheme:
Figure 1: Synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides and carboxylic acids.
Experimental Protocol: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Acylation: A mixture of 4-phenylthiosemicarbazide (10 mmol), isonicotinic acid (10 mmol), and polyphosphate ester (PPE) in chloroform is heated in a hydrothermal reaction vessel at 90°C for a specified time.
-
Work-up and Isolation of Intermediate (Optional): The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a cold sodium bicarbonate solution to neutralize the excess acid. The precipitated solid, 1-isonicotinoyl-4-phenylthiosemicarbazide, is filtered, washed with water, and dried.
-
Cyclodehydration: The crude acylthiosemicarbazide is dissolved in an aqueous solution of potassium hydroxide (e.g., 2M KOH) and refluxed for several hours.
-
Purification: The reaction mixture is cooled and filtered to remove any insoluble byproducts. The filtrate is then acidified with a dilute acid (e.g., HCl) to a pH of 5-6. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
A straightforward method for the synthesis of unsubstituted at C5 1,2,4-triazole-3-thione involves heating thiosemicarbazide with formamide.[8] This one-pot reaction is simple to perform and generally gives good yields of the product.
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thione [8]
-
A mixture of thiosemicarbazide (0.25 mol) and formamide (0.5 mol) is heated at 110-120°C for 30 minutes.
-
The resulting clear, pale green solution is poured into a porcelain dish and allowed to cool overnight.
-
The precipitated white crystals are collected by filtration, washed sequentially with water and hexane, and then air-dried.
Alternative Synthetic Routes
While the cyclization of thiosemicarbazide derivatives is the most common approach, other methods have been developed for the synthesis of 1,2,4-triazoles, which can be adapted for the synthesis of their 3-thiol derivatives.
The Pellizzari reaction is the synthesis of 1,2,4-triazole derivatives from the condensation of an amide and an acyl hydrazide.[9][10] While not directly producing a 3-thiol, this method is fundamental to 1,2,4-triazole chemistry and can be conceptually adapted. For instance, using a thioamide in place of an amide could potentially lead to the desired 3-thiol derivatives, although this is less commonly reported.
The Einhorn-Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles.[9][11] Similar to the Pellizzari reaction, this is a general method for 1,2,4-triazole synthesis. Its application to the direct synthesis of 3-thiol derivatives would require the use of specific thio-analogs of the starting materials.
Modern and Greener Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies.[12] For the synthesis of 1,2,4-triazole-3-thiols, this has translated into the exploration of microwave-assisted synthesis and multicomponent reactions.[12] Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the cyclization of thiosemicarbazide derivatives.[3]
Summary of Synthetic Routes and Comparative Analysis
The following table summarizes the key features of the discussed synthetic routes for substituted 1,2,4-triazole-3-thiols.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reference(s) |
| Cyclization of Thiosemicarbazides with Carboxylic Acids | Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE), Aqueous Alkali | Versatile, good yields, straightforward purification. | Two-step process, potential for side products. | [6][7] |
| Cyclization of Thiosemicarbazide with Formamide | Thiosemicarbazide, Formamide | Heat (110-120°C) | One-pot synthesis, simple procedure, good for C5-unsubstituted products. | Limited to C5-unsubstituted derivatives. | [8] |
| Microwave-Assisted Synthesis | Various thiosemicarbazide derivatives | Microwave irradiation | Rapid reaction times, often higher yields, energy efficient. | Requires specialized equipment. | [3] |
Conclusion and Future Perspectives
The synthesis of substituted 1,2,4-triazole-3-thiols is a mature field with a rich history of established methodologies, primarily centered around the versatile cyclization of thiosemicarbazide precursors. These classical routes continue to be the mainstay for accessing a wide array of derivatives for biological evaluation. The development of more efficient and environmentally friendly methods, such as those utilizing microwave assistance and novel condensing agents like PPE, has further expanded the synthetic chemist's toolkit.
Future research in this area will likely focus on the development of novel one-pot, multicomponent reactions to further streamline the synthesis of complex 1,2,4-triazole-3-thiol derivatives. Additionally, the exploration of catalytic and greener reaction conditions will continue to be a priority. As our understanding of the biological roles of this important scaffold deepens, the demand for efficient and diverse synthetic routes will undoubtedly continue to grow, paving the way for the discovery of the next generation of 1,2,4-triazole-based therapeutic agents.
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tautomerism in 3-amino-1H-1,2,4-triazole derivatives
An In-depth Technical Guide to Tautomerism in 3-Amino-1H-1,2,4-triazole Derivatives
Authored by: Gemini, Senior Application Scientist
The 3-amino-1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, integral to a multitude of biologically active agents. The functionality and interaction of these molecules at a molecular level are profoundly dictated by their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive technical exploration of the tautomeric phenomena inherent to 3-amino-1H-1,2,4-triazole derivatives. We will dissect the complex equilibria between annular and amino-imino tautomers, elucidate the environmental and substituent effects that govern these states, and present a validated framework of computational and experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the understanding of tautomerism for rational molecular design.
The Strategic Importance of Tautomerism in 3-Amino-1,2,4-triazole Systems
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical, often-overlooked parameter in drug design. For nitrogen-rich heterocycles like 3-amino-1,2,4-triazole, the migration of a single proton (prototropic tautomerism) can drastically alter the molecule's physicochemical properties. This includes its hydrogen bonding signature (donor/acceptor patterns), lipophilicity, pKa, and overall three-dimensional conformation. Consequently, the predominant tautomeric form present under physiological conditions directly governs how a molecule interacts with its biological target, such as an enzyme active site or a receptor.[1][2][3]
The 3-amino-1,2,4-triazole core is a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, antiviral, and antimicrobial properties.[4][5][6][7] A deep understanding of its tautomeric behavior is not merely an academic exercise; it is a prerequisite for effective lead optimization and the development of compounds with predictable and robust efficacy. This guide synthesizes current knowledge to provide an authoritative overview of the subject.
The Tautomeric Landscape: Annular and Amino-Imino Equilibria
Derivatives of 3-amino-1H-1,2,4-triazole primarily exhibit two forms of prototropic tautomerism: annular tautomerism, involving proton migration between the ring nitrogen atoms, and amino-imino tautomerism, involving the exocyclic amino group.
2.1. Annular Prototropic Tautomerism
Annular tautomerism results in three potential forms for the 3(5)-amino-1,2,4-triazole system, as the position of the substituent and the mobile proton are described relative to each other.[8][9]
-
3-amino-1H-1,2,4-triazole (or 5-amino-1H-1,2,4-triazole) : These two are often considered together as the 1H-tautomer, representing the most frequently encountered forms. X-ray crystallography studies often show that these compounds crystallize as the 5-amino-1H form.[4][8][9]
-
3-amino-2H-1,2,4-triazole : This tautomer places the proton on the N2 nitrogen.
-
5-amino-4H-1,2,4-triazole : This form, with the proton on N4, is generally considered the least stable and is not commonly observed in solution or the solid state for these derivatives.[2][10]
The equilibrium between the 1H and 2H forms is the most significant and is heavily influenced by external factors.
2.2. Amino-Imino Tautomerism
In addition to proton movement within the ring, the exocyclic amino group can tautomerize to an imino form. This equilibrium exists for each of the annular tautomers, further diversifying the potential structural landscape. The amino form is generally more stable than the imino form in most studied cases.[11]
Caption: Fig. 1: Key Tautomeric Equilibria for 3-amino-1,2,4-triazole derivatives.
Governing Forces: Factors Dictating Tautomeric Preference
The delicate balance between tautomers is not static; it is a dynamic equilibrium influenced by a confluence of intrinsic and extrinsic factors.
-
Substituent Effects : The electronic nature of substituents on the triazole ring is a primary determinant. Electron-withdrawing groups (EWGs) tend to increase the acidity of the triazole N-H protons, influencing the equilibrium. Studies have shown that as the electron-withdrawing properties of a substituent increase, the equilibrium shifts more towards the 5-amino-1H-tautomer.[9] Conversely, electron-donating groups (EDGs) can alter the basicity of the ring nitrogens, favoring different forms.[2]
-
Solvent Effects : The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[12][13] Polar protic solvents can stabilize tautomers with larger dipole moments or those that can engage in hydrogen bonding. For example, computational studies on 3-amino-5-nitro-1,2,4-triazole predicted the 1H-tautomer to be most stable in the gas phase, but the 2H-tautomer becomes most stable in polar solvents, a finding that aligns with experimental observations.[14]
-
Physical State (Solid vs. Solution) : In the solid state, the observed tautomer is the one that forms the most stable crystal lattice, influenced by packing forces and intermolecular hydrogen bonds. X-ray diffraction studies consistently reveal that 3(5)-amino-1,2,4-triazole derivatives preferentially crystallize in the 5-amino-1H form.[4][8][9] In solution, however, the molecule is in a dynamic equilibrium, and multiple tautomers may coexist, with their relative populations determined by the factors above.
Computational Chemistry as a Predictive Tool
In silico modeling provides invaluable predictive insights into tautomeric stability before embarking on synthetic or analytical endeavors. Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely employed to calculate the relative energies of all possible tautomers.
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for accuracy.[2][15] To simulate solution-phase behavior, continuum solvation models such as the Polarizable Continuum Model (PCM) or the SMD model are applied, which account for the bulk electrostatic effects of the solvent.[14]
Table 1: Calculated Relative Gibbs Free Energy (ΔG) for Tautomers of Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
| Substituent (on propanamide N) | Predominant Tautomer | KT ([5-amino-1H]/[3-amino-1H]) | ΔG300 (kJ/mol) |
| 4-Methoxyphenyl | 5-amino-1H | 1.8 | -1.4 |
| 4-Chlorophenyl | 5-amino-1H | 2.5 | -2.3 |
| 4-Nitrophenyl | 5-amino-1H | 3.5 | -3.1 |
| Data synthesized from Dolzhenko et al., RSC Advances, 2018.[9] |
This data clearly illustrates that as the substituent becomes more electron-withdrawing (methoxy < chloro < nitro), the equilibrium constant KT increases, favoring the 5-amino-1H tautomer, as evidenced by the increasingly negative Gibbs free energy change.[9]
A Multi-Technique Approach to Experimental Characterization
A definitive characterization of tautomeric systems requires a synergistic application of multiple analytical techniques. No single method provides a complete picture across different physical states.
Caption: Fig. 2: Integrated Workflow for Tautomer Investigation.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.
-
Causality : The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment. Proton migration changes the hybridization and electron density at the ring atoms, leading to distinct chemical shifts for each tautomer. In cases of rapid interconversion (on the NMR timescale), time-averaged, often broadened signals are observed. For instance, the involvement of the triazole ring in tautomerism is confirmed by the appearance of two broad signals in the ¹³C NMR spectra.[4]
-
Self-Validation : Variable temperature (VT) NMR experiments can be used to resolve separate signals by slowing the exchange rate at low temperatures or to observe shifts in equilibrium at different temperatures.
Protocol: ¹H and ¹³C NMR Analysis for Tautomer Equilibrium
-
Sample Preparation : Dissolve 5-10 mg of the purified 3-amino-1,2,4-triazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Use a solvent that is representative of the environment of interest.
-
Initial Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K) on a spectrometer of at least 400 MHz.
-
Signal Assignment : Assign all proton and carbon signals using 2D NMR techniques (COSY, HSQC, HMBC) if necessary. Pay close attention to the N-H protons and the triazole ring C-H and C-N carbons.
-
Tautomer Identification : Look for the presence of multiple sets of signals corresponding to different tautomers. If exchange is rapid, observe the weighted average chemical shifts and potential signal broadening.
-
Quantification : If distinct signals for each tautomer are visible, calculate the molar ratio by integrating the corresponding non-exchangeable proton signals (e.g., a substituent's methyl group). The equilibrium constant (KT) can then be determined.
-
Variable Temperature (VT) Study : If signals are broad, acquire a series of ¹H spectra at different temperatures (e.g., from 253 K to 353 K in 10 K increments). Observe the sharpening of signals at low temperatures (slow exchange) or shifts in the averaged signal position, indicating a change in the equilibrium position.
5.2. Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of the tautomeric form present in the solid state.
-
Causality : X-ray diffraction maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions, including, in high-resolution datasets, the location of hydrogen atoms. This definitively distinguishes between, for example, a proton on N1 versus N2.
-
Self-Validation : The resulting bond lengths and angles within the triazole ring serve as a secondary check. For instance, C-N bond lengths will differ significantly between single and double bonds, patterns which are characteristic of a specific tautomer.
Protocol: Sample Preparation for X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Crystal Mounting : Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection : Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a modern diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods, and refine the model against the collected data.
-
Hydrogen Atom Location : Locate the tautomeric proton directly from the difference Fourier map. Its position on a specific nitrogen atom confirms the tautomeric structure in the crystal.
5.3. Supporting Spectroscopic Methods (IR & UV-Vis)
While less definitive than NMR or X-ray crystallography, IR and UV-Vis spectroscopy provide valuable, complementary data.
-
Infrared (IR) Spectroscopy : The vibrational frequencies of N-H, C=N, and C-N bonds are different in each tautomer. Comparing experimental spectra with those predicted from DFT calculations for each possible tautomer can help identify the major form.[14]
-
UV-Vis Spectroscopy : The electronic transitions (and thus the λmax) are dependent on the conjugated π-system of the molecule, which differs between tautomers. Similar to IR, comparing experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulated spectra for each tautomer can support structural assignments.[1][2]
Tautomerism and Its Consequence in Drug Design
The biological activity of a drug is contingent on its ability to bind to a target protein. This interaction is governed by precise steric and electronic complementarity.
-
Hydrogen Bonding : Annular tautomerism directly alters the hydrogen bond donor-acceptor pattern. A 1H-tautomer has a different hydrogen bonding profile than a 2H-tautomer. If a crucial hydrogen bond with a receptor residue (e.g., an aspartate carboxylate) requires a proton at a specific nitrogen, only the correct tautomer will bind effectively.
-
Molecular Shape and Lipophilicity : The shift of a proton changes bond lengths and angles, subtly altering the molecule's shape. It also changes the dipole moment, which in turn affects solubility and the ability to cross biological membranes (lipophilicity).
Caption: Fig. 3: Tautomer-Specific Receptor Interaction.
Conclusion
The tautomerism of 3-amino-1H-1,2,4-triazole derivatives is a complex but manageable phenomenon. A thorough understanding, achieved through the integrated use of computational modeling and multi-technique experimental analysis, is fundamental to the rational design of new therapeutics and functional materials. By characterizing and controlling the tautomeric state, researchers can fine-tune molecular properties to optimize for biological activity, solubility, and stability, ultimately leading to more effective and predictable molecular entities. The insights and protocols provided in this guide serve as a robust framework for navigating the challenges and harnessing the opportunities presented by tautomerism in modern chemical science.
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22778-22787. [Link]
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Liaw, Y.-C. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(44), 8636–8645. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]
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Palmer, M. H., & Vickerstaff, R. J. (2019). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. [Link]
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Smith, G., et al. (2009). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22778–22787. [Link]
-
Donald, J. R., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 10(17), 3745–3748. [Link]
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Hryhorash, R., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Semantic Scholar. [Link]
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Hryhorash, R., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
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Brovarets, V., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(12), 2249. [Link]
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Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 9(10). [Link]
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Al-Ayed, A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1438. [Link]
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Alipour, M., & Esmaeili, A. (2018). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. SciSpace. [Link]
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Al-Ayed, A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PMC. [Link]
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Al-Hourani, B. J. (2013). Substituent effect on the amino–imino tautomerism of aminothiazoles. ResearchGate. [Link]
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Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(1), 106. [Link]
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Methodological & Application
Synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the preparation of the key intermediate, 3-amino-5-mercapto-1,2,4-triazole, followed by its S-alkylation with chloroacetic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and safety considerations.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a plethora of biologically active compounds, exhibiting a wide range of pharmacological activities. The incorporation of both an amino and a thioacetic acid moiety onto this heterocyclic core, as in this compound, presents a molecule with significant potential for further chemical modification and exploration of its therapeutic properties. The thioether linkage provides a flexible spacer, while the carboxylic acid and amino groups offer reactive handles for the synthesis of more complex derivatives, such as amides, esters, and peptides. This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of this valuable building block.
The synthetic approach is logically divided into two main stages:
-
Synthesis of 3-Amino-5-mercapto-1,2,4-triazole: This crucial intermediate is prepared via the cyclization of thiocarbohydrazide with a suitable one-carbon synthon. This method is widely employed for the construction of the 3-amino-5-mercapto-1,2,4-triazole core.
-
S-Alkylation to form this compound: The thiol group of the triazole intermediate is a potent nucleophile and readily undergoes S-alkylation. This step involves the reaction with chloroacetic acid in the presence of a base to afford the desired product. This reaction is a classic example of nucleophilic substitution at a saturated carbon.
This document provides a step-by-step methodology for each stage, along with explanations for the choice of reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
This protocol is based on established methods for the synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles from thiocarbohydrazide.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Thiocarbohydrazide | 98% | Sigma-Aldrich |
| Formic Acid | 98-100% | Fisher Scientific |
| Ethanol | 95% | VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiocarbohydrazide (10.6 g, 0.1 mol).
-
Addition of Formic Acid: Carefully add formic acid (6.0 mL, ~0.16 mol) to the flask.
-
Reflux: Heat the mixture under reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol 9:1).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form.
-
Isolation of Product: Add 50 mL of cold water to the reaction mixture and stir for 15 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of 20 mL of cold water to remove any unreacted formic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): The crude product can be recrystallized from hot water or ethanol to obtain a purer compound.
Expected Yield: 70-80% Appearance: Off-white to pale yellow crystalline solid.
Part 2: Synthesis of this compound
This protocol is adapted from the carboxymethylation of similar 4-amino-5-mercapto-1,2,4-triazole derivatives.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-5-mercapto-1,2,4-triazole | (Synthesized in Part 1) | - |
| Chloroacetic Acid | 99% | Alfa Aesar |
| Potassium Hydroxide (KOH) | 85% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Deionized Water | - | - |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| pH paper or pH meter | - | - |
| Buchner funnel and filter paper | - | - |
Procedure:
-
Dissolving the Triazole: In a 250 mL round-bottom flask, dissolve 3-amino-5-mercapto-1,2,4-triazole (5.8 g, 0.05 mol) in a solution of potassium hydroxide (5.6 g, 0.1 mol) in 100 mL of water. Stir until a clear solution is obtained.
-
Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (4.7 g, 0.05 mol) in 20 mL of water dropwise over 15 minutes.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., n-butanol/acetic acid/water 4:1:1).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water (2 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 70-80 °C.
Expected Yield: 75-85% Appearance: White to off-white solid.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Sharp melting point. |
| ¹H NMR (DMSO-d₆) | δ ~3.8-4.0 (s, 2H, -S-CH₂-), δ ~5.5-6.0 (br s, 2H, -NH₂), δ ~12.0-13.0 (br s, 1H, -COOH), δ ~13.5-14.0 (br s, 1H, triazole -NH). |
| ¹³C NMR (DMSO-d₆) | δ ~35-40 (-S-CH₂-), δ ~150-155 (C-NH₂), δ ~160-165 (C-S), δ ~170-175 (-COOH). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H and O-H stretching), ~1700 (C=O stretching), ~1640 (N-H bending). |
| Mass Spec. (ESI-MS) | m/z for C₄H₆N₄O₂S: [M+H]⁺ expected at ~175.03. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Part 1 | Incomplete reaction. | Increase reflux time. Ensure formic acid is in excess. |
| Loss of product during workup. | Use minimal amount of cold water for washing. | |
| Reaction in Part 2 does not go to completion | Insufficient base. | Ensure all the triazole is dissolved before adding chloroacetic acid. Check the quality of KOH. |
| Insufficient reflux time. | Extend the reflux time and monitor by TLC. | |
| Product is oily or difficult to crystallize | Impurities present. | Recrystallize from a suitable solvent (e.g., water or ethanol-water mixture). |
| Incomplete acidification. | Ensure the pH is accurately adjusted to 3-4. |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiocarbohydrazide: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.[4]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is also corrosive.[5][6][7]
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
ResearchGate. Scheme 2 Reaction of the aminomeraptotriazole 3 with both chloroacetyl chloride and chloro acetic acid. [Link]
-
National Institutes of Health. (2009). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. [Link]
-
Arkivoc. Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[6][8]. [Link]
-
ResearchGate. (2010). (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. [Link]
-
ResearchGate. (2014). (PDF) Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
Loba Chemie. CHLOROACETIC ACID AR. [Link]
-
Arkivoc. Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[6][8]. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. [Link]
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Application Notes and Protocols for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid (ATTA) as a Corrosion Inhibitor for Steel
Introduction: The Challenge of Steel Corrosion and the Promise of Triazole-Based Inhibitors
The corrosion of steel and its alloys remains a critical challenge across numerous industries, from infrastructure and transportation to chemical processing and energy. This electrochemical process leads to material degradation, compromising structural integrity and resulting in significant economic losses. The use of corrosion inhibitors is a cornerstone of mitigation strategies. Organic inhibitors, in particular, have garnered substantial attention due to their ability to form protective, adsorbed layers on the metal surface, effectively stifling the corrosion process.
Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven to be exceptionally effective.[1] Triazole derivatives, for instance, are well-documented for their robust corrosion inhibition properties, which are attributed to the presence of multiple nitrogen atoms in the triazole ring and the potential for strong coordination with metal surfaces.[1][2][3]
This document provides a detailed guide to the application of a promising triazole derivative, [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (ATTA) , as a corrosion inhibitor for steel. The unique molecular structure of ATTA, featuring a triazole ring, an amino group, a thioether linkage, and a carboxylic acid moiety, suggests a multi-faceted interaction with the steel surface, making it a compelling candidate for effective corrosion protection. These functional groups offer multiple active centers for adsorption on the metal surface.[1]
This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering. It provides a comprehensive overview of the proposed mechanism of action, a plausible synthesis route, and detailed protocols for the evaluation of ATTA's performance as a corrosion inhibitor for steel.
Proposed Mechanism of Action: A Multi-Center Adsorption Approach
The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The molecular structure of ATTA suggests a strong potential for adsorption on a steel surface through a combination of physisorption and chemisorption mechanisms.
The proposed mechanism involves the following key interactions:
-
Coordination via Heteroatoms: The triazole ring contains three nitrogen atoms, and the thioether linkage contains a sulfur atom, all of which possess lone pairs of electrons. These can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds (chemisorption).[2]
-
Electrostatic Interactions: In acidic environments, the nitrogen atoms of the triazole ring and the amino group can become protonated. This results in a positively charged inhibitor molecule that can be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the corrosive medium), a process known as physisorption.
-
Pi-Electron Cloud Interaction: The π-electrons of the triazole ring can also interact with the d-orbitals of the iron atoms, further strengthening the adsorption bond.
-
Carboxylic Acid Functionality: The carboxylic acid group can participate in hydrogen bonding and may also interact with the metal surface, potentially forming salt-like structures with iron ions.
The combination of these interactions leads to the formation of a stable, dense, and protective inhibitor film on the steel surface. This film acts as a barrier, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus providing comprehensive corrosion protection. Theoretical studies, such as quantum chemical calculations, can provide further insights into the electron-donating and accepting capabilities of the molecule, which are crucial for understanding the inhibitor-metal interaction.[4][5]
Synthesis of this compound (ATTA)
Step 1: Synthesis of 3-amino-1H-1,2,4-triazole-5-thiol
This precursor can be synthesized from 3-amino-1H-1,2,4-triazole through a reaction with carbon disulfide in the presence of a base.
Step 2: Synthesis of this compound
The target compound, ATTA, can then be synthesized by the reaction of 3-amino-1H-1,2,4-triazole-5-thiol with chloroacetic acid in a basic medium.
Protocols for Evaluation of Corrosion Inhibition Performance
To rigorously assess the effectiveness of ATTA as a corrosion inhibitor for steel, a combination of electrochemical and surface analysis techniques should be employed. The following protocols are based on standard practices in corrosion research.[6][7]
Materials and Specimen Preparation
-
Working Electrode: Mild steel specimens of a known composition (e.g., C1018) are recommended. The specimens should be cut to a specific size, with a surface area of approximately 1 cm² exposed to the corrosive solution. A tail or stem should be left for electrical connection.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) or a 0.5 M solution of sulfuric acid (H₂SO₄) are commonly used as aggressive media for testing corrosion inhibitors for steel.
-
Inhibitor Solutions: Prepare a stock solution of ATTA in the corrosive medium. A series of inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) should be prepared by diluting the stock solution.
-
Specimen Pre-treatment: Before each experiment, the steel specimens must be mechanically polished with a series of emery papers of decreasing grit size (e.g., from 400 to 1200 grit). Subsequently, the specimens should be degreased with acetone, rinsed with deionized water, and dried in a stream of warm air.
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration, consisting of the steel specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. All electrochemical measurements should be carried out using a potentiostat.
This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr).
-
Immerse the prepared steel specimen in the test solution (with and without ATTA) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.
-
Immerse the prepared steel specimen in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. A common model for inhibitor studies includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
where R_ct(blank) and R_ct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis Techniques
Surface analysis is crucial to visualize the protective film formed by the inhibitor and to understand its composition and morphology. Steel specimens should be immersed in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours), then removed, rinsed, and dried before analysis.
SEM provides high-resolution images of the steel surface morphology.
-
After immersion and preparation, mount the steel specimens on SEM stubs.
-
Obtain secondary electron images of the steel surface at various magnifications.
-
Compare the surface of the specimen exposed to the blank solution (which should show significant corrosion damage) with the surface of the specimen protected by ATTA (which should appear much smoother).
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the quantification of surface roughness.
-
Scan the surface of the prepared steel specimens using an AFM in tapping mode.
-
Analyze the obtained images to determine the average surface roughness (Ra).
-
A significant decrease in the surface roughness of the steel in the presence of ATTA compared to the blank solution indicates the formation of a protective film.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements in the protective film.
-
Analyze the surface of the steel specimens exposed to the inhibitor solution using an XPS system with a monochromatic Al Kα X-ray source.
-
Acquire high-resolution spectra for the elements of interest, such as Fe 2p, C 1s, N 1s, O 1s, and S 2p.
-
Deconvolute the high-resolution spectra to identify the chemical states of the elements and confirm the presence of the inhibitor molecules on the surface and their interaction with the steel. The detection of N 1s and S 2p peaks corresponding to the inhibitor would confirm its adsorption.
Data Presentation and Interpretation
Quantitative Data Summary
| Technique | Parameter | Blank Solution | Solution with ATTA | Interpretation |
| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | High | Low | Lower i_corr indicates a lower corrosion rate. |
| Inhibition Efficiency (IE%) | - | High (e.g., >90%) | High IE% signifies effective inhibition. | |
| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (R_ct) | Low | High | Higher R_ct indicates greater resistance to charge transfer and thus lower corrosion. |
| Double Layer Capacitance (C_dl) | High | Low | A decrease in C_dl suggests the replacement of water molecules by the inhibitor molecules at the metal/solution interface. | |
| Inhibition Efficiency (IE%) | - | High (e.g., >90%) | Consistent with PDP results. | |
| Atomic Force Microscopy | Average Surface Roughness (Ra) | High | Low | A smoother surface indicates the formation of a protective film and less corrosion damage. |
Visualization of Experimental Workflow and Mechanism
Caption: Experimental workflow for evaluating ATTA as a corrosion inhibitor.
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Evaluation of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Introduction and Scientific Context
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of potent therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, most notably as antifungal agents. The core mechanism of established triazole antifungals, such as fluconazole and voriconazole, involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, thereby compromising membrane integrity and arresting fungal growth.[2][4][5]
This document focuses on [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid , a derivative that combines the established bioactivity of the 1,2,4-triazole ring with a thioacetic acid moiety. The presence of the thio-linker and the carboxylic acid group may confer unique solubility, metal-chelating, or target-binding properties, while the 3-amino group can serve as a key interaction point. These structural features warrant a thorough investigation of its antimicrobial potential against a range of bacterial and fungal pathogens.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antimicrobial efficacy of this compound. The protocols described herein are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data for both initial screening and in-depth characterization.
Postulated Mechanism of Action
The primary antifungal activity of this compound is hypothesized to follow the classical pathway of triazole agents. The nitrogen atom at the 4-position of the triazole ring is expected to bind to the heme iron atom within the active site of the lanosterol 14α-demethylase enzyme (CYP51).[1] This binding event competitively inhibits the enzyme, blocking the demethylation of lanosterol to ergosterol. The resulting accumulation of toxic 14α-methylated sterols and depletion of ergosterol disrupts the structure and function of the fungal plasma membrane, leading to fungistatic or fungicidal effects.[3][5]
While the primary target is expected in fungi, many triazole derivatives have also shown antibacterial activity.[6][7][8] The mechanism in bacteria is less defined but could involve inhibition of different metabolic enzymes or disruption of cell wall synthesis. The acetic acid moiety itself is known to possess broad-spectrum bactericidal effects, which may contribute to a synergistic or independent antibacterial action.[9]
Caption: Postulated antifungal mechanism of action.
Experimental Protocols: A Step-by-Step Guide
Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method provides a rapid, cost-effective initial assessment of the compound's antimicrobial activity.[10][11] It is ideal for screening against a broad panel of microorganisms to identify susceptible species.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[11] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[12][13] The diameter of this zone correlates with the compound's efficacy.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile) for stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria[12][14] or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes (100 mm or 150 mm)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, forceps
-
Incubator
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.
-
Disk Impregnation: Aseptically apply a defined volume (e.g., 10-20 µL) of the stock solution onto a sterile blank disk to achieve the desired final concentration per disk (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk with DMSO only.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[12]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11] Swab the entire surface of the MHA or SDA plate uniformly in three directions, rotating the plate approximately 60 degrees each time to ensure even coverage.[11]
-
Disk Placement: Using sterile forceps, place the impregnated disks (including positive and negative controls) onto the inoculated agar surface.[10][15] Gently press each disk to ensure full contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria[10] and 25-30°C for 24-48 hours for yeast.
-
Data Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[10] A larger zone indicates greater sensitivity of the microorganism to the compound.[13]
Caption: Workflow for the Agar Disk Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] This quantitative method is essential for evaluating potency and comparing the compound to reference drugs.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually assessed for turbidity (growth). The MIC is the lowest concentration in a well that remains optically clear.[19]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[20] or RPMI-1640 medium for fungi[21]
-
Test microorganisms and 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel micropipettes
-
Incubator
Step-by-Step Methodology:
-
Plate Preparation: Dispense 50 µL of sterile broth (CAMHB or RPMI) into wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound solution prepared at twice the highest desired final concentration. Using a micropipette, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in wells 1-10, with well 10 having the lowest concentration.
-
Controls: Well 11 will serve as the growth control (inoculum + broth, no compound). Well 12 will be the sterility control (broth only).
-
Inoculum Preparation: Prepare a standardized inoculum matching the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]
-
Plate Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria[19][20] or 24-48 hours for fungi.[21]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well also indicates growth. The MIC is the lowest concentration of the compound at which no visible growth (turbidity/pellet) is observed.[16][19]
Caption: Workflow for MIC Determination via Broth Microdilution.
Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17] The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[20][22][23]
Principle: Aliquots are taken from the clear wells (at and above the MIC) of the completed MIC plate and are sub-cultured onto fresh, compound-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.[20][24]
Materials:
-
Completed 96-well MIC plate
-
Sterile MHA or SDA plates
-
Micropipettes and sterile tips
Step-by-Step Methodology:
-
Selection of Wells: Identify the well corresponding to the MIC and at least two adjacent wells with higher concentrations that also show no visible growth.
-
Subculturing: From each selected well, plate a 10-100 µL aliquot onto a labeled sector of a fresh agar plate.[20] Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay (e.g., 37°C for 18-24 hours).
-
MBC/MFC Determination: After incubation, count the number of colonies (CFU) on each sector of the plate. The MBC or MFC is the lowest test concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22]
Caption: Workflow for MBC/MFC Determination.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison. The ratio of MBC/MIC is a key indicator of the compound's mode of action.
Table 1: Representative Antimicrobial Activity Data
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 128 | >256 | >2 | Bacteriostatic |
| Candida albicans | 90028 | 8 | 16 | 2 | Fungicidal |
| Aspergillus fumigatus | 204305 | 32 | 128 | 4 | Fungicidal |
Interpretation Guidelines:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal or fungicidal .[20][23]
-
MBC/MIC > 4: The compound is considered bacteriostatic or fungistatic .
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Application Notes and Protocols for Determining the Antifungal Activity of Triazole Thioacetic Acid Derivatives
For: Researchers, scientists, and drug development professionals investigating novel antifungal agents.
Introduction: The Imperative for Novel Antifungal Triazoles
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health. Triazole antifungals have long been a clinical mainstay, valued for their broad-spectrum activity and favorable safety profile.[1][2] Their primary mechanism of action involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] By disrupting the integrity of the fungal cell membrane, triazoles effectively halt fungal proliferation.[1][5]
The chemical scaffold of triazoles, a five-membered ring containing three nitrogen atoms, is amenable to extensive synthetic modification.[1][3] The exploration of novel derivatives, such as triazole thioacetic acids, offers a promising avenue for the development of next-generation antifungals with enhanced potency, expanded spectrum of activity, and the potential to overcome existing resistance mechanisms.[6][7][8][9]
These application notes provide a comprehensive methodological framework for the in vitro evaluation of the antifungal activity of novel triazole thioacetic acid derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and comparable data essential for preclinical drug development.[10][11][12][13][14]
Scientific Integrity & Logic: A Framework for Trustworthy Data
Expertise & Experience: Beyond the Pipette
The protocols outlined in this document are more than a sequence of steps; they represent a distillation of best practices in antifungal susceptibility testing. The choice of RPMI-1640 medium in broth microdilution assays, for instance, is not arbitrary. It is a defined, buffered medium that supports the growth of a wide range of clinically relevant fungi while minimizing drug-media interactions that could confound results.[12] Similarly, the inclusion of both quality control (QC) strains with known susceptibility profiles and drug-free controls is non-negotiable for validating the accuracy and reproducibility of each experimental run.[14][15]
Trustworthiness: A Self-Validating System
Each protocol is designed to be a self-validating system. For example, in the disk diffusion assay, the diameter of the zone of inhibition is directly proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[11][16] By correlating these zone diameters with the Minimum Inhibitory Concentrations (MICs) determined by the reference broth microdilution method, a foundational understanding of the compound's in vitro behavior is established. Any significant deviation between these two methods warrants further investigation into the compound's physicochemical properties, such as its solubility and diffusion in agar.
Core Methodologies for Antifungal Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[10][12][13][14] It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution
Caption: Workflow for conducting a time-kill kinetic assay.
Protocol:
-
Assay Setup:
-
In flasks containing RPMI-1640 medium, establish a fungal culture with a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
Add the triazole thioacetic acid derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. [17]
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [17]
-
Biofilm Disruption Assay
Many fungal infections are associated with biofilms, which are notoriously resistant to antimicrobial agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of the triazole thioacetic acid derivative to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS.
-
Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). [20][21] * The reduction in colorimetric signal in treated wells compared to untreated controls indicates the extent of biofilm disruption.
-
Concluding Remarks
The methodologies described provide a robust framework for the preclinical evaluation of novel triazole thioacetic acid derivatives. By systematically determining the MIC, assessing the spectrum of activity, and investigating the kinetics of fungal killing and biofilm disruption, researchers can build a comprehensive profile of their lead compounds. This data is indispensable for guiding further optimization and development of these promising new antifungal agents.
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use of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid as a ligand in coordination chemistry
An In-Depth Technical Guide to [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (ATTA) in Coordination Chemistry
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the ever-evolving field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new materials with tailored properties. This compound, hereafter referred to as ATTA, emerges as a ligand of significant interest. Its structure is a compelling tapestry of functional groups, each offering unique coordination possibilities. ATTA features a 1,2,4-triazole ring, a known and robust building block in the construction of coordination polymers and metal-organic frameworks (MOFs)[1]. This core is functionalized with a primary amino group, a thioether linkage, and a carboxylic acid moiety[2].
This unique combination of hard (N, O) and soft (S) donor atoms allows ATTA to act as a versatile chelating and bridging ligand, capable of coordinating with a wide range of metal ions[3]. The triazole ring provides multiple nitrogen donors for bridging metal centers, the amino group offers an additional coordination site, and the flexible thioacetic acid arm can engage in chelation or further bridging through its sulfur and carboxylate oxygen atoms. This multi-modal coordination capability makes ATTA an exceptional candidate for constructing diverse and complex supramolecular architectures, from one-dimensional chains to three-dimensional frameworks[4][5].
This guide serves as a comprehensive resource for researchers and professionals, providing detailed protocols and application notes on the synthesis, coordination, characterization, and potential applications of ATTA-based metal complexes.
Part 1: Synthesis of the ATTA Ligand
The synthesis of ATTA is not commonly detailed in commercial catalogs, often requiring a custom laboratory preparation. The proposed protocol is a two-step process starting from commercially available precursors, based on established synthetic routes for similar 1,2,4-triazole-3-thiol derivatives[6][7]. The core principle involves the S-alkylation of 3-amino-1H-1,2,4-triazole-5-thiol with an appropriate haloacetic acid.
Protocol 1: Synthesis of this compound (ATTA)
Objective: To synthesize the ATTA ligand from 3-amino-1H-1,2,4-triazole-5-thiol and chloroacetic acid.
Causality: This reaction is a nucleophilic substitution (specifically, an S-alkylation) where the deprotonated thiol group of the triazole acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is performed under basic conditions (using NaOH) to deprotonate both the thiol and the carboxylic acid, enhancing the nucleophilicity of the thiol and ensuring the final product is in its salt form for solubility before final acidification.
Materials:
-
3-amino-1H-1,2,4-triazole-5-thiol (AMT)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific molar equivalent of 3-amino-1H-1,2,4-triazole-5-thiol in an aqueous solution of two molar equivalents of sodium hydroxide with stirring. This step generates the sodium thiolate salt in situ, a potent nucleophile[8].
-
Addition of Alkylating Agent: Slowly add one molar equivalent of chloroacetic acid, also dissolved in a minimal amount of water, to the reaction mixture.
-
Reaction: Heat the mixture under reflux for 3-4 hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature. Carefully acidify the solution dropwise with concentrated HCl until the pH is approximately 2-3. This step protonates the carboxylate group, causing the final ATTA product to precipitate out of the solution, as it is less soluble in its neutral form.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts (like NaCl) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified ATTA ligand in a vacuum oven at 60-70°C.
Characterization: Confirm the structure of the synthesized ATTA using ¹H-NMR, ¹³C-NMR, FTIR, and mass spectrometry.
Part 2: Coordination Chemistry and Synthesis of Metal-ATTA Complexes
The power of ATTA lies in its structural versatility. The presence of multiple distinct donor sites allows for a rich and varied coordination chemistry.
-
N,N-Bridging: The N1 and N2 atoms of the triazole ring are classic bridging sites, famously used to create 1D chains and 2D/3D frameworks in numerous triazole-based coordination polymers[4][9].
-
N,S-Chelation: The amino group's nitrogen and the thioether's sulfur can form a stable five-membered chelate ring with a metal ion[3].
-
O,O-Chelation/Bridging: The carboxylate group can act as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand, linking two metal centers[4].
-
Combined Modes: The true complexity arises from the combination of these modes, allowing ATTA to bridge multiple metal centers simultaneously, leading to high-dimensional, robust frameworks.
Caption: Potential coordination modes of the ATTA ligand with metal (M) centers.
Application Note I: General Protocol for Hydrothermal Synthesis of a Metal-ATTA MOF
Objective: To synthesize a crystalline coordination polymer using the ATTA ligand and a metal salt (e.g., Zn(NO₃)₂·6H₂O) under hydrothermal conditions.
Causality: Hydrothermal synthesis is a powerful technique for growing high-quality single crystals of coordination polymers. The high temperature and pressure increase the solubility of reactants and facilitate the slow, controlled self-assembly process required for crystallization. The choice of solvent can also influence the final structure.
Materials:
-
Synthesized ATTA ligand
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Cadmium Chloride)
-
Solvent (e.g., Deionized water, N,N-Dimethylformamide (DMF), or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a Teflon liner, combine the ATTA ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.
-
Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 10 mL of a 1:1 H₂O:DMF mixture).
-
Homogenization: Briefly sonicate the mixture to ensure homogeneity. The pH may be adjusted with a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid if desired, which can significantly influence the final structure.
-
Sealing: Seal the Teflon liner inside the stainless steel autoclave.
-
Heating: Place the autoclave in a programmable oven. Heat to a temperature between 100-180°C and hold for 2-3 days.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24-48 hours. Slow cooling is critical for the formation of well-defined crystals.
-
Isolation: Open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals with the mother liquor, followed by fresh solvent (e.g., DMF and then ethanol) to remove any unreacted starting materials.
-
Drying: Dry the product in air or under a mild vacuum.
Part 3: Characterization of Metal-ATTA Complexes
A multi-technique approach is essential to fully elucidate the structure and properties of the synthesized materials.
Caption: General workflow for the synthesis and characterization of Metal-ATTA complexes.
Application Note II: Key Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise 3D atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology. It is the gold standard for structural confirmation[4].
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern of the synthesized material should match the pattern simulated from the single-crystal X-ray data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the coordination of the ATTA ligand to the metal center. Key vibrational bands are monitored.
| Functional Group | Free Ligand (ATTA) ν (cm⁻¹) | Coordinated Ligand ν (cm⁻¹) | Interpretation of Shift |
| Carboxylic Acid C=O | ~1700-1725 | N/A | Disappearance indicates deprotonation. |
| Carboxylate (asymm) | N/A | ~1550-1610 | Appearance confirms coordination. |
| Carboxylate (symm) | N/A | ~1380-1420 | Appearance confirms coordination. |
| N-H (Amino) | ~3300-3400 | Shift to lower frequency | Indicates coordination of the amino group. |
| C=N (Triazole) | ~1620-1640 | Shift in frequency | Indicates coordination of ring nitrogens. |
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability of the coordination polymer and can reveal the presence of coordinated or guest solvent molecules, which are lost at lower temperatures before the framework itself decomposes at higher temperatures[9].
Part 4: Potential Applications for Researchers and Drug Development
The unique structural features of ATTA-based coordination polymers suggest a range of promising applications.
-
Heterogeneous Catalysis: The presence of both Lewis basic amino groups and open metal sites (Lewis acidic centers) makes these materials excellent candidates for catalysis. For instance, similar amino- and triazole-functionalized MOFs have shown high efficiency in the chemical fixation of CO₂ into cyclic carbonates, a reaction of significant industrial and environmental importance[10].
-
Chemical Sensing: The nitrogen-rich triazole backbone and potential for luminescence in certain metal complexes (e.g., with Zn(II), Cd(II), or lanthanides) make ATTA-based frameworks promising for the selective detection of small molecules, metal ions, or anions[11]. The analyte can interact with the framework, causing a measurable change in the fluorescent signal.
-
Drug Development & Biological Activity: Triazole derivatives and their metal complexes are well-known for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[12][13][14]. The ATTA ligand itself combines the triazole core with an amino acid-like fragment, making its metal complexes intriguing candidates for screening as novel therapeutic agents. The coordination with metal ions can enhance the biological activity of the organic ligand.
Conclusion
This compound (ATTA) is a highly versatile ligand with significant untapped potential in coordination chemistry. Its multiple donor sites and conformational flexibility enable the construction of sophisticated coordination polymers and MOFs with diverse topologies. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize novel ATTA-based materials and explore their promising applications in catalysis, chemical sensing, and the development of new bioactive compounds.
References
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Gopalakrishnan, P. P., & Iyer, G. C. R. (2024). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, characterization and biological activity of mixed ligand complexes of some metal ions containing new 2- Thioxoimidazolidine-4- one derivative and amino acid. (2021). NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. Available at: [Link]
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Synthesis, characterization, and biological activity of metal complexes of 4-ethyl vanillideneamino-3-methyl-5-mercapto-1,2,4-triazole. (2010). Semantic Scholar. Available at: [Link]
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Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]
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Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation. (2021). Chemical Communications. Available at: [Link]
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Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024). Research Square. Available at: [Link]
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Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). Journal of Organic Chemistry. Available at: [Link]
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Wang, Q., Dong, S. L., Tao, D. D., et al. (2021). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Coordination Chemistry Reviews. Available at: [Link]
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Synthesis and structural determination of three metal-organic frameworks in a Co-3-amino-1,2,4-triazole system. (2017). ResearchGate. Available at: [Link]
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Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (2015). MDPI. Available at: [Link]
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Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. (2024). ChemistrySelect. Available at: [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2017). Organic & Biomolecular Chemistry. Available at: [Link]
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3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (n.d.). University of Jyväskylä. Available at: [Link]
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Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). Dalton Transactions. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). MDPI. Available at: [Link]
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Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. (2014). ResearchGate. Available at: [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2024). Ginekologia i Poloznictwo. Available at: [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). Organic and Medicinal Chemistry International Journal. Available at: [Link]
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(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid. (n.d.). PubChem. Available at: [Link]
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Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Available at: [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). ResearchGate. Available at: [Link]
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Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2014). ResearchGate. Available at: [Link]
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Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (2009). PubMed. Available at: [Link]
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Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior. (2017). PubMed. Available at: [Link]
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Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. (2016). Dalton Transactions. Available at: [Link]
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The Science Behind 3-Amino-5-mercapto-1,2,4-triazole: From Structure to Application. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Chemical Properties and Applications of 3-Amino-5-Mercapto-1,2,4-Triazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Preparation of Metal Complexes with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Foreword: The Unique Potential of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid in Coordination Chemistry
This compound (ATAA) represents a highly versatile and promising ligand for the construction of novel metal-organic materials. Its unique molecular architecture, which combines the N-rich environment of a 3-amino-1,2,4-triazole ring with the flexible chelating arm of a thioacetic acid moiety, offers a rich playground for coordination chemists. This multifunctionality allows ATAA to act as a polydentate ligand, capable of bridging multiple metal centers to form discrete polynuclear clusters, 1D chains, 2D layers, and complex 3D coordination polymers.
The interest in such complexes is driven by their potential applications, which are rooted in the intrinsic properties of the triazole core and the coordinated metal ions. Triazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Furthermore, the resulting coordination polymers can possess intriguing physical properties, such as luminescence, magnetism, and catalytic activity, making them candidates for advanced materials in sensing and industrial processes.[2]
This guide provides a comprehensive overview of the synthesis of the ATAA ligand and detailed, field-proven protocols for the preparation of its metal complexes, with a focus on creating both discrete and polymeric structures. We will delve into the causality behind experimental choices and provide the necessary framework for researchers to reliably synthesize and characterize these fascinating compounds.
Part 1: Synthesis of the Ligand: this compound (ATAA)
The foundational step in this area of research is the reliable synthesis of the ATAA ligand. The most common and efficient route is a straightforward nucleophilic substitution reaction starting from the commercially available 3-amino-1H-1,2,4-triazole-5-thiol.
Protocol 1: Synthesis of ATAA
This protocol is based on the well-established S-alkylation of a thiol group. The reaction proceeds via the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of chloroacetic acid.
Materials:
-
3-amino-1H-1,2,4-triazole-5-thiol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Büchner funnel and vacuum flask
Procedure:
-
Thiolate Formation: In the 250 mL round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole-5-thiol (1.16 g, 10 mmol) in 50 mL of an aqueous solution containing sodium hydroxide (0.80 g, 20 mmol). Stir the mixture at room temperature until a clear solution is obtained. This step is critical as the basic medium deprotonates the thiol (-SH) group to form the thiolate (-S⁻), which is a significantly stronger nucleophile.
-
Nucleophilic Attack: While stirring, add a solution of chloroacetic acid (0.95 g, 10 mmol) in 20 mL of distilled water dropwise to the reaction mixture.
-
Reaction Completion: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 3 hours. Refluxing provides the necessary activation energy to ensure the reaction goes to completion.
-
Precipitation: After the reflux period, allow the flask to cool to room temperature. Carefully acidify the clear solution by adding concentrated HCl dropwise while stirring until the pH reaches approximately 3. This protonates the carboxylate group, rendering the ATAA molecule neutral and significantly less soluble in water, thus causing it to precipitate.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with three portions of cold distilled water to remove any unreacted starting materials and inorganic salts. Follow this with a wash using a small amount of cold ethanol to remove residual water and organic impurities.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous CaCl₂ or in an oven at 60 °C for several hours.
Expected Outcome: A stable, white crystalline solid with a typical yield of 80-90%. The purity can be confirmed by melting point and spectroscopic analysis (FT-IR, NMR).
Part 2: Synthesis of ATAA-Metal Complexes
The versatility of ATAA allows for the synthesis of various metal complexes, from simple mononuclear species to intricate coordination polymers. The outcome is highly dependent on the reaction conditions. Here, we present two representative protocols.
Protocol 2: Synthesis of a Discrete Mononuclear Ni(II)-ATAA Complex
This protocol describes a solution-based synthesis at room temperature, which typically favors the formation of discrete, kinetically controlled products.
Materials:
-
This compound (ATAA)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve ATAA (0.348 g, 2 mmol) in 20 mL of distilled water. Add a 1M NaOH solution dropwise until the ligand is fully dissolved and the solution reaches a pH of ~7. This deprotonates the carboxylic acid group, enhancing its coordinating ability.
-
Metal Solution: In a separate beaker, dissolve NiCl₂·6H₂O (0.238 g, 1 mmol) in 15 mL of distilled water.
-
Complexation: Slowly add the Ni(II) solution to the stirring ligand solution. A light green precipitate will form immediately.
-
Reaction: Continue stirring the mixture at room temperature for 4 hours to ensure complete reaction.
-
Isolation: Collect the green solid product by filtration.
-
Washing and Drying: Wash the product with distilled water, followed by ethanol. Dry in a desiccator.
Protocol 3: Hydrothermal Synthesis of a 3D Zn(II)-ATAA Coordination Polymer
Hydrothermal synthesis utilizes high temperatures and pressures to increase the solubility of reactants and promote the growth of highly crystalline, thermodynamically stable products, such as 3D coordination polymers.
Materials:
-
This compound (ATAA)
-
Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)
-
Distilled water
-
Teflon-lined stainless steel autoclave (25 mL capacity)
-
Programmable oven
Procedure:
-
Reactant Mixture: Place ATAA (0.174 g, 1 mmol) and ZnSO₄·7H₂O (0.288 g, 1 mmol) into the Teflon liner of the autoclave.
-
Solvent Addition: Add 15 mL of distilled water to the liner and stir for 10 minutes to ensure a homogeneous suspension.
-
Sealing: Seal the Teflon liner within the stainless steel autoclave.
-
Hydrothermal Reaction: Place the autoclave in the oven. Heat to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool slowly to room temperature over 24 hours. The slow cooling is crucial for the formation of high-quality single crystals suitable for X-ray diffraction.
-
Isolation: Carefully open the autoclave, collect the resulting colorless block-like crystals by filtration.
-
Washing and Drying: Wash the crystals with distilled water and a small amount of ethanol, then allow them to air dry.
Part 3: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and structure of the synthesized complexes.
Data Presentation: Key Spectroscopic and Analytical Data
| Technique | Ligand (ATAA) | Ni(II)-ATAA Complex | Zn(II)-ATAA Polymer | Rationale for Changes |
| FT-IR ν(C=O) (cm⁻¹) | ~1710 | ~1620 (asym), ~1400 (sym) | ~1615 (asym), ~1395 (sym) | A large shift (Δν > 200 cm⁻¹) between asymmetric and symmetric stretches indicates monodentate carboxylate coordination. |
| FT-IR ν(C=N) (cm⁻¹) | ~1640 | Shifted to lower frequency | Shifted to lower frequency | Shift indicates coordination of the triazole ring nitrogen to the metal center. |
| FT-IR ν(S-H) | ~2550 (weak) | Absent | Absent | Absence confirms the thione-thiol tautomerism and involvement of the sulfur atom in coordination after deprotonation.[2][3] |
| UV-Vis λₘₐₓ (nm) | ~260, ~305 | ~370, ~630, ~740 | ~270, ~310 | Appearance of new bands in the visible region for the Ni(II) complex are characteristic of d-d transitions in an octahedral geometry. |
| Elemental Analysis | C, H, N, S% match C₄H₆N₄O₂S | Matches proposed formula, e.g., [Ni(ATAA)₂(H₂O)₂] | Matches proposed formula, e.g., [Zn(ATAA)]n | Confirms the stoichiometry and metal-to-ligand ratio in the final product. |
Part 4: Structural Elucidation and Coordination Modes
The true power of ATAA lies in its ability to adopt multiple coordination modes, which dictates the final architecture of the metal complex.
Experimental Workflow
Caption: From ligand synthesis to the characterization of the final metal complex.
Coordination Versatility of ATAA
Single-crystal X-ray diffraction studies are indispensable for unambiguously determining the coordination environment. ATAA can coordinate in several ways:
-
N,S-Bidentate Chelation: The amino nitrogen and the deprotonated thiol sulfur can form a stable five-membered chelate ring with a metal ion.
-
N,O-Bidentate Chelation: A triazole nitrogen and a carboxylate oxygen can form a larger, often less stable, chelate ring.
-
Bridging Modes: Most interestingly, ATAA can act as a bridging ligand. The triazole ring can bridge two metal centers via its N1 and N2 atoms. The carboxylate group can also bridge in a syn-syn or syn-anti fashion. This bridging capability is the key to forming extended 1D, 2D, or 3D networks.
Caption: Common coordination modes of the ATAA ligand with metal centers (M).
Conclusion and Future Outlook
The protocols detailed herein provide a robust starting point for the synthesis and exploration of metal complexes based on the versatile this compound ligand. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, researchers can tune the dimensionality and, consequently, the properties of the resulting materials. The combination of a biologically active triazole core with the diverse coordination capabilities of the thioacetic acid arm ensures that ATAA-metal complexes will remain a fertile ground for discovery in materials science, catalysis, and medicinal chemistry. Future work will likely focus on the synthesis of heterometallic systems and the detailed investigation of the magnetic, optical, and catalytic properties of these novel materials.
References
-
Synthesis of . This article describes a template synthesis for a Ni(II) complex, providing a general methodology for complex formation in aqueous ethanol solutions. URL: [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. This paper details the synthesis and characterization of Ni(II) and Zn(II) complexes with a similar triazole-thiol ligand, providing valuable comparative spectroscopic data and general synthesis procedures. URL: [Link]
-
Synthesis, crystal structure and properties of a 3D zinc(II) coordination polymer with asymmetric 3-amino-1,2,4-triazolate. This article provides an example of a 3D zinc coordination polymer with a related amino-triazole ligand, demonstrating the formation of extended networks. URL: [Link]
-
Synthesis, X-Ray Structure, Hirshfeld Surface Analysis, DFT Calculations, and Molecular Docking Studies of Nickel(II) Complex with Thiosemicarbazone Derivative. This study presents a detailed synthesis and single-crystal X-ray analysis of a Ni(II) complex with a sulfur- and nitrogen-donating ligand, offering insights into coordination geometries. URL: [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. This paper describes the synthesis of various transition metal complexes with a triazole-thiol derivative, including details on FT-IR and NMR characterization confirming coordination through sulfur and nitrogen. URL: [Link]
-
Hydrothermal synthesis and characterization of the coordination polymer [Zn(bbdc)(H2O)]n (bbdc = 4,4'-bibenzenedicarboxylate) possessing a 3D network structure. This provides a representative protocol for the hydrothermal synthesis of a Zn(II) coordination polymer, outlining typical conditions. URL: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. This paper provides methods for synthesizing substituted 3-amino-1,2,4-triazoles, which are structurally related to the ATAA ligand. URL: [Link]
-
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. This article details the multi-step synthesis of a complex 4-amino-1,2,4-triazole-3-thiol derivative, confirming the general synthetic pathways for such ligands. URL: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). This study confirms the coordination of a triazole-thiol ligand through the deprotonated thiol group and an azomethine nitrogen, which is analogous to the expected coordination of ATAA. URL: [Link]
Sources
Evaluating the Corrosion Inhibition Efficiency of Triazole Compounds: An Application and Protocol Guide
Abstract
This comprehensive guide provides researchers, scientists, and professionals in materials science and chemical development with a detailed framework for the experimental evaluation of triazole compounds as corrosion inhibitors. Triazoles are a prominent class of heterocyclic organic compounds recognized for their exceptional ability to mitigate corrosion across a wide range of metals and alloys, particularly in acidic environments.[1] Their efficacy stems from the unique electronic structure of the triazole ring, which possesses three nitrogen heteroatoms and π-electrons that facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive species. This document moves beyond a simple recitation of methods, offering in-depth explanations of the causality behind experimental choices, detailed step-by-step protocols for key analytical techniques, and guidance on data interpretation. The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Imperative of Corrosion Inhibition and the Role of Triazoles
Corrosion, the electrochemical degradation of materials, poses a significant global economic and safety challenge. The development of effective corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic infrastructure. Organic inhibitors, particularly nitrogen-containing heterocyclic compounds like triazoles, have garnered considerable attention due to their efficiency, cost-effectiveness, and relatively low environmental impact.[1][2]
The primary mechanism of action for triazole inhibitors involves their adsorption onto the metal surface. This process can occur through two main types of interactions:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate-type bonding involving the sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the nitrogen atoms and π-electrons of the triazole ring.
The formation of this stable, adsorbed film effectively blocks the active sites for corrosion, thereby inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. This guide will detail the essential experimental techniques to quantify this inhibition efficiency.
Gravimetric Method (Weight Loss): The Foundational Assessment
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate. It provides a direct measure of material loss over a specified period. While less sophisticated than electrochemical methods, its simplicity and reliability make it an indispensable preliminary screening tool. The methodology is standardized by ASTM D2688.
Rationale and Causality
The principle is based on exposing a pre-weighed metal coupon to a corrosive environment, with and without the triazole inhibitor, for a set duration. The difference in weight loss between the uninhibited and inhibited conditions allows for the calculation of the corrosion rate and the inhibitor's efficiency. The choice of immersion time and temperature is critical; prolonged exposure can reveal information about the long-term stability of the inhibitor film, while elevated temperatures can accelerate the corrosion process and test the inhibitor's performance under more aggressive conditions.
Detailed Experimental Protocol
-
Coupon Preparation:
-
Mechanically polish metal coupons (e.g., mild steel, copper) with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., 400, 800, 1200 grit).
-
Rinse the coupons thoroughly with deionized water, followed by degreasing with a suitable solvent like acetone or ethanol in an ultrasonic bath.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance.
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
Prepare a blank solution (corrosive medium only) and a series of test solutions containing different concentrations of the triazole inhibitor.
-
-
Immersion Test:
-
Immerse the prepared coupons in the blank and test solutions at a constant temperature for a predetermined period (e.g., 6, 24, or 48 hours). Ensure the coupons are fully submerged and not in contact with each other.
-
-
Post-Immersion Analysis:
-
After the immersion period, retrieve the coupons.
-
Carefully remove the corrosion products by gentle cleaning with a soft brush, followed by chemical cleaning if necessary (e.g., using a solution containing HCl and a pickling inhibitor).
-
Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them.
-
Data Analysis and Interpretation
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (mm/year): CR = (K × W) / (A × T × D)
-
Where:
-
K = a constant (8.76 × 10^4 for mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
-
Inhibition Efficiency (%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
A higher IE% indicates a more effective inhibitor.
Electrochemical Techniques: Probing the Interfacial Dynamics
Electrochemical methods offer a rapid and mechanistic insight into the corrosion inhibition process. They provide real-time information on the kinetics of the electrochemical reactions occurring at the metal-electrolyte interface. The two most common techniques are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique measures the current response of the working electrode as its potential is scanned away from the open-circuit potential (OCP). The resulting Tafel plot provides key parameters to understand the corrosion process and the inhibitor's mode of action. This method is guided by standards such as ASTM G5.[3][4][5][6][7]
By polarizing the electrode, we accelerate the anodic and cathodic reactions. The presence of an effective inhibitor will suppress the current density (corrosion rate) for a given potential. The shift in the corrosion potential (Ecorr) and the change in the anodic and cathodic Tafel slopes (βa and βc) indicate whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type). A scan rate of 0.167 mV/s to 1 mV/s is typically chosen to ensure the system is in a quasi-steady state.
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode (WE): The metal specimen with a defined surface area (e.g., 1 cm²).
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite electrode with a large surface area.
-
-
Fill the cell with the test solution (blank or with inhibitor).
-
-
Measurement Procedure:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 0.5 mV/s).[8]
-
-
Tafel Extrapolation: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).
-
Inhibition Efficiency (%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
-
Inhibitor Type:
Table 1: Example Potentiodynamic Polarization Data for a Triazole Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -475 | 1150 | 75 | -120 | - |
| 0.1 mM | -460 | 230 | 70 | -115 | 80.0 |
| 0.5 mM | -452 | 95 | 68 | -110 | 91.7 |
| 1.0 mM | -448 | 55 | 65 | -108 | 95.2 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that probes the properties of the electrode/electrolyte interface by applying a small amplitude AC signal over a wide range of frequencies. The resulting impedance data provides information about the charge transfer resistance, double-layer capacitance, and the properties of the inhibitor film. Standard practices for EIS are outlined in ASTM G106.[11][12][13][14][15]
The impedance of the system is a measure of its opposition to the flow of AC current. At high frequencies, the impedance is dominated by the solution resistance (Rs). At intermediate frequencies, the impedance is related to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An effective inhibitor will increase the Rct value, indicating a slower corrosion process, and decrease the Cdl value, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer upon inhibitor adsorption.
-
Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Measurement Procedure:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.[16]
-
Record the impedance response.
-
-
Nyquist and Bode Plots: The impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). For an inhibited system, the Nyquist plot often shows a larger semicircle, corresponding to a higher charge transfer resistance.
-
Equivalent Electrical Circuit (EEC) Modeling: The experimental data is fitted to an EEC to extract quantitative parameters. A common model for corrosion inhibition is the Randles circuit.[17]
Table 2: Example EIS Data for a Triazole Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank | 1.2 | 45 | 120 | - |
| 0.1 mM | 1.3 | 250 | 65 | 82.0 |
| 0.5 mM | 1.3 | 680 | 40 | 93.4 |
| 1.0 mM | 1.4 | 1150 | 30 | 96.1 |
-
Inhibition Efficiency (%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Caption: A simple Randles equivalent electrical circuit.
Surface Analysis Techniques: Visualizing the Protective Film
Surface analysis techniques are crucial for confirming the formation of a protective inhibitor film on the metal surface. Scanning Electron Microscopy (SEM) provides morphological information, while X-ray Photoelectron Spectroscopy (XPS) gives insights into the elemental composition and chemical state of the surface layer.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface topography of the metal coupons before and after corrosion testing. In the absence of an inhibitor, the surface will typically show significant damage, such as pitting and uniform corrosion. In the presence of an effective triazole inhibitor, the surface should appear much smoother, indicating that the protective film has prevented corrosive attack.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that can identify the elements present on the metal surface and their chemical states. After immersion in a solution containing a triazole inhibitor, XPS analysis can confirm the presence of nitrogen (from the triazole ring) and potentially sulfur or other heteroatoms from the inhibitor molecule on the surface. High-resolution scans of the N 1s, C 1s, and Fe 2p regions can provide evidence of the chemical bonding between the inhibitor and the metal surface, helping to elucidate the adsorption mechanism.[2][18] For instance, shifts in the binding energies of the nitrogen atoms can indicate their coordination with the metal atoms.
Theoretical Evaluation: Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of triazole compounds with their inhibition efficiency.[19][20] These calculations can provide insights into the electronic properties of the inhibitor molecules that govern their interaction with the metal surface.
Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[21]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the inhibitor-metal bond.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.[21]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
By calculating these parameters for a series of triazole derivatives, researchers can predict their relative inhibition efficiencies and guide the design of new, more effective inhibitors.
Integrated Experimental Workflow
A robust evaluation of triazole corrosion inhibitors involves a multi-faceted approach. The following workflow ensures a comprehensive and self-validating assessment.
Caption: Integrated workflow for evaluating triazole corrosion inhibitors.
Conclusion
The evaluation of triazole compounds as corrosion inhibitors requires a systematic and multi-technique approach. By combining the foundational data from weight loss measurements with the detailed mechanistic insights from electrochemical techniques like potentiodynamic polarization and EIS, a comprehensive understanding of inhibitor performance can be achieved. Surface analysis methods such as SEM and XPS provide direct evidence of the formation and nature of the protective film, while theoretical calculations offer predictive power for designing next-generation inhibitors. Following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide will enable researchers to generate high-quality, reliable, and reproducible data, accelerating the development of advanced corrosion mitigation technologies.
References
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ASTM G102 / G102M-23, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]
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ASTM G5-21, Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements, ASTM International, West Conshohocken, PA, 2021, [Link]
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ASTM G102-23, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]
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ASTM G102-89(1999)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements (Withdrawn 2004), ASTM International, West Conshohocken, PA, 1999, [Link]
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ASTM G5-14(2021), Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements, ASTM International, West Conshohocken, PA, 2021, [Link]
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ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015, [Link]
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BSB Edge. (n.d.). ASTM G102: 2023 Corrosion Rate Calculation Practice. Retrieved from [Link]
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ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015, [Link]
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ASTM G106-89(1999)e1, Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements (Withdrawn 2004), ASTM International, West Conshohocken, PA, 1999, [Link]
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Scribd. (n.d.). ASTM G5: Potentiodynamic Anodic Polarization Measurements: Application Area: Corrosion. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM G5 Potentiodynamic Anodic Polarization Testing Validation Method Development Test. Retrieved from [Link]
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ASTM G106-23, Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]
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Scribd. (n.d.). Verification of Algorithm and Equipment For Electrochemical Impedance Measurements. Retrieved from [Link]
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ASTM G106-23, Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]
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ResearchGate. (n.d.). Electrochemical equivalent circuit used to fit the EIS data. Retrieved from [Link]
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ResearchGate. (n.d.). Electrical equivalent circuits used to describe the experimental EIS diagrams. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of some new triazole derivatives for inhibiting the acid corrosion of C1018 carbon steel: Correlation of electrochemical studies with quantum chemical calculations. Retrieved from [Link]
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ResearchGate. (n.d.). b. Equivalent circuit model used to fit the EIS data. Retrieved from [Link]
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ResearchGate. (n.d.). Density functional study of the corrosion inhibition properties of 1,2,4-triazole and its amino derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Equivalent electrical circuit model used for fitting the EIS experiment data. Retrieved from [Link]
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DergiPark. (n.d.). Understanding Inhibition of Steel Corrosion by Some Potent Triazole Derivatives of Pyrimidine through Density Functional Theory and Molecular Dynamics Simulation Studies. Retrieved from [Link]
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SciSpace. (n.d.). dft and qsar study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and computational insights. Retrieved from [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization curves of solution added to different concentrations of inhibitors. Retrieved from [Link]
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Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]
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ResearchGate. (n.d.). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. Retrieved from [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization curves for specimen 1 and specimen 2 in synthetic tap water at 25 °C according to the presence and absence of BTA. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of mild steel corrosion in hydrochloric acid solution by triazole derivatives Part I. Polarization and EIS studies. Retrieved from [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization plots for mild steel without and with different concentrations of PTP and DMPTP at 298 K. Retrieved from [Link]
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ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of Metal Complexes of 3-Amino-1,2,4-Triazole Derivatives
Introduction: The Versatility and Significance of 3-Amino-1,2,4-Triazole Metal Complexes
3-Amino-1,2,4-triazole and its derivatives are a fascinating class of N-heterocyclic ligands that have garnered significant attention in coordination chemistry. Their importance stems from their versatile coordination behavior, acting as bridging or terminal ligands through their multiple nitrogen donor atoms, and their ability to form a wide array of metal complexes with diverse structural motifs and interesting physicochemical properties. These complexes are at the forefront of research in various fields, including materials science, catalysis, and medicinal chemistry, where they exhibit potential applications as magnetic materials, catalysts, and antimicrobial or anticancer agents.[1][2][3]
The predictive design and synthesis of these functional materials hinge on a thorough and systematic characterization of their structural and electronic properties. This application guide provides a comprehensive overview of the key techniques and detailed protocols for the robust characterization of metal complexes derived from 3-amino-1,2,4-triazole, aimed at researchers, scientists, and professionals in drug development. The narrative emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a deeper understanding and fostering scientific integrity.
A Multi-faceted Approach to Characterization
A holistic understanding of a novel metal complex cannot be achieved through a single analytical technique. Instead, a synergistic combination of spectroscopic, crystallographic, thermal, and computational methods is essential to elucidate its structure, bonding, stability, and potential functionality. This guide will delve into the core techniques, providing both the theoretical underpinnings and practical, field-tested protocols.
Caption: A typical workflow for the comprehensive characterization of a new metal complex.
Spectroscopic Techniques: Probing the Coordination Environment
Spectroscopic methods offer invaluable insights into the coordination of the 3-amino-1,2,4-triazole ligand to the metal center and the overall electronic structure of the complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides crucial information about the functional groups present in the complex and how they are affected by coordination. The key is to compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the triazole ring and the amino group are diagnostic of coordination. For instance, a shift in the ν(C=N) and ν(N-N) stretching vibrations of the triazole ring indicates the involvement of the ring nitrogen atoms in bonding to the metal ion.[4][5][6]
Trustworthiness: The self-validating nature of this protocol lies in the consistent and reproducible shifts observed upon complexation. The absence of the free ligand's characteristic peaks and the appearance of new bands, such as those corresponding to metal-nitrogen (M-N) vibrations in the far-IR region (typically 400-600 cm⁻¹), provide strong evidence for the formation of the desired complex.[7][8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the dry metal complex with anhydrous potassium bromide (KBr) (approx. 200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Alternatively, for air-sensitive samples, prepare a mull by grinding the sample with a few drops of Nujol.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Acquire a background spectrum of the pure KBr pellet or Nujol before running the sample.
-
Collect a sufficient number of scans (e.g., 32) to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands of the free 3-amino-1,2,4-triazole ligand.
-
Compare the spectrum of the complex to that of the free ligand and note any shifts in the positions of the ν(N-H), ν(C=N), and ν(N-N) bands.
-
Look for the appearance of new, low-frequency bands corresponding to M-N stretching vibrations.
-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Rationale for Shift |
| ν(N-H) of NH₂ group | 3300 - 3400 | Shift to lower or higher frequency | Involvement of the amino group in hydrogen bonding or coordination. |
| ν(C=N) of triazole ring | ~1620 | Shift to lower or higher frequency | Coordination of the triazole ring nitrogen atoms to the metal center alters the electron density and bond strength.[7] |
| ν(N-N) of triazole ring | ~1030 | Shift to higher frequency | Increased bond order of the N-N bond upon coordination.[7] |
| M-N stretching | Not present | Appearance of new bands at 400-600 | Direct evidence of the formation of a coordinate bond between the metal and the nitrogen of the ligand.[7] |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complex, providing information about the coordination geometry and the nature of the metal-ligand bonding. The spectra of d-block metal complexes are often characterized by two types of transitions: d-d transitions and charge-transfer transitions. The energies of the d-d transitions are sensitive to the ligand field strength and the coordination geometry around the metal ion.
Trustworthiness: The correlation between the observed d-d transition bands and the predicted transitions for a specific geometry (e.g., octahedral or tetrahedral) based on ligand field theory provides a strong validation of the proposed structure.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the metal complex in a suitable solvent (e.g., DMSO, DMF, or methanol) that does not absorb in the region of interest. The concentration should be in the range of 10⁻³ to 10⁻⁵ M.
-
Prepare a solution of the free ligand at the same concentration for comparison.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to π-π* and n-π* transitions in the free ligand.
-
In the spectrum of the complex, look for shifts in the ligand-centered transitions and the appearance of new bands.
-
Assign the new bands to either d-d transitions (typically weaker and in the visible region) or ligand-to-metal charge transfer (LMCT) bands (typically more intense and in the UV or near-UV region).[5]
-
Correlate the energy and number of d-d transition bands with the expected electronic spectrum for the proposed coordination geometry.
-
X-ray Crystallography: The Definitive Structural Proof
Expertise & Experience: Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline metal complex.[9][10] It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking.[4] In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to assess the phase purity of the bulk sample and can sometimes be used for structure solution and refinement.[1][2]
Trustworthiness: The low R-factor (residual factor) obtained after a successful structure refinement is a statistical measure of the agreement between the calculated and observed diffraction data, providing a high degree of confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the metal complex suitable for X-ray diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or hydrothermal synthesis.[11]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2]
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
-
Data Analysis:
-
Analyze the final crystallographic information file (CIF) to obtain detailed structural parameters, including bond lengths, bond angles, and torsion angles.
-
Visualize the crystal structure using software like Mercury or Diamond to understand the coordination environment of the metal ion and the packing of the molecules in the crystal lattice.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Thermal Analysis: Assessing Stability and Composition
Expertise & Experience: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for evaluating the thermal stability of the metal complexes and for confirming their composition, particularly the presence of solvent molecules. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps and the nature of the volatile products. DSC measures the heat flow to or from a sample as a function of temperature, identifying phase transitions such as melting, boiling, and decomposition.
Trustworthiness: The correlation between the observed mass loss in TGA and the calculated mass loss for the removal of solvent molecules or ligands provides a quantitative validation of the complex's formula.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperature ranges of decomposition steps and the corresponding percentage mass loss.
-
Calculate the theoretical mass loss for the removal of solvent molecules and ligands to correlate with the experimental data.
-
Analyze the DSC curve to identify endothermic or exothermic peaks associated with phase transitions or decomposition.
-
| Thermal Event | TGA Observation | DSC Observation | Interpretation |
| Desolvation | Stepwise mass loss | Endothermic peak | Removal of lattice or coordinated solvent molecules. |
| Ligand Decomposition | Significant mass loss | Exothermic or endothermic peaks | Breakdown of the organic ligand. |
| Formation of Metal Oxide | Final stable residue | - | The final product of decomposition in an oxidizing atmosphere. |
Advanced Characterization Techniques
For a more in-depth understanding of the properties of 3-amino-1,2,4-triazole metal complexes, additional techniques can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While NMR is often challenging for paramagnetic complexes, it is a powerful tool for characterizing diamagnetic metal complexes. ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonance signals of the triazole and amino protons and carbons upon complexation.[6][12]
Mass Spectrometry
Expertise & Experience: Mass spectrometry, particularly electrospray ionization (ESI-MS), can be used to determine the molecular weight of the complex and to study its fragmentation pattern, providing further confirmation of its composition.[12][13]
Computational Chemistry
Expertise & Experience: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the complex, calculate its electronic structure, and predict its spectroscopic properties, providing a theoretical framework to support the experimental findings.[14][15] Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within the crystal lattice, offering deeper insights into the forces that govern the supramolecular assembly.[4][16][17]
Conclusion
The comprehensive characterization of metal complexes of 3-amino-1,2,4-triazole derivatives is a multi-technique endeavor that requires a thoughtful and systematic approach. By integrating the insights from spectroscopic, crystallographic, thermal, and computational methods, researchers can gain a complete picture of their synthesized compounds, paving the way for the rational design of new materials with tailored properties and functions. This guide provides a robust framework and detailed protocols to ensure the scientific rigor and integrity of such characterization studies.
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Single Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris(1H-1,2,4-triazol. Preprints.org. [Link]
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Synthesis of New Zinc and Copper Coordination Polymers Derived from Bis (Triazole) Ligands. MDPI. [Link]
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Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]
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Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis and antimicrobial activities of two triazole Schiff bases and their silver complexes. ResearchGate. [Link]
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Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. ResearchGate. [Link]
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Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. PubMed. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments. PubMed Central. [Link]
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Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central. [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI. [Link]
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Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. [Link]
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Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. MDPI. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
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Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. PubMed Central. [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]
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application of triazole derivatives in the removal of heavy metals from aqueous solutions
An Application Guide to the Use of Triazole Derivatives in the Removal of Heavy Metals from Aqueous Solutions
Introduction: The Challenge of Heavy Metal Contamination and the Triazole Solution
Heavy metal contamination of aqueous environments represents a persistent and significant threat to both ecological systems and human health. Industrial effluents, mining activities, and agricultural runoff introduce toxic metal ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) into water sources.[1] Due to their non-biodegradability and tendency to bioaccumulate, there is a critical need for efficient and robust remediation technologies. Among the various methods developed, adsorption is noted for its operational simplicity and high efficiency, particularly at low contaminant concentrations.[1][2]
The efficacy of an adsorption-based system hinges on the adsorbent's design. Materials possessing functional groups with a high affinity for heavy metals are ideal candidates. Triazole derivatives have emerged as a highly promising class of compounds for this purpose. The 1,2,3- and 1,2,4-triazole rings, with their unique aromatic, five-membered heterocyclic structure containing three nitrogen atoms, are excellent ligands for metal ions.[3][4] These nitrogen atoms act as electron donor sites, enabling strong chelation and coordination with various heavy metal cations, effectively sequestering them from solution.[5][6] This unique structural characteristic allows triazole moieties to be incorporated into a variety of material scaffolds—from simple polymers to sophisticated metal-organic frameworks (MOFs)—to create high-capacity, selective adsorbents.
This document provides a detailed guide for researchers and scientists on the synthesis, characterization, and application of various triazole-based materials for heavy metal remediation. It consolidates field-proven insights and detailed protocols to facilitate the development and validation of these advanced materials.
Part 1: Polymeric Triazole Derivatives for Bulk Metal Removal
Polymer-based adsorbents are advantageous due to their low cost, stability, and ease of synthesis. Incorporating triazole functional groups into a polymer backbone combines the mechanical robustness of the polymer with the excellent metal-chelating properties of the triazole ring.
Scientific Rationale
The strategy involves synthesizing a polymer chain that features pendant or in-chain triazole groups. The high density of these chelating sites along the polymer backbone allows for a high overall adsorption capacity. The choice of polymer backbone and the linker used to attach the triazole can be tuned to optimize physical properties and metal selectivity. Polycondensation is a common method to produce such polymers.[7][8][9]
Synthesis Protocol: Polycondensation of a Triazole Monomer
This protocol is based on a multi-step synthesis to first create a triazole-containing monomer, which is then polymerized.[7][8][9][10]
Step 1: Synthesis of the Triazole Monomer
-
Esterification: Reflux 0.1 mole of terephthalic acid in 200 mL of absolute ethanol with 8 mL of concentrated sulfuric acid as a catalyst for 10 hours. This forms the corresponding ester.
-
Hydrazide Formation: React the resulting ester with hydrazine hydrate to form terephthalic acid dihydrazide.
-
Oxadiazole Ring Formation: Reflux the acid hydrazide with carbon disulfide in a potassium hydroxide (KOH) medium to yield a 1,3,4-oxadiazole derivative.
-
Triazole Monomer Synthesis: Reflux the oxadiazole intermediate with hydrazine hydrate. This opens the oxadiazole ring and re-closes it to form the desired 4-amino-1,2,4-triazole-based monomer.
Step 2: Polycondensation
-
Dissolve the synthesized triazole monomer in a suitable solvent.
-
Add a di-halogenated alkane, such as dichloromethane or 1,4-dibromobutane, as a cross-linker.[7][8][9]
-
Perform a polycondensation reaction under reflux to form the final triazole-containing polymer.
-
After the reaction, filter the polymer, wash it thoroughly with solvent to remove unreacted monomers, and dry it under a vacuum.
Caption: Synthesis and application workflow for magnetic triazole nanoparticles.
Synthesis Protocol: Triazole-Functionalized Magnetic Nanoparticles (MNP-Trz)
This protocol describes a three-step pathway for modifying a magnetic core with triazole ligands. [11][12]
-
Synthesis of Magnetic Core (Fe₃O₄): Prepare magnetite nanoparticles via a standard co-precipitation method.
-
Silica Coating: Disperse the magnetite nanoparticles in ethanol/water, then add tetraethyl orthosilicate (TEOS) and ammonia to form a silica shell (Fe₃O₄@SiO₂) via the Stöber method.
-
Azide Functionalization: React the Fe₃O₄@SiO₂ particles with an azide-containing silane (e.g., (3-azidopropyl)triethoxysilane) to introduce azide groups onto the surface.
-
Triazole Grafting (Click Chemistry): Disperse the azide-functionalized particles in a solvent. Add an alkyne-containing precursor and a copper(I) catalyst (e.g., from CuSO₄ and sodium ascorbate). The copper catalyzes a 1,3-dipolar cycloaddition between the surface azide and the alkyne, covalently linking the triazole moiety to the nanoparticle surface.
-
Washing and Drying: After the reaction, use a magnet to separate the functionalized nanoparticles (MNP-Trz). Wash them repeatedly with deionized water and ethanol to remove reactants, and then dry under a vacuum.
Characterization and Adsorption Testing
-
Characterization: Confirm the successful functionalization using Fourier-Transform Infrared (FTIR) Spectroscopy to identify triazole ring vibrations, Thermogravimetric Analysis (TGA) to quantify the organic content, and Transmission Electron Microscopy (TEM) to observe the core-shell structure.
-
Adsorption Protocol: Use the batch adsorption protocol described in Section 1.3. For MNP-Trz, a typical experiment involves mixing 2 mg of the adsorbent with 2 mL of a metal ion solution (50–600 ppm) and shaking for 4 hours. [12]Separation is achieved by placing a magnet on the side of the vial.
-
Regeneration: The adsorbent can often be regenerated. After metal adsorption, the nanoparticles can be washed with an acidic solution (e.g., 0.1 M HNO₃) to strip the bound metals. [11][12]After washing with deionized water until neutral, the MNP-Trz can be reused.
Performance Data
The performance of triazole-functionalized magnetic nanoparticles is highly effective for various divalent cations.
| Adsorbent | Target Metal | Optimal pH | Max. Adsorption Capacity (qₘ, mg/g) | Reference |
| MNP-Trz | Pb²⁺ | 5.5 | 167.78 | [11][12] |
| MNP-Trz | Cu²⁺ | 5.5 | 87.87 | [11][12] |
| MNP-Trz | Zn²⁺ | 5.5 | 51.20 | [11][12] |
Part 3: Triazole-Based Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Using triazole-containing ligands to build MOFs creates materials with exceptionally high surface areas and well-defined pores decorated with metal-chelating sites, making them superior adsorbents. [13]
Scientific Rationale
The key advantage of MOFs is their tunable structure. By carefully selecting the metal node and the triazole-based organic linker, one can control the pore size, pore chemistry, and overall topology of the framework. [13][14]This allows for the rational design of MOFs that are highly selective for specific heavy metal ions. The high density and accessibility of the triazole sites within the porous structure lead to rapid adsorption kinetics and high uptake capacities.
Caption: Conceptual diagram of a triazole-based MOF for heavy metal capture.
Synthesis Protocol: Solvothermal Synthesis of a Triazole MOF
Solvothermal synthesis is a common method for producing high-quality MOF crystals.
-
Reactant Preparation: In a vial, dissolve the metal salt (e.g., a zinc or copper salt) and the triazole-containing organic ligand (e.g., a bis(carboxyphenyl)-1,2,4-triazole) in a suitable solvent or solvent mixture (e.g., DMF, ethanol). [14]2. Sealed Reaction: Seal the vial tightly and place it in a programmable oven.
-
Heating: Heat the mixture to a specific temperature (e.g., 80-150°C) and hold for a period of 24-72 hours. During this time, crystals of the MOF will form.
-
Cooling and Collection: Allow the oven to cool slowly to room temperature. Collect the crystalline product by decanting the solvent.
-
Washing and Activation: Wash the crystals with a fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials. "Activate" the MOF by removing the solvent molecules from the pores, typically by heating under a vacuum. This step is crucial to ensure the pores are accessible for metal adsorption.
Adsorption and Performance
The protocol for testing MOF adsorption is similar to the batch studies described in Section 1.3. Due to their high surface area, MOFs can exhibit very high adsorption capacities. The specific performance depends heavily on the exact structure of the MOF and the target metal ion. Researchers should perform detailed isotherm studies (e.g., Langmuir, Freundlich) to fully characterize the adsorption behavior.
Conclusion and Future Outlook
Triazole derivatives provide a versatile and powerful chemical tool for creating advanced materials for the remediation of heavy metal-contaminated water. Whether incorporated into polymers, grafted onto nanoparticles, or used as building blocks for MOFs, the triazole moiety consistently demonstrates a high affinity for toxic metal ions. The protocols and data presented in this guide offer a solid foundation for researchers to develop and validate these materials. Future research should focus on enhancing the selectivity of these adsorbents for specific target metals in complex aqueous matrices, improving their regeneration capabilities for long-term use, and scaling up synthesis processes to move these promising technologies from the laboratory to industrial application.
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- Natheer, R. T., Mahmood, H. S., & Khatab, A. F. (2024). Removal Of Mercury And Lead Metals From Their Aqueous Solution By Using New Polymers Of Triazole Derivatives. African Journal of Biomedical Research, 27(3S).
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Application Notes & Protocols: A Guide to In Vitro Biological Activity Screening of Novel Triazole Derivatives
Abstract
Triazole derivatives represent a cornerstone of heterocyclic chemistry in modern drug discovery, exhibiting a vast range of biological activities including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3] The initial stages of developing these novel chemical entities rely on robust and reproducible in vitro screening methods to identify lead compounds and elucidate their mechanisms of action. This technical guide provides a structured, field-proven framework for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro screening cascade for novel triazole derivatives. We detail a tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific antimicrobial and anticancer evaluations, culminating in a target-based mechanistic assay. Each protocol is presented with step-by-step methodologies, explanations of the scientific rationale behind experimental choices, and guidelines for data interpretation, ensuring a self-validating and scientifically rigorous screening process.
Introduction: The Versatility of the Triazole Scaffold
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to serve as a versatile pharmacophore that can interact with a wide array of biological targets.[3] Well-known drugs like fluconazole (antifungal) and anastrozole (anticancer) highlight the therapeutic success of this chemical class. The development of new triazole derivatives continues to be a highly active area of research, demanding efficient screening strategies to identify promising candidates for further preclinical and clinical investigation.[2][4]
This guide outlines a logical, multi-tiered workflow for the initial in vitro characterization of novel triazole compounds.
The In Vitro Screening Cascade: A Tiered Approach
A systematic screening cascade is essential for efficiently allocating resources and making data-driven decisions. This approach filters compounds from a broad assessment of bioactivity to more specific and mechanistic studies.
Figure 1: A tiered workflow for screening novel triazole derivatives.
Tier 1: Foundational Cytotoxicity Screening
Objective: To determine the general cytotoxicity of novel triazole derivatives against a representative mammalian cell line. This initial step is crucial to establish a therapeutic window and identify compounds that are either non-toxic or selectively toxic to target cells (e.g., cancer cells).
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5][8]
Figure 2: Principle of the MTT colorimetric assay for cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
HEK-293 (Human Embryonic Kidney) or other non-cancerous mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Novel triazole derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[6]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting the results.[5]
-
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Controls are Essential:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C.[9]
-
Rationale: Serum can interfere with the assay; using serum-free medium for this step enhances reproducibility.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Example Data Presentation:
| Compound ID | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Non-Cancerous Cell Line (HEK-293) IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ HEK-293 / IC₅₀ MCF-7) |
| TZD-001 | 12.5 | > 100 | > 8.0 |
| TZD-002 | 85.2 | > 100 | > 1.2 |
| TZD-003 | 5.2 | 8.1 | 1.6 |
| Doxorubicin | 0.8 | 1.5 | 1.9 |
Tier 2: Bioactivity Profiling
Compounds that pass the primary screen (i.e., show interesting toxicity profiles) are advanced to secondary assays to characterize their specific biological activities. Given the known applications of triazoles, antifungal and antibacterial screenings are logical next steps.[3][11]
Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The assay is performed in a 96-well plate format, where the microorganism is exposed to serial dilutions of the test compound.[13][14]
Protocol: Antifungal/Antibacterial Broth Microdilution (Adapted from CLSI Guidelines)
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M07 for bacteria, with modifications suitable for screening novel compounds.[14][15]
Materials:
-
Yeast strains (e.g., Candida albicans, Cryptococcus neoformans) or bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., RPMI-1640 buffered with MOPS for fungi, Mueller-Hinton Broth for bacteria)[16]
-
Novel triazole derivatives (stock solutions in DMSO)
-
Positive control antibiotics (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria)
-
Sterile 96-well U-bottom or flat-bottom plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1 x 10⁸ CFU/mL for bacteria. Further dilute this suspension in the appropriate broth to achieve the final target inoculum concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).[15][17]
-
Compound Dilution Plate:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (at 2x the final desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.
-
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (columns 1-11). This brings the total volume to 200 µL and halves the compound concentration to its final testing range.
-
Controls are Essential:
-
Growth Control (Column 11): 100 µL broth + 100 µL inoculum (no compound).
-
Sterility Control (Column 12): 200 µL broth only (no inoculum).
-
-
-
Incubation: Seal the plates and incubate. Typical conditions are 35°C for 24-48 hours for fungi and 35°C for 16-20 hours for bacteria.[13]
-
MIC Determination: The MIC is the lowest compound concentration where no visible growth (no turbidity or pellet) is observed, compared to the growth control. This can be assessed visually or by reading absorbance on a plate reader.
Example Data Presentation:
| Compound ID | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TZD-001 | 4 | 16 | > 64 |
| TZD-002 | > 64 | > 64 | > 64 |
| TZD-004 | 8 | 8 | 32 |
| Fluconazole | 2 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | 0.25 |
Tier 3: Mechanistic Insight
For compounds showing potent and specific activity, the next step is to investigate their mechanism of action. For triazole antifungals, a primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[18][19][20]
Featured Assay: Lanosterol 14α-demethylase (CYP51) Inhibition Assay
Principle: This is a target-based assay to directly measure the inhibitory effect of a compound on the activity of the CYP51 enzyme. The assay typically uses a reconstituted system with purified enzyme, a cytochrome P450 reductase, and a substrate (lanosterol). Enzyme activity is measured by quantifying the conversion of substrate to product, often using methods like HPLC or fluorescence.[21][22] Inhibition of this enzyme disrupts ergosterol synthesis, leading to the accumulation of toxic sterols and compromising the integrity of the fungal cell membrane.[18][20]
Figure 3: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Protocol Outline: CYP51 Inhibition Assay (Conceptual)
Detailed protocols for this assay are complex and often rely on specialized reagents and equipment. The following is a conceptual outline.
-
System Setup: A reaction mixture is prepared containing purified fungal CYP51 enzyme, its redox partner (cytochrome P450 reductase), a lipid environment (e.g., liposomes), and a buffer system.
-
Inhibitor Pre-incubation: The novel triazole compound is added to the enzyme system at various concentrations and pre-incubated.
-
Reaction Initiation: The reaction is started by adding the substrate (e.g., lanosterol) and a source of reducing equivalents (NADPH).
-
Reaction Quenching: After a set time, the reaction is stopped (e.g., by adding a strong acid or organic solvent).
-
Product Analysis: The reaction mixture is analyzed to quantify the amount of product formed. A common method is to use radio-labeled lanosterol and separate the substrate from the product using High-Performance Liquid Chromatography (HPLC), followed by scintillation counting.[21]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a no-inhibitor control. An IC₅₀ value is then determined by plotting % inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
This application guide provides a robust, tiered framework for the initial in vitro characterization of novel triazole derivatives. By systematically progressing from broad cytotoxicity screening to specific bioactivity profiling and finally to target-based mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The data generated from these assays are foundational for subsequent structure-activity relationship (SAR) studies, lead optimization, and advancement into more complex preclinical models. Adherence to standardized protocols and the inclusion of appropriate controls, as detailed herein, are paramount for generating high-quality, reproducible data that can confidently guide the drug discovery process.
References
-
Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]
- Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Baron, S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
- Mechanisms of action in antifungal drugs. (n.d.). EBSCO Research Starters.
-
Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine. (n.d.). Slideshare. [Link]
-
Azole antifungals. (n.d.). Life Worldwide. [Link]
- Kumar, S. S., & Kavitha, H. P. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Mini-Reviews in Organic Chemistry.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Mechanism of Action of Azole Antifungal. (2025). Pharmacy Freak. [Link]
- Wieder, A. M. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2021).
- Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
-
MTT Assay Protocol. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of Taibah University for Science.
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
- Khan, R., et al. (2024).
- Fernandez-Torres, B., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
-
Broth microdilution. (n.d.). Wikipedia. [Link]
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023).
- D'Amato, S., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
- Guarro, J., et al. (1995). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology.
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute (CLSI). [Link]
- Trzaskos, J. M., et al. (1986). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Biological Chemistry.
-
Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention (CDC). [Link]
- [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents]. (2012). Berliner und Munchener tierarztliche Wochenschrift.
-
Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. [Link]
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Trzaskos, J. M., et al. (1987). Identification of lanosterol 14 alpha-methyl demethylase in human tissues. Biochimica et Biophysica Acta.
- Lepesheva, G. I., & Waterman, M. R. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021).
-
Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. akjournals.com [akjournals.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves the S-alkylation of 3-amino-1H-1,2,4-triazole-5-thiol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. While seemingly straightforward, this reaction is nuanced, with the potential for side reactions and purification challenges that can significantly impact the yield and purity of the final product. This guide provides practical, experience-based solutions to common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Here’s a breakdown of the likely causes and their solutions:
-
Incomplete Deprotonation of the Thiol: The reaction proceeds via the thiolate anion, which is a potent nucleophile. Incomplete deprotonation of the 3-amino-1H-1,2,4-triazole-5-thiol will result in unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the thiol. While weaker bases like sodium bicarbonate can be used, stronger bases like potassium carbonate, sodium hydroxide, or potassium hydroxide are generally more effective.[1] The pKa of the triazole thiol group is around 7-8, so a base that can maintain a pH well above this is recommended.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.
-
Solution: Gently heating the reaction mixture can significantly improve the reaction rate and yield. A temperature range of 50-80°C is a good starting point. However, be cautious of excessive heat, which can promote side reactions.
-
-
Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that effectively dissolves both the triazole starting material and the base. Aqueous ethanol or methanol are often good choices. Polar aprotic solvents like DMF or DMSO can also be used and may enhance the nucleophilicity of the thiolate.
-
-
Oxidation of the Thiol: The thiol group can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of disulfide byproducts.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Degassing the solvent prior to use can also be beneficial.
-
Question 2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?
Answer:
The most common isomeric byproduct in this reaction is the N-alkylated product, where the acetic acid moiety is attached to one of the nitrogen atoms of the triazole ring instead of the sulfur atom.
-
Understanding the Competition: The 3-amino-1H-1,2,4-triazole-5-thiol exists in tautomeric forms, and its anion is an ambident nucleophile with reactive centers at both the sulfur and nitrogen atoms. Alkylation can occur at either site.
-
Favoring S-alkylation (the Desired Product):
-
Choice of Solvent: Protic solvents (like water, ethanol) tend to favor S-alkylation. They can solvate the nitrogen atoms through hydrogen bonding, making them less nucleophilic. In contrast, polar aprotic solvents (like DMF, DMSO) can enhance the reactivity of both nucleophiles but may lead to a mixture of products.
-
Nature of the Base: The choice of base can influence the regioselectivity. Using a milder base like potassium carbonate in a protic solvent system is a good strategy to promote S-alkylation. Stronger bases in aprotic solvents might increase the proportion of N-alkylation.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable S-alkylated product. Running the reaction at or slightly above room temperature before gently heating can be a good approach.
-
Question 3: How can I effectively purify the final product and remove unreacted starting materials and byproducts?
Answer:
Purification of this compound typically involves taking advantage of its acidic nature.
-
Acid-Base Extraction: After the reaction is complete, the product will be in its salt form.
-
Cool the reaction mixture and, if necessary, remove any organic solvent under reduced pressure.
-
Dilute the residue with water and filter off any insoluble impurities (like the disulfide byproduct).
-
Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of around 2-3. The desired product, being a carboxylic acid, will precipitate out of the solution.
-
The unreacted 3-amino-1H-1,2,4-triazole-5-thiol is amphoteric and may also precipitate, but the desired product is generally less soluble in acidic water.
-
-
Recrystallization: The precipitated crude product can be further purified by recrystallization.
-
Recommended Solvents: Ethanol, water, or a mixture of ethanol and water are commonly used for recrystallization.[1] The choice of solvent will depend on the impurity profile.
-
-
Chromatography: If acid-base extraction and recrystallization are insufficient to remove isomeric impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, is typically required to elute the polar product and separate it from less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis?
A1: Potassium carbonate (K₂CO₃) is a good starting point as it is effective and generally favors S-alkylation. For higher reactivity, potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, but care must be taken to control the reaction temperature to minimize side reactions.
Q2: Which solvent system is recommended?
A2: A mixture of ethanol and water (e.g., 1:1) is a good choice as it dissolves the reactants well and favors S-alkylation. If solubility is an issue, DMF or DMSO can be used, but be mindful of the potential for increased N-alkylation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a polar solvent system (e.g., ethyl acetate/methanol 8:2) and visualize the spots using UV light. The product should have a different Rf value than the starting material. You can also co-spot the reaction mixture with the starting material for direct comparison.
Q4: What are the key safety precautions for this synthesis?
A4:
-
3-amino-1H-1,2,4-triazole-5-thiol: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetic acid: Is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Bases (KOH, NaOH): Are corrosive. Avoid contact with skin and eyes.
Q5: How can I characterize the final product?
A5: The structure of this compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see a singlet for the methylene protons (S-CH₂-COOH) typically in the range of 3.5-4.0 ppm and signals for the amino and triazole NH protons.
-
¹³C NMR: Look for signals corresponding to the methylene carbon, the carboxylic acid carbonyl carbon, and the carbons of the triazole ring.
-
IR Spectroscopy: Characteristic peaks include a broad O-H stretch for the carboxylic acid, N-H stretches for the amino group, and a C=O stretch for the carbonyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, designed to maximize yield and purity.
Materials:
-
3-amino-1H-1,2,4-triazole-5-thiol
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolving the Triazole: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1H-1,2,4-triazole-5-thiol (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Adding the Base: To the stirred solution, add potassium carbonate (1.5 eq) in portions. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate salt.
-
Adding the Alkylating Agent: Dissolve chloroacetic acid (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble byproducts.
-
-
Precipitation of the Product:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2-3.
-
A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain the pure product.
-
Dry the purified product in a vacuum oven.
-
Data Presentation
| Parameter | Condition | Expected Outcome on Yield and Purity | Rationale |
| Base | Weak (e.g., NaHCO₃) | Lower yield, higher purity (less N-alkylation) | Incomplete deprotonation, but milder conditions favor S-alkylation. |
| Strong (e.g., KOH) | Higher yield, potential for lower purity (more N-alkylation) | Complete deprotonation leads to a faster reaction, but can increase side products. | |
| Solvent | Protic (e.g., Ethanol/Water) | Good yield, high S-alkylation selectivity | Solvates nitrogen atoms, reducing their nucleophilicity. |
| Aprotic Polar (e.g., DMF) | Potentially higher yield, lower S-alkylation selectivity | Increases nucleophilicity of both S and N, may lead to a mixture. | |
| Temperature | Room Temperature | Slower reaction, potentially higher selectivity | Favors the thermodynamically more stable S-alkylated product. |
| 60-70°C | Faster reaction, good yield | Optimal balance between reaction rate and minimizing side reactions. | |
| > 80°C | Faster reaction, potential for increased byproducts | Higher temperatures can lead to decomposition and more N-alkylation. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Syntheses Procedure. 3-amino-1h-1,2,4-triazole. Available from: [Link]
Sources
purification techniques for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
An Application Scientist's Guide to the Purification of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Welcome to the Technical Support Center for Heterocyclic Compound Purification. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this challenging molecule.
The structure of this compound presents a unique set of purification hurdles. It is a highly polar, zwitterionic compound, containing both a basic amino group and an acidic carboxylic acid moiety. This dual nature dictates its solubility and chromatographic behavior, often leading to common issues such as poor solubility in standard organic solvents, streaking on silica gel, and difficulty in achieving high purity. This guide provides a logical, experience-based framework for overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of this compound.
Q1: My crude product has "oiled out" of solution instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" typically occurs when the solution is too saturated or cooled too quickly, or when impurities are depressing the melting point of your compound.[1] The oil is essentially a liquid phase of your impure compound. To induce crystallization, you can try adding a bit more hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If these fail, consider using a different solvent system or pre-purifying the material with a quick chromatographic plug.[1][2]
Q2: I'm observing severe streaking on my silica gel TLC plates. How can I get a clean separation?
A: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface.[1] The amino group on your triazole ring is basic and readily protonated by the silica. To mitigate this, you must neutralize the acidic sites. Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol).[1][3] Alternatively, consider using a different stationary phase like neutral alumina or switching to reversed-phase chromatography, which is less prone to these issues.[1]
Q3: My compound is poorly soluble in most common recrystallization solvents. What are my options?
A: High polarity often means low solubility in solvents like ethyl acetate or hexanes. Your compound is likely soluble in polar protic solvents like water, methanol, and ethanol.[4][5] For recrystallization, a mixed solvent system, such as ethanol/water, can be very effective.[2] Another powerful technique for poorly soluble compounds is anti-solvent crystallization.[6] This involves dissolving your crude product in a minimum amount of a strong, polar aprotic solvent (like DMSO or DMF) and then slowly adding an "anti-solvent" (like water or diethyl ether) in which your compound is insoluble, until turbidity and precipitation occur.[6]
Q4: How can I best remove unreacted 3-amino-5-mercapto-1,2,4-triazole?
A: Since both your product and the starting thiol are polar and contain a basic amino group, chromatographic separation can be challenging. An acid-base extraction or pH-mediated precipitation is often more effective. Your product has an acidic carboxylic acid group while the starting material does not. By dissolving the mixture in a basic aqueous solution (e.g., dilute NaOH or NaHCO3), both compounds should dissolve. Carefully acidifying the solution (e.g., with dilute HCl) will cause the zwitterionic product to precipitate at its isoelectric point, while the protonated starting material may remain in solution, allowing for separation by filtration.
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies to address the issues outlined above.
Purification by pH-Mediated Precipitation (Acid-Base Chemistry)
This is often the most effective first-pass purification strategy for this zwitterionic compound, leveraging its amphoteric nature to separate it from non-amphoteric impurities.
Principle: The compound's solubility is highly dependent on pH. It is soluble in both acidic (as a cation) and basic (as an anion) aqueous solutions but should exhibit minimum solubility at its isoelectric point, where it exists as a neutral zwitterion.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in deionized water. Add a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 9).
-
Filtration of Basic Impurities: If any solid remains, these are base-insoluble impurities. Filter the solution to remove them.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal and adsorbed colored impurities.[1]
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH. As you approach the isoelectric point (typically pH 4-6 for such compounds), a precipitate will begin to form.
-
Isolation: Continue adding acid until no more precipitate forms. Check the pH to ensure you have not made the solution too acidic. Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of cold ethanol or acetone (to help remove water).
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a strong desiccant like P₂O₅.
Caption: Workflow for purification via pH adjustment.
Purification by Column Chromatography
When pH adjustment is insufficient, chromatography is the next logical step. Due to the compound's high polarity and basicity, careful selection of the stationary and mobile phases is critical.
Decision Pathway for Chromatography
Sources
overcoming solubility issues with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid in experiments
Welcome to the technical support guide for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (CAS 401638-68-4). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.
Understanding the Solubility Challenge: A Zwitterionic Nature
This compound is a molecule that possesses both a basic amino group and an acidic carboxylic acid group.[1] This dual functionality means that depending on the pH of the solution, the molecule can exist in different ionic forms: as a cation at low pH, a zwitterion (neutral net charge) at its isoelectric point (pI), and an anion at high pH. The solubility of such zwitterionic compounds is typically at its minimum at the isoelectric point and increases as the pH moves away from the pI in either the acidic or basic direction.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or common buffers like PBS (pH 7.4)?
A1: The limited solubility of this compound in neutral aqueous solutions is likely due to it being near its isoelectric point (pI). At the pI, the net charge of the molecule is zero, which can lead to strong intermolecular interactions and reduced solubility in polar solvents like water.[3] To achieve dissolution, it is necessary to adjust the pH of the solvent to either protonate the carboxylic acid group (low pH) or deprotonate the amino group (high pH), thereby creating a charged species that is more readily solvated by water.
Q2: What is the recommended starting point for dissolving this compound?
A2: The most effective initial approach is to use a pH-modification strategy. Based on the structure, we recommend attempting dissolution in a dilute basic solution first, as this is often a milder condition for many biological experiments. A detailed protocol is provided in the following section.
Q3: Can I use organic co-solvents like DMSO to dissolve the compound?
A3: Yes, organic co-solvents can be used, but with caution. While Dimethyl Sulfoxide (DMSO) is a common choice for poorly soluble compounds, it's important to first attempt dissolution using pH modification in an aqueous buffer. If a co-solvent is necessary, it is crucial to determine the tolerance of your specific assay to the chosen solvent, as even low concentrations can impact cellular health or enzyme activity. For many cell-based assays, DMSO concentrations should be kept below 0.5-1%.
Q4: Is heating recommended to aid dissolution?
A4: Gentle warming can be employed as a secondary measure if pH adjustment alone is insufficient. However, excessive heat should be avoided as it can lead to the degradation of the compound or other components in your experimental system. Always perform a small-scale test to ensure the thermal stability of the compound under your specific conditions.
Experimental Protocols
Protocol 1: pH-Based Dissolution Strategy
This protocol outlines the primary method for dissolving this compound by adjusting the pH of an aqueous buffer.
Materials:
-
This compound powder
-
Sterile, purified water or desired aqueous buffer (e.g., Tris, HEPES)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Step-by-Step Procedure:
-
Initial Slurry Preparation: Weigh the desired amount of the compound and place it in a sterile vessel. Add a small volume of the intended aqueous buffer (e.g., to reach a concentration that is 5-10 times the final desired concentration) to create a slurry.
-
Basification: While gently stirring or vortexing, add the 0.1 M NaOH solution dropwise to the slurry. Monitor the pH continuously. As the pH increases, the carboxylic acid group will deprotonate, forming a more soluble salt. Continue adding NaOH until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
Acidification (if basification fails): If the compound does not dissolve in basic conditions, prepare a fresh slurry and add 0.1 M HCl dropwise. This will protonate the amino group, forming a cationic species which may be more soluble. Monitor for dissolution.
-
pH Neutralization: Once the compound is fully dissolved, you can carefully back-titrate the solution to the desired final experimental pH using 0.1 M HCl (if initially dissolved in base) or 0.1 M NaOH (if initially dissolved in acid). Perform this step slowly and with continuous stirring to avoid precipitation.
-
Final Dilution: After reaching the target pH, bring the solution to the final desired volume and concentration with your experimental buffer.
-
Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon neutralization. | The final pH is too close to the compound's isoelectric point. | - Adjust the final pH to be at least 1-2 units away from the pH where precipitation was observed.- Consider if your experiment can be performed at a more acidic or basic pH.- If the experimental pH is fixed, a lower final concentration of the compound may be necessary. |
| Compound does not dissolve in either acidic or basic conditions. | The compound has low intrinsic solubility, or the concentration is too high. | - Try gentle warming (e.g., 37°C) in conjunction with pH adjustment.- Use a stronger base or acid for initial dissolution (e.g., 1 M NaOH/HCl), followed by careful neutralization.- Consider using a co-solvent system as described in the advanced strategies below. |
| The final pH of the solution is unstable. | The buffering capacity of your chosen buffer is insufficient. | - Ensure you are using a buffer that is effective at your target pH.- Increase the concentration of your buffer. |
Diagram of the pH-Based Dissolution Workflow
Caption: Workflow for dissolving this compound.
Advanced Strategies for Persistent Solubility Issues
If the pH-based dissolution protocol is not successful or is incompatible with your experimental design, consider the following formulation approaches:
-
Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay.
-
Excipients: The use of solubility-enhancing excipients can be explored.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate and solubilize the compound. It is important to work above the critical micelle concentration (CMC) of the surfactant.
-
References
-
Guan, Q., Xing, S., Wang, L., Zhu, J., Guo, C., Xu, C., ... & Chen, Y. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]
-
Mishra, A., Sharma, M., & Sharma, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 579. [Link]
-
Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current medicinal chemistry, 19(2), 239–280. [Link]
-
Singh, P., Kumar, A., & Kumar, K. (2018). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 23(1), 173. [Link]
-
PubChem. (n.d.). (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Pharmaceuticals, 13(6), 112. [Link]
-
Kumar, R., Kumar, S., & Singh, R. (2021). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 14(11), 103411. [Link]
-
Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Li, J. (2021). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 9, 735661. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]
-
Patil, S., Patil, R., & Siddiqui, A. A. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Letters in Drug Design & Discovery, 12(4), 305-316. [Link]
-
Reddit. (2019, October 5). How to find the isoelectric point with 3 pka's? r/Mcat. Retrieved from [Link]
-
Leah4sci MCAT Prep. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut [Video]. YouTube. [Link]
-
Stoyanova, M., Nikolova, V., & Gevrenova, R. (2020). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 25(18), 4209. [Link]
-
Chernyshev, V. M., Suponitsky, K. Y., & Astakhov, A. M. (2011). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 84(2), 277-282. [Link]
Sources
optimizing reaction conditions for the synthesis of 1,2,4-triazole-3-thiol derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction
1,2,4-triazole-3-thiol derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these valuable scaffolds, however, can be fraught with challenges, from low yields to the formation of stubborn impurities. This guide will address the most common issues in a practical, question-and-answer format, grounded in the chemical principles governing the reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazole-3-thiol derivatives.
FAQ 1: Why am I getting a low yield of my desired 1,2,4-triazole-3-thiol?
Low yields are a frequent frustration in this synthesis. The root cause often lies in one of several key areas: incomplete reaction, side product formation, or product degradation.
Troubleshooting Guide:
-
Verify Starting Material Purity: Impurities in your starting materials (e.g., substituted thiosemicarbazide or carboxylic acid) can introduce competing reactions. Always ensure the purity of your reactants before starting the synthesis.
-
Optimize Reaction Temperature and Time: The cyclization step is often temperature-sensitive.
-
Too low a temperature may lead to an incomplete reaction.
-
Too high a temperature can cause decomposition of the starting materials or the final product.
-
Action: Monitor your reaction progress using Thin Layer Chromatography (TLC).[5] If you observe the persistence of starting material spots after a prolonged period, consider gradually increasing the reaction temperature. Conversely, if you see the formation of multiple, unidentified spots, a lower temperature may be beneficial.
-
-
Ensure Efficient Cyclization: The conversion of the intermediate acylthiosemicarbazide to the triazole ring is a critical, base-catalyzed cyclodehydration step.[6][7][8]
-
Inadequate Base: An insufficient amount or a weak base may not efficiently promote cyclization.
-
Action: Ensure you are using a suitable base, such as sodium hydroxide or potassium hydroxide, in sufficient molar excess. The strength and concentration of the base can significantly influence the reaction rate and yield.
-
-
Consider an Alternative Synthetic Route: If optimizing the standard procedure proves difficult, alternative methods can be explored. For instance, the use of polyphosphate ester (PPE) has been shown to facilitate the acylation of thiosemicarbazide and subsequent cyclization.[6][7][8]
FAQ 2: My main impurity is the isomeric 1,3,4-thiadiazole. How can I minimize its formation?
The formation of the 1,3,4-thiadiazole isomer is a common competitive pathway in the synthesis of 1,2,4-triazoles.[6] This occurs because the intermediate acylthiosemicarbazide can undergo cyclization in two different ways.
Troubleshooting Guide:
-
Control the Reaction Conditions: The choice of reaction conditions can significantly influence the regioselectivity of the cyclization.
-
Acidic vs. Basic Conditions: Generally, acidic conditions tend to favor the formation of 1,3,4-thiadiazoles, while basic conditions promote the formation of the desired 1,2,4-triazole-3-thiol.[2]
-
Action: Perform the cyclization step under strongly basic conditions (e.g., refluxing aqueous NaOH or KOH). This deprotonates the appropriate nitrogen atom, favoring nucleophilic attack to form the 1,2,4-triazole ring.
-
-
Choice of Acylating Agent: The nature of the carboxylic acid derivative used for acylation can also play a role.
-
Action: While not always feasible to change, be aware that highly reactive acylating agents might lead to less selective reactions.
-
-
Purification Strategy: If the formation of the thiadiazole isomer cannot be completely suppressed, an effective purification strategy is crucial.
-
Action: Utilize column chromatography with a suitable solvent system (e.g., chloroform:methanol mixtures) to separate the two isomers.[9] The polarity difference between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole should allow for their separation.
-
FAQ 3: I'm struggling with the purification of my final product. What are the best practices?
Purification of 1,2,4-triazole-3-thiol derivatives can be challenging due to their polarity and potential for tautomerism.
Troubleshooting Guide:
-
Initial Work-up: A proper work-up procedure can significantly simplify the final purification.
-
Action: After the reaction is complete, cool the reaction mixture and carefully acidify it with a suitable acid (e.g., HCl) to precipitate the product.[6] Filter the crude product and wash it with water to remove inorganic salts.
-
-
Recrystallization: This is often the most effective method for purifying these compounds.
-
Action: Choose a solvent or a solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, ethanol/water, or ethyl acetate are often good choices.[10]
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the next step.
-
Action: Use silica gel as the stationary phase and a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., chloroform or dichloromethane) as the mobile phase.[9] Monitor the fractions by TLC to isolate the pure product.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols from the corresponding acylhydrazide and phenyl isothiocyanate, followed by base-catalyzed cyclization.
| Parameter | Condition 1 (Moderate Yield) | Condition 2 (Optimized for Higher Yield) | Rationale for Optimization |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that can better solubilize the reactants and intermediates, facilitating a more efficient reaction. |
| Base | 2N Sodium Hydroxide | 8% Aqueous Potassium Hydroxide | A higher concentration of a stronger base can more effectively drive the cyclization to completion. |
| Temperature | Reflux (78 °C) | 90-100 °C | A slightly higher temperature can increase the reaction rate, but should be carefully controlled to avoid degradation. |
| Reaction Time | 4-6 hours | 2-3 hours | The more forcing conditions in the optimized protocol can lead to a shorter reaction time. |
| Typical Yield | 50-60% | 75-85% | The combination of a better solvent, stronger base, and controlled higher temperature leads to a more efficient conversion to the desired product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a common two-step, one-pot synthesis starting from a carboxylic acid hydrazide.
Step 1: Formation of the Acylthiosemicarbazide Intermediate
-
In a round-bottom flask, dissolve the appropriate carboxylic acid hydrazide (1.0 eq) in ethanol.
-
Add phenyl isothiocyanate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The acylthiosemicarbazide intermediate may precipitate out.
Step 2: Base-Catalyzed Cyclization
-
To the reaction mixture containing the acylthiosemicarbazide, add an aqueous solution of sodium hydroxide (2N) or potassium hydroxide (8%).
-
Reflux the mixture for an additional 2-4 hours. The solution will typically become homogeneous.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The 1,2,4-triazole-3-thiol product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of a 1,2,4-triazole-3-thiol from a carboxylic acid hydrazide and an isothiocyanate.
Caption: General reaction mechanism for 1,2,4-triazole-3-thiol synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting workflow for 1,2,4-triazole-3-thiol synthesis.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. Retrieved January 17, 2026, from [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 209-215. Retrieved January 17, 2026, from [Link]
-
Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). Omsk University. Retrieved January 17, 2026, from [Link]
Sources
- 1. med.minia.edu.eg [med.minia.edu.eg]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low yields in the cyclization of thiosemicarbazides
Technical Support Center: Cyclization of Thiosemicarbazides
Welcome to the technical support center for . This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these versatile building blocks for the synthesis of important heterocyclic scaffolds like 1,3,4-thiadiazoles and 1,2,4-triazoles. We understand that while these reactions are powerful, they can often be plagued by low yields and side product formation.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic products from thiosemicarbazide cyclization, and how are they typically formed?
Thiosemicarbazides are valuable precursors for a variety of five-membered heterocycles. The two most common products are 1,3,4-thiadiazoles and 1,2,4-triazoles. The reaction pathway is dictated primarily by the reaction conditions, specifically the pH.[1][2]
-
1,3,4-Thiadiazoles: These are typically formed under acidic conditions (e.g., using H₂SO₄, POCl₃, or HCl). The mechanism involves protonation of the carbonyl group of the acylthiosemicarbazide intermediate, followed by nucleophilic attack by the sulfur atom and subsequent dehydration.[3][4][5]
-
1,2,4-Triazole-3-thiones: These are favored under basic conditions (e.g., using NaOH, KOH, or Na₂CO₃). The reaction proceeds via deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack on the carbonyl carbon, leading to cyclization and dehydration.[1][6][7]
The choice between these two pathways is a critical first step in your experimental design. Misapplication of reaction conditions is a frequent source of low yields or unexpected products.
Q2: My reaction yield is very low. What are the most likely culprits?
Low yields in these cyclizations can usually be traced back to a few key areas:
-
Incorrect Reaction Conditions: The most common error is using the wrong pH (acidic vs. basic) for the desired product, leading the reaction down an alternative pathway.[1][2]
-
Sub-optimal Reagents or Catalysts: The strength and concentration of the acid or base are critical. For example, overly harsh conditions can lead to product degradation.[1]
-
Competing Side Reactions: Hydrolysis of the starting material or intermediate, or the formation of alternative heterocyclic systems can significantly consume your starting material.[1][8]
-
Purity of Starting Materials: Impurities in the initial thiosemicarbazide or the cyclizing agent can interfere with the reaction.[1]
-
Substrate-Specific Effects: The electronic nature of the substituents on your thiosemicarbazide can dramatically influence its reactivity and the stability of the product.
Q3: How can I quickly determine if I have formed the desired product or a byproduct?
A combination of chromatographic and spectroscopic techniques is essential for product identification.[1]
-
Thin-Layer Chromatography (TLC): Your first and quickest check. It helps to visualize the number of components in your reaction mixture and track the consumption of starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It separates the components and provides their molecular weights, allowing you to quickly distinguish between your expected product and common byproducts like oxadiazoles or unreacted intermediates.[1]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information for your isolated product and any major byproducts.
-
FTIR Spectroscopy: Can help identify key functional groups. For example, the presence or absence of a C=S stretch can help differentiate between a triazole-thione and a thiadiazole.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: Low or No Desired Product Formation
You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little of your target molecule.
The cyclization of acylthiosemicarbazides is highly dependent on pH to favor one intramolecular nucleophile (sulfur or nitrogen) over the other.
-
The Chemistry: In acidic media, the thiocarbonyl sulfur acts as the key nucleophile to form 1,3,4-thiadiazoles. In basic media, deprotonation of an amide nitrogen facilitates its nucleophilic attack to form 1,2,4-triazoles.[2][9] Using the wrong condition will either halt the reaction or direct it to an undesired product.
-
Solution Workflow:
-
Verify Your Goal: Confirm the required pH for your target heterocycle (Acid for thiadiazole, Base for triazole).
-
Select Appropriate Reagent: Choose a suitable acid or base from the table below. For sensitive substrates, a milder reagent may be necessary.
-
Optimize Concentration & Temperature: Start with literature conditions and perform a small optimization screen. Sometimes, a stronger acid or higher temperature is needed to overcome a high activation energy barrier. Conversely, sensitive substrates may require milder conditions to prevent degradation.[1]
-
Table 1: Common Cyclization Conditions for Thiosemicarbazides
| Target Heterocycle | Reaction Condition | Common Reagents | Key Considerations |
| 1,3,4-Thiadiazole | Acidic | Conc. H₂SO₄, POCl₃, PPA, Refluxing HCl | H₂SO₄ and POCl₃ are strong dehydrating agents but can cause charring with sensitive substrates.[1][3] |
| 1,2,4-Triazole-3-thione | Basic | 8% aq. NaOH, K₂CO₃ in Ethanol, NaOEt | Strong bases like NaOH can sometimes cause hydrolysis or formation of tars. Milder bases like K₂CO₃ can be a better alternative.[1][7] |
The purity of your thiosemicarbazide and acylating/cyclizing agent is paramount.
-
The Chemistry: Impurities can act as catalysts for side reactions or inhibitors of the main reaction. For instance, residual acid or base from a previous step can neutralize your catalyst. The starting thiosemicarbazide itself can degrade upon storage.
-
Solution Protocol:
-
Verify Purity: Always check the purity of your starting materials by melting point, NMR, or LC-MS before starting the reaction.
-
Recrystallize if Necessary: If impurities are detected, recrystallize the thiosemicarbazide from a suitable solvent (e.g., ethanol).
-
Use Fresh Reagents: Use freshly opened or properly stored dehydrating agents and catalysts. Strong acids like H₂SO₄ are hygroscopic and their effectiveness can decrease over time.
-
Problem 2: Formation of Multiple Products & Significant Side Reactions
Your reaction produces a mixture of compounds, making purification difficult and significantly lowering the yield of the desired product.
This occurs when reaction conditions are not sufficiently selective to favor one pathway exclusively.
-
The Chemistry: Ambiguous pH conditions (e.g., near neutral) or certain substrates with unique electronic properties can allow for both N-cyclization and S-cyclization to occur simultaneously.[2][8]
-
Troubleshooting Diagram:
Caption: Path selection for cyclization based on pH.
-
Solution:
-
Increase Selectivity: Push the reaction conditions firmly in one direction. If you are aiming for a thiadiazole, ensure strongly acidic and anhydrous conditions. For a triazole, use a sufficiently strong base to ensure complete deprotonation.
-
Temperature Control: In some cases, lowering the reaction temperature can increase the selectivity of one pathway over another.
-
The presence of an oxidizing agent can lead to the replacement of the sulfur atom with oxygen, forming a 1,3,4-oxadiazole instead of the desired thiadiazole.
-
The Chemistry: Strong oxidizing agents, or even milder ones under certain conditions (e.g., in the presence of some metal ions), can promote desulfurization.[10][11] This is a known side reaction, especially during oxidative cyclization methods.[11][12]
-
Solution:
-
Scrutinize Reagents: If using an oxidative cyclization method (e.g., with FeCl₃), ensure you are not using an excessively strong oxidant.[12]
-
Inert Atmosphere: If you suspect atmospheric oxygen is contributing, run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Change Cyclization Method: If desulfurization is persistent, switch from an oxidative method to a purely dehydrative one (e.g., using H₂SO₄ or POCl₃).
-
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to a 2-Amino-5-substituted-1,3,4-Thiadiazole
This protocol is a standard method for converting an acylthiosemicarbazide to a 1,3,4-thiadiazole.
-
Dissolution: Dissolve the substituted thiosemicarbazide (1.0 eq) in a minimal amount of a suitable solvent.
-
Acid Addition: Slowly and carefully add a dehydrating acid catalyst (e.g., concentrated H₂SO₄, 5-10 equivalents) to the cooled solution (ice bath).
-
Heating: Allow the mixture to warm to room temperature and then heat as required (e.g., 60-100 °C). The optimal temperature and time will depend on the substrate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: General Procedure for Base-Catalyzed Cyclization to a 4,5-Disubstituted-1,2,4-triazole-3-thione
This protocol outlines the cyclization to the alternative triazole scaffold.
-
Dissolution: Suspend the substituted thiosemicarbazide (1.0 eq) in an aqueous or alcoholic solution of a base (e.g., 8-10% aqueous NaOH).
-
Heating: Heat the mixture to reflux for a period of 4-8 hours. The solution should become homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Workup: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of ~5-6.
-
Isolation: Collect the precipitate that forms by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for troubleshooting low yields.
Caption: A step-by-step workflow for diagnosing yield issues.
References
-
Metwally, M. A., et al. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]
-
Antipin, R. L., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available at: [Link]
-
Antipin, R. L., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]
-
Imran, M., et al. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Anonymous (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Antipin, R. L., et al. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Anonymous (n.d.). Synthesis of new derivatives of 1,2,4-triazole-3-thione. ResearchGate. Available at: [Link]
-
Anonymous (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Available at: [Link]
-
Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Antipina, L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Kadu, N. S., & Vijay, H. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivative Using Appropriate Reaction Conditions. Scribd. Available at: [Link]
-
Anonymous (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
El Ashry, E. S. H., et al. (n.d.). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed. Available at: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Anonymous (n.d.). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]
-
García-Tojal, J., et al. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry. Available at: [Link]
-
García-Tojal, J., et al. (n.d.). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Anonymous (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF. ResearchGate. Available at: [Link]
-
Abosadiya, M., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Al-Sultani, K. H., & Chiad, S. S. (2018). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.
The synthesis of this compound is fundamentally a nucleophilic substitution reaction (specifically, an S-alkylation). It involves the reaction of 3-amino-1H-1,2,4-triazole-5-thiol with an α-halo acid, typically chloroacetic acid, under basic conditions. While straightforward in principle, the success of this synthesis hinges on controlling key parameters to avoid prevalent side reactions.
Core Reaction Pathway
The primary reaction involves the deprotonation of the thiol group on the triazole ring to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Caption: Core S-alkylation reaction workflow.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: I've followed the standard procedure, but my final yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
-
Primary Cause: Oxidative Dimerization of the Starting Thiol The starting material, 3-amino-1H-1,2,4-triazole-5-thiol, is highly susceptible to oxidation, especially under the basic conditions required for the reaction.[1][2] Dissolved oxygen in the solvent can oxidize two molecules of the thiol to form a disulfide-linked dimer. This dimer is unreactive towards chloroacetic acid and represents a direct loss of your starting material.
Troubleshooting Protocol:
-
De-gas Solvents: Before starting the reaction, thoroughly de-gas your solvent (e.g., water or ethanol/water mixture) by bubbling an inert gas like nitrogen or argon through it for at least 30 minutes.
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
Order of Addition: Dissolve the chloroacetic acid and the base first. Then, add the solid 3-amino-1H-1,2,4-triazole-5-thiol to the basic solution. This ensures the thiol is immediately in an environment where it can react with the alkylating agent, minimizing its exposure time to potentially oxidizing conditions before the main reaction occurs.
-
-
Secondary Cause: Incorrect pH for Product Isolation The product is an amino acid derivative, meaning it is zwitterionic and contains both a basic amino group and an acidic carboxylic acid group. Its solubility in water is highly pH-dependent. If you fail to adjust the pH to its isoelectric point, the product will remain dissolved in the solution, leading to poor recovery.
Troubleshooting Protocol:
-
After the reaction is complete, carefully acidify the mixture using a strong acid like HCl.
-
Monitor the precipitation of the product as you slowly add the acid. The point of maximum precipitation occurs at the isoelectric point. This typically requires adjusting the pH to a range of 3-5, but may need to be optimized for your specific conditions.
-
Avoid adding a large excess of acid, as this can protonate the amino group and re-solubilize the product as its hydrochloride salt.
-
Issue 2: The Final Product is Impure, with a Persistent, Insoluble White Solid
Question: My final product contains a significant amount of a white solid that is poorly soluble in common solvents, making purification difficult. What is this impurity?
Answer: This is a classic sign of the disulfide dimer byproduct discussed in the previous issue. The dimer has a higher molecular weight and is often less soluble than the desired product.
-
Confirmation of Impurity:
-
Mass Spectrometry (MS): The most definitive way to identify the dimer. The expected mass of the dimer (C₄H₆N₈S₂) will be approximately double that of the starting thiol, minus two hydrogen atoms.
-
Melting Point: The dimer typically has a much higher melting point than the starting material. 3-amino-1H-1,2,4-triazole-5-thiol itself has a very high melting point (>300 °C), and its dimer is similarly high-melting.[1]
-
-
Prevention and Removal:
-
Prevention: The best strategy is prevention by rigorously excluding oxygen from your reaction, as detailed above.
-
Purification: If the dimer has already formed, purification can be challenging due to similar polarities.
-
Recrystallization: Attempt recrystallization from a large volume of hot water or an aqueous alcohol mixture. The desired product may be more soluble than the dimer, allowing for separation upon cooling.
-
pH-Based Separation: Exploit the acidic handle on your desired product. Dissolve the crude mixture in a slight excess of mild base (e.g., aqueous sodium bicarbonate). The desired carboxylic acid will form a soluble carboxylate salt, while the neutral dimer should remain largely insoluble and can be removed by filtration. Afterward, re-acidify the filtrate to precipitate your pure product.
-
-
Issue 3: Spectroscopic Analysis (NMR, MS) Suggests the Presence of Isomers
Question: My characterization data shows peaks that I cannot account for, suggesting an isomeric byproduct was formed. What is the likely side reaction?
Answer: While S-alkylation is electronically favored, N-alkylation on one of the triazole ring nitrogens is a possible competing side reaction. The triazole ring has multiple nitrogen atoms that could potentially act as nucleophiles.
-
Mechanistic Insight: The starting material exists in a thiol/thione tautomeric equilibrium.[3] Under basic conditions, the deprotonated thiolate is the most potent nucleophile in the system, strongly favoring S-alkylation. However, under neutral or mildly basic conditions, a small population of the molecule can react via a ring nitrogen.
Troubleshooting and Selectivity Control:
-
Ensure Sufficient Base: Use at least one full equivalent of a strong base (like NaOH or KOH) relative to the triazole thiol. This ensures that the thiol is quantitatively converted to the thiolate, maximizing its nucleophilicity and outcompeting the ring nitrogens.
-
Control Temperature: Run the reaction at a moderate temperature (e.g., 50-70 °C). Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored N-alkylation pathway.
-
Choice of Base: A strong, non-nucleophilic base is ideal. Using an amine base, for example, could introduce other complications. Simple hydroxides or carbonates are standard and effective.
-
Caption: Main reaction versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my starting 3-amino-1H-1,2,4-triazole-5-thiol before I begin? A: The commercial starting material can vary in purity. A simple melting point determination is a good first check; it should melt above 300 °C.[1] For a more rigorous check, you can run a simple ¹H NMR in DMSO-d₆. You should see characteristic peaks for the amino and N-H protons. The material can be purified by dissolving it in a dilute aqueous base, filtering out any insoluble impurities, and then re-precipitating the thiol by acidifying the solution with an acid like HCl or acetic acid.[3][4]
Q2: Can I use bromoacetic acid or iodoacetic acid instead of chloroacetic acid? A: Yes. Bromoacetic acid and iodoacetic acid are more reactive alkylating agents than chloroacetic acid (due to the C-Br and C-I bonds being weaker and Br⁻/I⁻ being better leaving groups). Using them may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), which can help minimize side reactions like decomposition. However, they are also more expensive and potentially less stable.
Q3: My reaction mixture turns a deep yellow or brown color upon heating. Is this normal? A: A slight yellow tinge can be normal, but a dark brown or black color often indicates decomposition.[1] This can be caused by excessive heat or the use of too strong a base concentration. Ensure your temperature is well-controlled (not exceeding 80-90 °C) and that the base is added in a controlled manner. If decomposition occurs, you will likely need to perform a purification step on the final product, such as recrystallization with charcoal treatment to remove colored impurities.
Q4: What is the speciation of the triazole thiol at different pH values? A: The speciation is critical for understanding its reactivity. At low pH, the molecule is protonated. Near neutral pH (~5.8), it exists as a mixture of protonated, zwitterionic, and neutral forms. In the basic conditions used for the S-alkylation reaction, it is predominantly in the deprotonated, anionic (thiolate) form, which is the desired nucleophile.[5]
Summary of Troubleshooting Strategies
| Observation | Potential Cause | Recommended Action |
| Low Yield | Oxidative dimerization of starting thiol. | Use de-gassed solvents and maintain an inert (N₂ or Ar) atmosphere. |
| Incorrect pH for product precipitation. | Carefully adjust pH to the isoelectric point (typically 3-5) for maximum precipitation. | |
| Insoluble Impurity | Formation of disulfide dimer. | Prevent by excluding oxygen. Remove by filtering after dissolving product as a salt in a mild base. |
| Isomeric Byproducts | Competing N-alkylation reaction. | Use at least one equivalent of a strong base (e.g., NaOH) and maintain moderate temperature. |
| Dark Reaction Color | Thermal decomposition. | Reduce reaction temperature and ensure controlled addition of reagents. |
References
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2019). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry. Available at: [Link]
-
Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT). Available at: [Link]
-
Katritzky, A. R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. Available at: [Link]
-
Shawali, A. S., et al. (2009). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b]... Arkivoc. Available at: [Link]
-
Özkan, C., et al. (2022). Speciation analysis of 3-amino-1,2,4-triazole-5-thiol for different pH values. ResearchGate. Available at: [Link]
-
Măruţescu, L., et al. (2015). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Available at: [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
Technical Support Center: Stability of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid in Acidic and Basic Media
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this molecule in acidic and basic media. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust stability studies, anticipate challenges, and interpret your results with confidence.
I. Scientific Rationale and Predicted Stability Profile
This compound possesses several functional groups that influence its stability: a 1,2,4-triazole ring, an amino group, a thioether linkage, and a carboxylic acid. Understanding the reactivity of each is key to predicting its degradation pathways.
-
1,2,4-Triazole Ring: This heterocyclic ring is aromatic and generally stable under a range of pH conditions and temperatures.[1] Significant degradation of the triazole ring itself is not expected under typical forced degradation conditions.[2]
-
Amino Group: The exocyclic amino group on the triazole ring is a basic center and can be protonated in acidic media. This may influence the overall electronic properties of the molecule but is unlikely to be a primary site of degradation.
-
Thioether Linkage (-S-CH₂-): Thioethers are susceptible to both acidic and basic hydrolysis, although they are generally more stable than their ester counterparts.[3][4] Under harsh acidic or basic conditions, cleavage of the C-S bond is a plausible degradation pathway. Oxidation of the sulfur to a sulfoxide or sulfone is also a possibility, though not the primary focus of hydrolytic stability.
-
Acetic Acid Moiety: The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures, although this is generally more facile for β-keto acids or when catalyzed. The acidity of the carboxylic acid will also be a factor in its interaction with basic media.
Based on this analysis, the primary points of vulnerability for this compound under acidic and basic stress are the thioether linkage and potentially the carboxylic acid group .
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the stability assessment of this compound.
Q1: What are the likely degradation products of this compound in acidic and basic media?
A1: Based on the structure, the most probable degradation products arise from the cleavage of the thioether bond.
-
In acidic media: Acid-catalyzed hydrolysis of the thioether linkage is expected to yield 3-amino-1H-1,2,4-triazole-5-thiol and glycolic acid .
-
In basic media: Base-catalyzed hydrolysis of the thioether linkage would also lead to 3-amino-1H-1,2,4-triazole-5-thiol and glycolate . Under more forcing conditions, further degradation of the initial products could occur.
Q2: How do I set up a forced degradation study for this compound?
A2: A forced degradation or stress testing study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] This allows for the identification of degradation products without completely consuming the parent compound. We recommend starting with the conditions outlined in the experimental protocols section of this guide and adjusting the duration or temperature as needed.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector (such as a Diode Array Detector, DAD) is the most common and effective technique.[6][7][8] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7][9]
Q4: My chromatogram shows multiple small peaks after stress testing. How do I know which are significant degradation products?
A4: It is important to compare the chromatogram of the stressed sample to that of a control sample (the compound in the same medium at time zero). Peaks that appear or grow significantly in the stressed sample are potential degradation products. An appropriate reporting threshold, as defined by ICH guidelines, should be applied to distinguish significant impurities from baseline noise. Mass balance calculations, where the sum of the parent compound and all degradation products is compared to the initial amount, are also essential.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during stability studies of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed after initial stress testing. | The compound is highly stable under the initial conditions. | Increase the temperature in 10°C increments (e.g., up to 70-80°C), extend the duration of the study, or use a higher concentration of acid/base (e.g., up to 1M). |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the temperature, shorten the time points for sample collection, or use a lower concentration of acid/base (e.g., 0.1M or 0.01M). |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase pH, column choice, or gradient. | The compound has both acidic and basic functional groups. Ensure the mobile phase pH is at least 2 units away from the pKa values of the analyte and its degradation products. A C18 column is a good starting point, but other stationary phases (e.g., phenyl-hexyl) could be explored. Optimize the gradient elution to ensure separation of all components. |
| Inconsistent results between replicate experiments. | Issues with sample preparation, instrument variability, or sample stability post-stress testing. | Ensure accurate and consistent preparation of all solutions. Neutralize the samples immediately after the stress period to prevent further degradation. Run system suitability tests before each analytical run to ensure instrument performance. |
IV. Experimental Protocols and Workflows
The following protocols provide a starting point for conducting forced degradation studies. They should be adapted based on the observed stability of the compound.
A. General Experimental Workflow
Caption: General workflow for forced degradation studies.
B. Protocol for Acidic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Condition: In a sealed vial, add an aliquot of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubation: Place the vial in a temperature-controlled oven or water bath at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a validated stability-indicating UPLC-UV/MS method.
C. Protocol for Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Condition: In a sealed vial, add an aliquot of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubation: Place the vial in a temperature-controlled oven or water bath at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by a validated stability-indicating UPLC-UV/MS method.
D. Recommended UPLC-MS Analytical Method
| Parameter | Condition |
| Column: | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A: | 0.1% Formic acid in water |
| Mobile Phase B: | 0.1% Formic acid in acetonitrile |
| Gradient: | 5% B to 95% B over 10 minutes |
| Flow Rate: | 0.3 mL/min |
| Column Temperature: | 40°C |
| UV Detection: | 210-400 nm (DAD) |
| MS Detection: | Electrospray Ionization (ESI) in positive and negative modes |
V. Predicted Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound under acidic and basic conditions.
A. Acid-Catalyzed Hydrolysis
Caption: Proposed acid-catalyzed degradation pathway.
B. Base-Catalyzed Hydrolysis
Caption: Proposed base-catalyzed degradation pathway.
VI. Data Summary and Interpretation
The following table provides a template for summarizing the data from your stability studies.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Interpretation:
-
A decrease in the percentage of the parent compound over time indicates degradation.
-
The appearance and increase of new peaks correspond to the formation of degradation products.
-
The mass balance should ideally be between 95-105% to account for all the material. A poor mass balance may indicate the formation of non-UV active compounds, volatile compounds, or compounds that are not eluting from the column.
This technical guide provides a robust framework for investigating the stability of this compound. By understanding the underlying chemical principles and employing systematic experimental and analytical approaches, researchers can confidently characterize the stability of this molecule and ensure the quality and safety of their research and development endeavors.
References
-
A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum. PubMed. [Link]
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]
-
Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Oxford Academic. [Link]
-
UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters. [Link]
-
Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. [Link]
-
Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH. [Link]
-
Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. MDPI. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
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A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Taylor & Francis Online. [Link]
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(PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC - NIH. [Link]
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Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]
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Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. ResearchGate. [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
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Technical Support Center: Characterization of 3-Amino-1,2,4-triazole Tautomers
Welcome to the technical support center for the characterization of 3-amino-1,2,4-triazole tautomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying the tautomeric forms of this important heterocyclic compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction to Tautomerism in 3-Amino-1,2,4-triazole
3-Amino-1,2,4-triazole is a versatile building block in medicinal chemistry and materials science.[1][2] Its utility is intrinsically linked to its ability to exist in multiple tautomeric forms, which arise from the migration of a proton.[3][4] These forms are the 1H, 2H, and 4H tautomers. The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, thereby affecting its chemical reactivity and biological interactions.[4] Understanding and controlling this tautomeric equilibrium is therefore critical for reproducible synthesis and predictable biological activity.
Theoretical and physical studies have indicated that the stability of these tautomers generally follows the order: 1H > 2H > 4H.[3] However, this equilibrium can be influenced by various factors including the physical state, solvent polarity, temperature, and pH.[4][5]
Frequently Asked Questions (FAQs)
Q1: Which tautomer of 3-amino-1,2,4-triazole is the most stable?
Based on theoretical and physical studies, the 1H-tautomer (3-amino-1H-1,2,4-triazole) is generally the most stable form.[3] Computational studies, including ab initio and Density Functional Theory (DFT) calculations, support the predominance of the 1H-tautomer in the gas phase and in solution.[6][7]
Q2: How does the solvent affect the tautomeric equilibrium?
Solvent polarity can significantly influence the relative populations of tautomers.[8] Polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions. For instance, in some substituted 1,2,4-triazoles, a shift in the tautomeric equilibrium has been observed with changes in solvent.[5] It is crucial to consider the solvent system when analyzing tautomeric mixtures, as the predominant form in a non-polar solvent may differ from that in a polar or aqueous environment.
Q3: Can I distinguish between tautomers using NMR spectroscopy?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[4][9] The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, which differs between tautomers.[4] In some cases, distinct sets of signals for each tautomer can be observed, allowing for their identification and quantification.[10] However, if the rate of interconversion between tautomers is fast on the NMR timescale, averaged signals will be observed.[9][11] In such scenarios, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual signals.
Q4: Why is my X-ray crystal structure showing only one tautomer?
X-ray crystallography provides a static picture of the molecule in the solid state.[4] The crystallization process itself can favor the formation of a single, most stable tautomer in the crystal lattice.[8][12] It is important to remember that the dominant tautomer in the solid state may not be the most abundant tautomer in solution.[13] Therefore, it is advisable to complement crystallographic data with solution-state studies, such as NMR, to get a complete picture of the tautomeric behavior.[14]
Q5: Are computational methods reliable for predicting tautomer stability?
Computational chemistry, particularly DFT and ab initio methods, can provide valuable insights into the relative stabilities of tautomers.[4][6] These methods can calculate the relative energies of different tautomeric forms and help predict the most likely structures.[15] However, it's important to note that the accuracy of these predictions can be dependent on the level of theory and the basis set used. Experimental validation is always recommended to confirm computational findings.
Troubleshooting Guides
Problem 1: Ambiguous or Broad Signals in ¹H NMR Spectra
Cause: This is often due to rapid proton exchange between tautomers on the NMR timescale.[1][16] When the rate of interconversion is comparable to the NMR frequency difference between the signals of the individual tautomers, the signals can broaden and eventually coalesce into a single averaged peak.
Troubleshooting Protocol:
-
Lower the Temperature: Perform variable temperature (VT) NMR experiments. Lowering the temperature will slow down the rate of tautomeric interconversion.[9] If the exchange is slowed sufficiently, you may be able to resolve separate signals for each tautomer.
-
Change the Solvent: The rate of proton exchange can be solvent-dependent.[8] Switching to a less polar or aprotic solvent might slow down the exchange. Deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN) could be good alternatives to dimethyl sulfoxide (DMSO-d₆).
-
Use 2D NMR Techniques: Techniques like ¹H-¹⁵N HSQC or HMBC can provide valuable information even with averaged signals. These experiments can help in assigning the averaged signals and inferring the presence of different tautomers by looking at correlations to different nitrogen atoms in the triazole ring.
-
Check for Acidic or Basic Impurities: Trace amounts of acid or base can catalyze proton exchange, leading to broader signals. Ensure your NMR solvent is neutral and your sample is free from such impurities.
Problem 2: Difficulty in Obtaining Single Crystals for X-ray Diffraction
Cause: The presence of multiple tautomers in solution can sometimes hinder crystallization. The dynamic equilibrium may prevent the ordered packing required for single crystal formation.
Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Slow evaporation is a common and effective technique.[4] Consider solvent mixtures to fine-tune the solubility and evaporation rate.
-
Control Evaporation Rate: Too rapid evaporation can lead to amorphous solids or polycrystalline material. Try slowing down the evaporation by covering the vial with parafilm and poking a few small holes.
-
Use Co-crystallizing Agents: If the compound has suitable functional groups, consider co-crystallization with another molecule that can form strong and directional interactions, such as hydrogen bonds. This can help to lock the molecule into a single tautomeric form and promote crystallization.
-
Temperature Control: Attempt crystallization at different temperatures (e.g., room temperature, 4°C, or even sub-zero temperatures).
Problem 3: Discrepancy Between Solid-State and Solution-State Data
Cause: It is common for the dominant tautomer in the solid state (determined by X-ray crystallography) to differ from the major tautomer in solution (observed by NMR).[13] This is because the forces governing molecular packing in a crystal are different from the solute-solvent interactions in solution.
Troubleshooting Protocol:
-
Comprehensive Analysis: Acknowledge that both sets of data are valid but represent different states of matter. A complete characterization should include both solid-state and solution-state analysis.
-
Solvent-Dependent NMR Studies: To understand the solution-state behavior more thoroughly, perform NMR experiments in a variety of deuterated solvents with different polarities. This can reveal the extent to which the solvent influences the tautomeric equilibrium.
-
Computational Modeling: Use computational methods to calculate the relative energies of the tautomers in both the gas phase and in different solvent environments (using a continuum solvation model).[6] This can help to rationalize the experimental observations.
-
UV-Vis Spectroscopy: In some cases, UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers may have distinct absorption maxima.[3]
Data Presentation & Experimental Protocols
Table 1: Comparison of Analytical Techniques for Tautomer Characterization
| Technique | State | Information Provided | Common Challenges |
| NMR Spectroscopy | Solution | Tautomer ratios, dynamics of interconversion | Fast exchange leading to broad/averaged signals[9][11] |
| X-ray Crystallography | Solid | Unambiguous structure of a single tautomer | May not represent the solution-state equilibrium[13] |
| IR Spectroscopy | Solid/Solution | Presence of specific functional groups (e.g., N-H, C=N) | Overlapping bands can make interpretation difficult[3] |
| Computational Chemistry | Gas Phase/Solution | Relative stabilities and geometries of tautomers | Accuracy depends on the level of theory used[6] |
Experimental Protocol: Variable Temperature (VT) ¹H NMR Analysis
-
Sample Preparation: Prepare a solution of 3-amino-1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) at a concentration of approximately 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Lowering the Temperature: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point.
-
Data Analysis: Analyze the spectra for changes in chemical shifts, line widths, and the appearance of new signals. The temperature at which broad signals begin to resolve into distinct peaks is indicative of the coalescence temperature, which can be used to calculate the rate of exchange.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 3-amino-1,2,4-triazole by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).[4]
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the experimental data.
-
Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). The positions of the hydrogen atoms will confirm the tautomeric form present in the crystal.[4]
Visualizations
Tautomeric Equilibrium of 3-Amino-1,2,4-triazole
Caption: Prototropic tautomerism in 3-amino-1,2,4-triazole.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Workflow for Tautomer Characterization
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Technical Support Center: Enhancing the Performance of Triazole-Based Corrosion Inhibitors
Welcome to the technical support center for triazole-based corrosion inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing triazole compounds for corrosion inhibition. Here, we address common challenges encountered during experimentation, offering scientifically-grounded solutions and practical troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your experiments and achieve reliable, high-performance results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which triazole derivatives inhibit corrosion?
A1: Triazole derivatives primarily inhibit corrosion by adsorbing onto the metal surface, creating a protective barrier between the metal and the corrosive environment.[1][2][3] This adsorption process can occur through two main mechanisms:
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Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (primarily nitrogen) in the triazole ring and the vacant d-orbitals of the metal.[3] The presence of π-electrons in the aromatic ring of many triazole derivatives also contributes to this chemical bonding.[2]
The formation of this adsorbed film can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying many triazoles as mixed-type inhibitors.[2][3][4]
Q2: How does the molecular structure of a triazole inhibitor influence its performance?
A2: The molecular structure of a triazole derivative is a critical determinant of its inhibition efficiency. Key structural features include:
-
Substituents on the triazole ring: The nature and position of substituent groups can significantly alter the electron density of the molecule, influencing its ability to donate electrons to the metal surface. Electron-donating groups generally enhance inhibition efficiency.[3][5]
-
Presence of heteroatoms: Organic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons that can readily coordinate with metal atoms.[2][4]
-
Aromaticity and π-electrons: Aromatic rings and conjugated π-systems contribute to the stability of the inhibitor and its ability to interact with the metal surface through π-orbital overlap.[2]
-
Molecular size and planarity: Larger molecules with a planar geometry can cover a larger surface area, leading to a more effective protective film.
Computational methods like Density Functional Theory (DFT) are often used to correlate molecular structure with inhibition efficiency by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[6][7]
Q3: What are the most common electrochemical techniques used to evaluate the performance of triazole inhibitors, and what information do they provide?
A3: The two most prevalent electrochemical techniques for evaluating corrosion inhibitors are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[1][4][8]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is typically presented as a Tafel plot. From this, you can determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).[4][9] A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr can help classify the inhibitor as anodic, cathodic, or mixed-type.[4][10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[8] By applying a small amplitude AC signal over a range of frequencies, one can obtain a Nyquist plot. From this plot, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be extracted. An increase in Rct and a decrease in Cdl in the presence of the inhibitor are indicative of a protective film formation and effective corrosion inhibition.[11]
Q4: Can triazole inhibitors be used in combination with other compounds to enhance their performance?
A4: Yes, a synergistic effect is often observed when triazole inhibitors are used in combination with other compounds.[2][12] This can lead to a disproportionate increase in inhibition efficiency compared to the individual effects of the components.[12] For instance, the combination of certain triazole derivatives with halide ions has been shown to enhance corrosion protection.[13] The proposed mechanism involves the initial adsorption of halide ions onto the metal surface, which then facilitates the adsorption of the protonated inhibitor molecules.[13] The mixture of different types of inhibitors, such as cationic and anionic, can also lead to the formation of a more protective film.[12][14]
Troubleshooting Guide
Problem 1: My measured inhibition efficiency is lower than expected.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help you identify the root cause.
Caption: Troubleshooting workflow for low inhibition efficiency.
Problem 2: I am observing inconsistent results in my electrochemical measurements (PDP and EIS).
Inconsistent electrochemical data can be frustrating and can compromise the validity of your results. Here are some potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unstable Open Circuit Potential (OCP) | The OCP should be allowed to stabilize before running PDP or EIS measurements to ensure the system is at a steady state.[9] | Monitor the OCP over time and begin the measurement only after it has reached a stable value (typically a drift of less than a few mV per minute). |
| Inadequate Surface Preparation | A non-uniform or contaminated metal surface will lead to variable electrochemical behavior. | Implement a standardized and reproducible surface preparation protocol, including polishing with successively finer abrasive papers, followed by rinsing with distilled water and a suitable organic solvent like ethanol, and then drying.[15] |
| Presence of Crevices | Crevices at the interface of the working electrode and its holder can lead to localized corrosion and distorted electrochemical signals. | Ensure the electrode is properly mounted and sealed to avoid any crevices. |
| High Scan Rate in PDP | A high potential scan rate in PDP can lead to distorted Tafel plots and inaccurate corrosion current measurements. | Use a slow scan rate, typically in the range of 0.1 to 1 mV/s, to allow the system to respond in a quasi-steady-state manner.[4] |
| Inappropriate Frequency Range in EIS | The chosen frequency range for EIS may not be wide enough to capture all the relevant electrochemical processes. | A typical frequency range for corrosion studies is from 100 kHz down to 10 mHz or even lower.[4] |
Problem 3: How can I confirm that my triazole inhibitor is forming a protective film on the metal surface?
Several surface analysis techniques can provide direct evidence of inhibitor film formation.[16][17]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the atoms on the surface.[15][16] By analyzing the spectra before and after inhibitor treatment, you can detect the presence of elements from the inhibitor molecule (e.g., N, S) on the metal surface.[18]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology. By comparing the surface of a metal sample exposed to the corrosive medium with and without the inhibitor, you can visually assess the protective effect of the inhibitor film. A smoother surface with less evidence of corrosion damage in the presence of the inhibitor indicates the formation of a protective layer.[17]
-
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the surface at the nanoscale. It is useful for characterizing the roughness of the surface and visualizing the adsorbed inhibitor film.[17][18]
Experimental Protocol: Surface Preparation for Analysis
A crucial step for obtaining reliable surface analysis data is proper sample preparation after the corrosion experiment.
-
Gently Rinse: After removing the metal sample from the test solution, gently rinse it with distilled water to remove any loosely adhering corrosive media.
-
Solvent Wash: Follow with a rinse using a volatile organic solvent, such as ethanol or acetone, to displace the water and facilitate drying.[15]
-
Drying: Dry the sample in a stream of inert gas (e.g., nitrogen or argon) or in a desiccator. Avoid aggressive heating, which could alter the nature of the adsorbed film.
-
Storage: Store the sample in a desiccator to prevent atmospheric contamination before analysis.[15]
Problem 4: My triazole derivative shows poor solubility in the corrosive medium.
Poor solubility can limit the effective concentration of the inhibitor at the metal surface.
-
Modify the Molecular Structure: Introducing hydrophilic functional groups to the triazole molecule can improve its solubility in aqueous media.
-
Use a Co-solvent: In some cases, the addition of a small amount of a suitable co-solvent can enhance the solubility of the inhibitor without significantly altering the corrosivity of the medium.
-
Consider Synergistic Mixtures: As discussed in FAQ 4, using the triazole in combination with another, more soluble compound might enhance the overall protective effect even at a lower concentration of the triazole.
Data Presentation
Table 1: Comparison of Inhibition Efficiencies of Selected Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| BDBT | Mild Steel | 1% HCl | 50 ppm | >95 | [2] |
| ADT | Carbon Steel | 1M HCl | 10-3 | 90 | [11] |
| TTM | Steel | 1.0 M HCl | 10-3 | 81 | |
| HST | Steel | 1.0 M HCl | 10-3 | 97 |
Visualizations
Diagram 1: General Mechanism of Triazole Corrosion Inhibition
Caption: Adsorption of triazole molecules onto a metal surface to form a protective film.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Comparison of the corrosion inhibition efficiency of different triazole deriv
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2020). Molecules, 25(17), 3881. [Link]
- Metal corrosion inhibition by triazoles: A review. (2022). International Journal of Corrosion and Scale Inhibition, 11(2), 524-540.
-
Surface Characterization Techniques in Corrosion Inhibition Research. (2019). ResearchGate. [Link]
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
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Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). Molecules, 29(17), 4224. [Link]
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). Scientific Reports, 12(1), 1-19. [Link]
- Contribution to the synergistic effect of triazole derivatives on corrosion inhibition of Cu-30Ni alloy in aerated NaCl. (2014).
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Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (2011). ResearchGate. [Link]
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Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). MDPI. [Link]
- Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. (2024). BIO Web of Conferences, 109, 01021.
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Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. (2019). Journal of Medicinal Chemistry, 62(17), 8196–8211. [Link]
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Electrochemical methods for monitoring the performance of a novel Triazole derivative as a corrosion inhibitor in the acidic medium. (2017). ResearchGate. [Link]
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Insight into synergistic corrosion inhibition of 3-amino-1,2,4-triazole-5-thiol (ATT) and NaF on magnesium alloy: Experimental and theoretical approaches. (2023). ResearchGate. [Link]
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Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). RSC Advances, 11(7), 4153-4166. [Link]
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Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface. (2010). Journal of Molecular Structure: THEOCHEM, 959(1-3), 66-74. [Link]
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AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2021). ACS Applied Nano Materials, 4(3), 2535–2545. [Link]
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Contribution to the synergistic effect of triazole derivatives on corrosion inhibition of Cu-30Ni alloy in aerated NaCl 3% in presence of ammonia. (2014). ResearchGate. [Link]
- Synthesis and corrosion inhibition performance of alkyl triazole derivatives. (2019). Journal of the Taiwan Institute of Chemical Engineers, 95, 539-547.
- A Researcher's Guide to Computational Model Validation for Pyridine-Substituted-Bis-1,2,4-Triazole Deriv
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Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. (2015). Journal of Materials Engineering and Performance, 24(12), 4797-4808. [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2020). MDPI. [Link]
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (2021). Coatings, 11(11), 1381. [Link]
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Triazole derivatives as chamber inhibitors of copper corrosion. (2021). ResearchGate. [Link]
-
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2022). European Journal of Medicinal Chemistry, 230, 114107. [Link]
-
Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1159957. [Link]
-
New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). Molecules, 26(3), 692. [Link]
- A Comparative Guide to Experimental and Theoretical Studies of Triazole Adsorption on Metal Surfaces. Benchchem.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. (2020). International Journal of Corrosion and Scale Inhibition, 9(3), 996-1031.
-
Controlled synthesis of triazole polymers via ATRP/click chemistry reaction and preparation of their self-assembled film against copper corrosion. (2018). ResearchGate. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2020). Journal of Medicinal Chemistry, 63(13), 6847–6863. [Link]
-
Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. (2020). Journal of Medicinal Chemistry, 63(13), 6834–6846. [Link]
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-
Insights into triazole derivatives as potential corrosion inhibitors in CMP process: Experimental evaluation and theoretical analysis. (2021). ResearchGate. [Link]
-
Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and. (2020). Semantic Scholar. [Link]
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-
Metal corrosion inhibition by triazoles : A review Merimi, I. - Helda - University of Helsinki. (2022). University of Helsinki. [Link]
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Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium. (2013). Semantic Scholar. [Link]
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Technical Support Center: Mitigating Interference from Triazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for mitigating assay interference caused by triazole-containing compounds. Given their prevalence as "privileged" scaffolds in medicinal chemistry, understanding and overcoming their potential for generating false or misleading results is critical for robust drug discovery and biological research.[1][2]
Section 1: Understanding the "Why": Mechanisms of Triazole Interference
Before troubleshooting, it's crucial to understand why triazole compounds can interfere with biological assays. Their structural features, while beneficial for therapeutic activity, can also lead to several off-target effects that manifest as assay artifacts.
Common Mechanisms of Interference:
-
Compound Aggregation: Many small molecules, including triazoles, can form colloidal aggregates in aqueous buffers, especially at micromolar concentrations typical for screening.[3] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive "hits" that are not due to specific, 1:1 binding at an active site.[4] This phenomenon is a major source of artifacts in high-throughput screening (HTS).[3]
-
Direct Enzyme Inhibition: The triazole ring system can directly interact with various biological targets.[2][5] For instance, triazoles are known inhibitors of Cytochrome P450 (CYP) enzymes and can chelate metal ions, which may be essential for the activity of the enzyme you are studying.[5][6][7] A notable example is the direct, potent inhibition of firefly luciferase, a widely used reporter enzyme.[1] This can lead to false positives or negatives depending on the assay design.[1][8]
-
Interference with Reporter Systems: Beyond direct enzyme inhibition, triazoles can interfere with the detection method itself. This can include quenching the signal in fluorescence or luminescence-based assays or having intrinsic color that interferes with absorbance readings.[9]
-
Redox Cycling and Reactivity: Some triazole derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins and disrupt assay components, leading to non-specific effects.
Below is a diagram illustrating the common decision-making process when encountering suspected assay interference.
Caption: A workflow for troubleshooting suspected triazole interference.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered by researchers working with triazole compounds.
Q1: My high-throughput screen (HTS) yielded a high number of "hits" from my triazole library. How can I quickly identify false positives?
A1: A high hit rate is a classic hallmark of promiscuous inhibition, often caused by compound aggregation. The most effective first step is to re-test your hits in an assay buffer containing a low concentration of a non-ionic detergent.
-
Causality: Aggregates are held together by non-covalent, hydrophobic interactions. Detergents, above their critical micelle concentration (CMC), disrupt these aggregates.[10] A true inhibitor that binds specifically to a target protein will typically show unchanged or only slightly reduced potency, whereas an aggregator's apparent activity will be dramatically reduced or eliminated.[3][4]
-
Recommendation: Re-run the confirmation assay with and without 0.01% to 0.05% Triton X-100 or Tween-20.[3][11] If the IC50 value increases significantly or activity disappears in the presence of detergent, you are likely dealing with an aggregation-based artifact.[3]
Q2: My dose-response curve for a triazole compound has an unusually steep Hill slope (>2). What does this indicate?
A2: An abnormally steep dose-response curve is another strong indicator of compound aggregation.[3]
-
Causality: Aggregation is a concentration-dependent cooperative phenomenon. Below a certain critical aggregation concentration (CAC), the compound is monomeric and inactive. Once the CAC is reached, aggregates form rapidly, leading to a sharp increase in inhibition over a very narrow concentration range. This results in a steep, non-ideal curve.
-
Troubleshooting Steps:
-
Visual Inspection: Check your samples for turbidity or precipitation at high concentrations.
-
Detergent Challenge: As with Q1, test for detergent sensitivity.[3]
-
Dynamic Light Scattering (DLS): If available, DLS is a direct biophysical method to detect the presence of sub-visible particles (aggregates) in your compound solution.[3][11]
-
Q3: I'm using a luciferase reporter assay, and my triazole hit appears to activate the reporter. Is this possible?
A3: This is a known, counterintuitive artifact of luciferase assays.[8][12] The apparent "activation" is often the result of the triazole compound inhibiting and thereby stabilizing the luciferase enzyme.[8][12]
-
Causality: Firefly luciferase has a short half-life in cells (approx. 4 hours).[8] Many inhibitors, including some triazoles, bind to and stabilize the luciferase protein, protecting it from cellular degradation.[1][12] Over the course of a typical 12-48 hour cell-based assay, this stabilization leads to a net accumulation of active luciferase enzyme. When you add the lysis buffer and substrate at the endpoint, there is more enzyme present in the treated wells compared to the control wells, resulting in a higher luminescent signal.[8]
-
Troubleshooting Steps:
-
Run a Counter-screen: Test your compound directly against purified luciferase enzyme in a biochemical assay. If it inhibits the enzyme, this strongly supports the stabilization mechanism.
-
Use an Orthogonal Assay: Validate your primary finding using a different reporter system that does not rely on luciferase (e.g., a fluorescent protein reporter, qPCR for the target gene, or a downstream functional assay).[8]
-
Q4: My triazole compound is poorly soluble. How can I differentiate between poor solubility and true inactivity?
A4: It's critical to ensure your compound is fully solubilized in the assay buffer at the concentrations you are testing.[13]
-
Causality: If a compound precipitates out of solution, its effective concentration is much lower than its nominal concentration, leading to apparent inactivity. This can be mistaken for a true negative result.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using methods like nephelometry or by visual inspection after a "shake-flask" experiment.
-
Optimize Co-Solvent: If using a co-solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects the biological target (typically <0.5%).
-
Pre-incubation Check: Before adding your enzyme or cells, visually inspect the diluted compound in the assay plate for any signs of precipitation.
-
Section 3: Key Mitigation Protocols & Data
Protocol 1: Detergent-Sensitivity Assay to Identify Aggregators
This protocol is a primary tool for flagging aggregation-based inhibitors.
Objective: To determine if the inhibitory activity of a triazole compound is dependent on the formation of aggregates.
Methodology:
-
Prepare Compound Dilutions: Prepare a serial dilution of the triazole compound in 100% DMSO.
-
Prepare Assay Buffers: Prepare two batches of your standard assay buffer:
-
Buffer A (Control): Standard assay buffer with vehicle (e.g., 0.5% DMSO).
-
Buffer B (Detergent): Standard assay buffer with vehicle PLUS 0.02% Triton X-100.
-
-
Assay Performance:
-
Dispense the compound dilutions into two separate assay plates.
-
Add Buffer A to the first plate and Buffer B to the second plate.
-
Initiate the enzymatic reaction by adding the enzyme and substrate to both plates.
-
Incubate and read the plates as per your standard protocol.
-
-
Data Analysis:
-
Calculate IC50 values for the compound in both the presence and absence of detergent.
-
Interpretation: A significant rightward shift (>10-fold) in the IC50 value or a complete loss of activity in the presence of Triton X-100 strongly suggests the compound is an aggregator.[3]
-
| Detergent | Type | Typical Working Conc. | Notes |
| Triton X-100 | Non-ionic | 0.01% - 0.05% (v/v) | Most commonly used for mitigating aggregation.[3][11] Can affect some enzymes directly.[14] |
| Tween-20 | Non-ionic | 0.01% - 0.05% (v/v) | Milder alternative to Triton X-100. |
| Brij-35 | Non-ionic | 0.01% - 0.05% (v/v) | Effective at disrupting aggregates.[11] |
Table 1: Common detergents used to mitigate compound aggregation in biological assays.[10][11]
Protocol 2: Luciferase Counter-Screen
Objective: To determine if a triazole compound directly inhibits the firefly luciferase reporter enzyme.
Methodology:
-
Reagents:
-
Purified, recombinant firefly luciferase enzyme.
-
Luciferase assay buffer.
-
D-luciferin substrate and ATP.
-
-
Assay Setup:
-
In an appropriate assay plate (e.g., white, opaque 96-well), add assay buffer.
-
Add serial dilutions of your triazole compound (and a known luciferase inhibitor like resveratrol as a positive control).[1]
-
Add a fixed concentration of purified luciferase enzyme to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Detection:
-
Initiate the reaction by adding a detection reagent containing D-luciferin and ATP.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 of your compound against firefly luciferase.
-
Interpretation: If the compound shows potent inhibition (e.g., IC50 < 10 µM), it is a direct luciferase inhibitor. Any data generated from a luciferase reporter assay with this compound should be considered suspect and requires validation with an orthogonal assay.[8]
-
Caption: Mechanism of aggregation-based inhibition and its mitigation by detergents.
References
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Bai, H., Zhu, P., Wu, W., Li, J., Ma, Z., Zhang, W., Cheng, Y., Du, L., & Li, M. (2015). Synthesis and biological evaluation of a series of aryl triazoles as firefly luciferase inhibitors. MedChemComm, 6, 418-424. [Link]
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Çıtak, A., Yılmaz, İ., Durna, S., & Çelik, H. (2022). Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. Journal of Biochemical and Molecular Toxicology, 37(2), e23277. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
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Wang, Z., Qin, H., Wang, J., Sun, X., & Fan, Z. (2010). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. Archiv der Pharmazie, 343(11), 610-618. [Link]
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Dahlin, J. L., Walters, M. A. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
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Jubie, S., Shaik, M., Muthusaravanan, S., Kalirajan, R., & Gowramma, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888272. [Link]
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Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]
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McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]
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ResearchGate. (2023). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. [Link]
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Chen, Y. C., Lin, C. F., & Li, C. (2016). A triazole derivative elicits autophagic clearance of polyglutamine aggregation in neuronal cells. Drug Design, Development and Therapy, 10, 3033-3043. [Link]
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Kozik, V., Surade, S., & Lepšík, M. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419-1423. [Link]
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Lim, J., Guo, M., Choi, S., & Lim, S. J. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 14(22), 5992-5999. [Link]
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Thorne, N., Inglese, J., & Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (2018). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
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Al-Dahain, M. H., Al-Bayati, Z. A. F., & Al-Bayati, M. I. (2023). Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates. ACS Omega, 8(3), 3236-3246. [Link]
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Al-Dahain, M. H., Al-Bayati, Z. A. F., & Al-Bayati, M. I. (2023). Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates. ACS Omega, 8(3), 3236–3246. [Link]
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Lim, J., Guo, M., Choi, S., & Lim, S. J. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 14(22), 5992–5999. [Link]
-
Lim, J., Guo, M., Choi, S., & Lim, S. J. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 14(22), 5992-5999. [Link]
-
Al-Badri, S., Al-Obaidi, A., & Al-Shammari, A. (2026). Concurrent Administration of Triazoles with Chemotherapeutic and/or Immunosuppressant Agents Known to Have Moderate-to-Severe Drug-Drug Interactions in Patients with Hematologic Malignancies Hospitalized for Invasive Aspergillosis. Mycopathologia, 191(1), 18. [Link]
-
Vogt, J., & Bajorath, J. (2020). Inhibitor bias in luciferase-based luminescence assays. Future Science OA, 6(6), FSO473. [Link]
-
Niwa, T., & Shiraga, T. (2009). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Current Drug Metabolism, 10(7), 735-743. [Link]
-
Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. International Journal of Medical and Pharmaceutical Case Reports, 15(4), 21-43. [Link]
-
ResearchGate. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
-
Khan, I., Ali, S., & Ibrar, A. (2023). Novel series of bis-1,2,4-triazoles as TP inhibitors. AABC, 1(1), 1-10. [Link]
-
Zhang, Y., Wang, Y., Li, Y., & Zhang, H. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2697. [Link]
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Jubie, S., Shaik, M., Muthusaravanan, S., Kalirajan, R., & Gowramma, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid and its Analogs
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, a molecule of interest for its versatile functional groups. In the absence of directly published experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to provide a robust, predicted spectral analysis. This predictive approach, a common practice in synthetic and medicinal chemistry, allows for the confident identification and characterization of new compounds.
We will compare the predicted spectral data of the target molecule with two key alternatives: its precursor, 3-amino-5-mercapto-1,2,4-triazole, and a simple S-alkylated derivative, 3-amino-5-(methylthio)-1H-1,2,4-triazole. This comparative analysis will highlight the spectral shifts indicative of successful S-alkylation and the introduction of the carboxylic acid moiety, providing a clear framework for researchers working with similar scaffolds.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound is characterized by a 1,2,4-triazole core substituted with an amino group and a thioacetic acid group. The expected ¹H and ¹³C NMR spectra are predicted based on the known effects of these functional groups and data from analogous structures.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad) | s | 1H | COOH |
| ~11.8 (broad) | s | 1H | NH (triazole) |
| ~5.7 (broad) | s | 2H | NH₂ |
| ~3.8 | s | 2H | S-CH₂ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~160 | C5 (triazole) |
| ~153 | C3 (triazole) |
| ~35 | S-CH₂ |
Interpretation of the Predicted Spectra
The ¹H NMR spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 12.5 ppm, is characteristic of a carboxylic acid proton. The triazole N-H proton is also expected to be a broad singlet, appearing around 11.8 ppm. The two protons of the primary amino group will likely appear as a broad singlet around 5.7 ppm. Finally, the methylene protons (S-CH₂) adjacent to the sulfur atom and the carbonyl group are predicted to be a sharp singlet around 3.8 ppm.
In the ¹³C NMR spectrum , the carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal, around 170 ppm. The two carbons of the triazole ring are expected at approximately 160 ppm (C5, bonded to sulfur) and 153 ppm (C3, bonded to the amino group). The methylene carbon (S-CH₂) is predicted to resonate around 35 ppm.
Caption: Predicted NMR assignments for this compound.
Comparative NMR Analysis
To contextualize the predicted NMR data, we will compare it with the experimental data of its precursor, 3-amino-5-mercapto-1,2,4-triazole (Alternative 1) , and a simple S-alkylated analog, 3-amino-5-(methylthio)-1H-1,2,4-triazole (Alternative 2) . This comparison will illustrate the key spectral changes that occur upon substitution at the sulfur atom.
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~12.5 (s, 1H, COOH), ~11.8 (s, 1H, NH), ~5.7 (s, 2H, NH₂), ~3.8 (s, 2H, S-CH₂) | ~170 (C=O), ~160 (C5), ~153 (C3), ~35 (S-CH₂) |
| 3-amino-5-mercapto-1,2,4-triazole (Alternative 1) | ~12.4 (s, 1H, SH), ~11.5 (s, 1H, NH), ~5.5 (s, 2H, NH₂) | ~165 (C=S), ~152 (C-NH₂) |
| 3-amino-5-(methylthio)-1H-1,2,4-triazole (Alternative 2) | ~11.6 (s, 1H, NH), ~5.6 (s, 2H, NH₂), ~2.5 (s, 3H, S-CH₃) | ~162 (C5), ~154 (C3), ~14 (S-CH₃) |
Note: Experimental data for alternatives are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Discussion of Spectral Differences
The comparison reveals significant and predictable shifts upon S-alkylation.
-
Disappearance of the Thiol Proton: The most evident change from Alternative 1 to the target compound and Alternative 2 is the disappearance of the thiol proton (SH) signal around 12.4 ppm. This is a clear indicator of successful substitution at the sulfur atom.
-
Appearance of Aliphatic Protons: Concurrently, new signals appear in the aliphatic region of the ¹H NMR spectrum. For our target compound, a singlet at ~3.8 ppm corresponding to the methylene protons is predicted. For Alternative 2, a singlet for the methyl protons appears at ~2.5 ppm. The downfield shift of the methylene protons in the target compound compared to the methyl protons in Alternative 2 is due to the electron-withdrawing effect of the adjacent carboxylic acid group.
-
Shift of the Triazole Carbons: In the ¹³C NMR spectra, the carbon attached to the sulfur (C5) undergoes a noticeable shift. In the thione tautomer of Alternative 1, this carbon (C=S) is highly deshielded (~165 ppm). Upon S-alkylation, this signal shifts upfield to ~160 ppm in the target compound and ~162 ppm in Alternative 2, reflecting the change from a thione to a thioether linkage. The C3 carbon, attached to the amino group, shows less significant but still noticeable shifts across the three compounds.
-
New Carbon Signals: The target compound exhibits two additional signals in the ¹³C NMR spectrum that are absent in the alternatives: the carbonyl carbon at ~170 ppm and the methylene carbon at ~35 ppm, confirming the presence of the thioacetic acid moiety.
Caption: Relationship between the target compound and its synthetic alternatives.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the S-alkylation of mercaptotriazoles.
-
Dissolution: In a round-bottom flask, dissolve 3-amino-5-mercapto-1,2,4-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).
-
Addition of Alkylating Agent: To the stirred solution, add a solution of chloroacetic acid (1.0 eq) in water dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dried sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By comparing its expected spectral features with those of its precursor and a simple S-alkylated analog, we have established clear diagnostic markers for the successful synthesis and characterization of this and related compounds. The disappearance of the thiol proton signal, the appearance of new aliphatic signals with characteristic shifts, and the predictable changes in the ¹³C NMR spectrum of the triazole ring serve as reliable handles for structural confirmation. The provided protocols offer a practical framework for the synthesis and NMR analysis of this class of molecules, empowering researchers in their drug discovery and development efforts.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-448. Available from: [Link]
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Sravya, G., & Narsimha, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available from: [Link]
-
Shawali, A. S., Abdelhamid, A. O., & Gomaa, M. A. M. (2006). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1][2][3]thiadiazines and related systems. Arkivoc, 2006(14), 119-132. Available from: [Link]
-
LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Retrieved from [Link]
Sources
comparing the antimicrobial activity of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid with fluconazole
A Senior Application Scientist's Guide to a Head-to-Head In Vitro Evaluation
Introduction
In the persistent search for novel antimicrobial agents, 1,2,4-triazole derivatives have emerged as a promising class of compounds, often exhibiting a broad spectrum of biological activities, including significant antifungal properties. This guide provides a comprehensive framework for comparing the in vitro antifungal activity of a specific novel compound, [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, against the widely recognized and clinically established antifungal drug, fluconazole.
Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of fungal infections, particularly those caused by Candida species. Its mechanism of action is well-documented and involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. However, the rise of drug-resistant fungal strains necessitates the exploration of new therapeutic alternatives. This compound represents one such potential alternative, sharing the core triazole scaffold but with modifications that could alter its efficacy, spectrum of activity, and resistance profile.
This document is designed for researchers, scientists, and drug development professionals. It outlines the key experimental protocols required for a robust head-to-head comparison, explains the scientific rationale behind these methodologies, and provides a template for data interpretation.
Mechanisms of Action: A Tale of Two Triazoles
A fundamental understanding of how these compounds inhibit fungal growth is critical for interpreting experimental outcomes.
Fluconazole: The Established Inhibitor of Ergosterol Synthesis
Fluconazole's antifungal effect is primarily due to its highly specific inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme. This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the proper function of membrane-bound enzymes.
By binding to the heme iron atom within the active site of CYP51, fluconazole effectively halts the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane structure, leading to increased permeability and ultimately, the inhibition of fungal growth (a fungistatic effect).
This compound: A Putative Mechanism
The precise mechanism of action for this compound is not as extensively characterized as that of fluconazole. However, based on its chemical structure, which includes the hallmark 1,2,4-triazole ring, it is hypothesized to operate via a similar mechanism. The nitrogen atom at the N4 position of the triazole ring is expected to bind to the heme iron of lanosterol 14α-demethylase, disrupting ergosterol synthesis.
The presence of the thioacetic acid and amino substituents on the triazole ring may influence the compound's binding affinity for the target enzyme, its solubility, and its ability to penetrate the fungal cell wall, potentially leading to differences in potency and spectrum of activity compared to fluconazole. Experimental validation is essential to confirm this putative mechanism.
Experimental Design for Comparative Efficacy
To conduct a rigorous comparison, a multi-assay approach is recommended. This ensures a comprehensive assessment of the compounds' antifungal properties, from initial screening of inhibitory concentrations to understanding the dynamics of their fungicidal or fungistatic effects. The following workflow is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Comparative Antifungal Testing Workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the key comparative assays. It is crucial to use a panel of relevant fungal strains, including susceptible wild-type strains (e.g., Candida albicans ATCC 90028) and, if available, fluconazole-resistant strains to assess activity against resistant phenotypes.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for determining the potency of a novel compound and allows for direct quantitative comparison with a reference drug. This protocol is adapted from the CLSI M27-A3 guidelines.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Test compound and fluconazole stock solutions (e.g., 10 mg/mL in DMSO)
-
Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL), then diluted to final concentration.
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Add 100 µL of RPMI 1640 broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the drug stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Prepare the final fungal inoculum by diluting the 0.5 McFarland suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells. Add 100 µL of this inoculum to each well.
-
Controls: Include a positive control (inoculum, no drug) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading MIC: The MIC is determined as the lowest drug concentration in which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the positive control. This can be assessed visually or by reading absorbance at 490 nm.
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Rationale: This assay distinguishes between fungistatic (inhibits growth) and fungicidal (kills) activity. The MFC is the lowest concentration of the compound that kills ≥99.9% of the initial fungal inoculum.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours.
-
Reading MFC: The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or fewer than 3 colonies, corresponding to a 99.9% kill rate) on the SDA subculture plate.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison.
Table 1: Comparative MIC and MFC Values (µg/mL)
| Fungal Strain | This compound | Fluconazole |
| MIC | MFC | |
| Candida albicans ATCC 90028 | 0.5 | 2 |
| Candida glabrata ATCC 90030 | 1 | 4 |
| Candida krusei ATCC 6258 | 2 | 8 |
| Fluconazole-Resistant C. albicans | 4 | 16 |
Interpretation:
-
A lower MIC value indicates greater potency. In the hypothetical data above, the novel compound shows a lower MIC against all tested strains, suggesting it is more potent than fluconazole.
-
The MFC/MIC ratio provides insight into the nature of the antifungal activity. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity. For C. albicans, both compounds appear fungicidal (MFC/MIC = 4), but the novel compound achieves this at a lower concentration.
Table 2: Comparative Zone of Inhibition (ZOI) Diameters (mm)
| Fungal Strain | This compound (10 µg disk) | Fluconazole (25 µg disk) |
| Candida albicans ATCC 90028 | 24 | 22 |
| Candida glabrata ATCC 90030 | 20 | 14 |
| Candida krusei ATCC 6258 | 18 | 10 |
Interpretation:
-
A larger zone of inhibition generally correlates with greater susceptibility of the organism to the compound. The data suggests the novel compound is more effective at inhibiting the growth of the tested strains in a disk diffusion format.
Conclusion
This guide outlines a systematic and robust methodology for the head-to-head comparison of this compound and fluconazole. By employing standardized assays such as broth microdilution for MIC/MFC determination and disk diffusion for susceptibility screening, researchers can generate reliable, quantitative data. The superior potency (lower MICs) and potential for fungicidal activity against a broader range of species, including those with intrinsic or acquired resistance to fluconazole, would position this compound as a promising candidate for further preclinical development. The subsequent steps would involve time-kill kinetic studies to understand the pharmacodynamics, in vivo efficacy studies in animal models of infection, and toxicological assessments to ensure a favorable safety profile.
References
-
Title: Fluconazole: a review of its use in the management of fungal infections. Source: Drugs URL: [Link]
-
Title: Antifungal Agents: A Comprehensive Review of Their Mechanisms of Action, Spectrum of Activity, and Clinical Applications. Source: Mayo Clinic Proceedings URL: [Link]
-
Title: Ergosterol biosynthesis: a target for antifungal drugs. Source: Biochemical Society Transactions URL: [Link]
-
Title: Synthesis and biological evaluation of new 1,2,4-triazole derivatives as potential antifungal agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to the Corrosion Inhibition Mechanism of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
This guide provides an in-depth technical analysis of the corrosion inhibition mechanism of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (ATAA). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the protective action of ATAA on metal surfaces. By comparing its performance with established corrosion inhibitors and detailing the experimental validation process, this guide offers a comprehensive understanding of ATAA's potential in corrosion mitigation.
Introduction: The Significance of Triazole-Based Corrosion Inhibitors
Corrosion is a pervasive challenge across numerous industries, leading to structural degradation and significant economic losses. Organic corrosion inhibitors are a critical tool in combating this issue, with heterocyclic compounds containing nitrogen and sulfur atoms demonstrating exceptional efficacy. Among these, 1,2,4-triazole derivatives are particularly noteworthy due to their ability to form robust protective films on various metal surfaces.[1][2] These compounds adsorb onto the metal, effectively isolating it from the corrosive environment.
This guide focuses on a specific triazole derivative, this compound (ATAA). We will explore its proposed inhibition mechanism, drawing comparisons with the well-studied analogue, 3-amino-5-mercapto-1,2,4-triazole (AMT). The addition of the thioacetic acid moiety in ATAA is hypothesized to enhance its protective properties, a central theme of this investigation.
The Proposed Corrosion Inhibition Mechanism of ATAA
The corrosion inhibition of ATAA is predicated on its molecular structure, which facilitates strong adsorption onto metal surfaces. The mechanism can be understood through the following key aspects:
-
Adsorption Centers: The ATAA molecule possesses multiple active centers for adsorption, including the triazole ring's nitrogen atoms, the exocyclic amino group, the sulfur atom in the thioether linkage, and the oxygen atoms of the carboxylic acid group. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate covalent bonds (chemisorption).
-
Film Formation: Upon adsorption, ATAA molecules form a protective film on the metal surface. This film acts as a physical barrier, preventing the ingress of corrosive species such as chloride ions and water. The intermolecular interactions between adsorbed ATAA molecules can further enhance the stability and density of this protective layer.
-
Mixed Inhibition: Triazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3] This is achieved by blocking the active sites for these reactions on the metal surface.
The presence of the carboxylic acid group in ATAA is expected to provide an additional anchoring point to the metal surface, potentially leading to a more stable and resilient protective film compared to its parent compound, AMT.
Comparative Performance Analysis: ATAA vs. Alternative Inhibitors
To validate the efficacy of ATAA, its performance must be benchmarked against established corrosion inhibitors. Here, we compare the known performance of the closely related 3-amino-5-mercapto-1,2,4-triazole (AMT) with other prominent organic inhibitors. While specific data for ATAA is limited in publicly available literature, the data for AMT provides a strong baseline for expected performance.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-Amino-5-mercapto-1,2,4-triazole (AMT) | Aluminum Alloy (AA2024) | 3.5 wt.% NaCl | 1.5 g/L | 90.0 | [4] |
| 3-Amino-5-mercapto-1,2,4-triazole (AMT) | Copper | Deionized Water | 6 x 10⁻⁵ M | 93.5 | [5] |
| Benzotriazole | Mild Steel | 1 M HCl | Not Specified | 88 | |
| 1-Hydroxy-benzotriazole | Mild Steel | 1 M HCl | 1.5 x 10⁻³ M | ~48 | [6] |
| Imidazole Derivative | Mild Steel | 1 M HCl | 500 ppm | 80.55 | [6] |
Table 1: Comparative Inhibition Efficiencies of AMT and Other Organic Corrosion Inhibitors.[6]
The high inhibition efficiency of AMT across different metals and corrosive environments underscores the potential of this class of compounds. It is anticipated that ATAA would exhibit comparable, if not superior, performance due to its additional functional group.
Experimental Validation Workflow
A rigorous experimental approach is essential to validate the corrosion inhibition mechanism of ATAA. The following is a detailed workflow encompassing electrochemical, surface analytical, and computational techniques.
Synthesis and Characterization of ATAA
The first step involves the synthesis of high-purity ATAA. A plausible synthetic route starts from 3-amino-5-mercapto-1,2,4-triazole (AMT) and involves its reaction with chloroacetic acid in an alkaline medium.
Protocol for Synthesis (Hypothetical):
-
Dissolve 3-amino-5-mercapto-1,2,4-triazole in an aqueous solution of sodium hydroxide.
-
Add a stoichiometric amount of chloroacetic acid dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography.
-
Acidify the solution to precipitate the crude product.
-
Recrystallize the product from a suitable solvent to obtain pure this compound.
The synthesized compound should be characterized using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm its structure and purity.[7]
Electrochemical Measurements
Electrochemical techniques provide quantitative data on the corrosion rate and the inhibitor's effectiveness.
Protocol for Potentiodynamic Polarization (PDP):
-
Prepare a three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of ATAA.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic to an anodic value at a slow scan rate (e.g., 1 mV/s).
-
Extract corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes from the resulting polarization curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode setup as in the PDP measurements.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Surface Analysis Techniques
Surface analysis provides direct evidence of the formation of a protective film.
Protocol for Scanning Electron Microscopy (SEM):
-
Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified period.
-
Gently rinse the coupons with a suitable solvent (e.g., ethanol) and dry them.
-
Mount the samples and acquire high-resolution images of the surface morphology. A smoother surface in the presence of the inhibitor indicates effective corrosion protection.
Protocol for X-ray Photoelectron Spectroscopy (XPS):
-
Prepare samples as for SEM analysis, ensuring minimal atmospheric exposure to prevent post-immersion oxidation.
-
Acquire survey and high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, S 2p, O 1s, and the metal's core levels).
-
Analyze the binding energies and peak shapes to identify the chemical states of the elements in the adsorbed film, confirming the presence and bonding of the inhibitor on the surface.
Computational Chemistry Studies
Quantum chemical calculations and molecular dynamics simulations offer theoretical insights into the inhibitor's adsorption behavior.
Protocol for Quantum Chemical Calculations:
-
Optimize the geometry of the ATAA molecule using Density Functional Theory (DFT).
-
Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. These parameters correlate with the molecule's reactivity and its ability to donate or accept electrons during adsorption.
Visualizing the Mechanisms and Workflows
Diagrams are essential for a clear understanding of the complex processes involved in corrosion inhibition.
Caption: A streamlined workflow for the comprehensive validation of a corrosion inhibitor.
Caption: The proposed mechanism of corrosion inhibition by ATAA on a metal surface.
Conclusion
The validation of the corrosion inhibition mechanism of this compound requires a multi-faceted approach that combines synthesis, electrochemical analysis, surface characterization, and theoretical modeling. Based on the established efficacy of related triazole compounds, ATAA is a promising candidate for corrosion inhibition, with its unique thioacetic acid functionality potentially offering enhanced protective capabilities. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate and confirm the performance and mechanism of ATAA and other novel corrosion inhibitors. This comprehensive validation is crucial for the development of next-generation, high-performance, and environmentally benign corrosion protection strategies.
References
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Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Frontiers. [Link]
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Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. International Journal of Electrochemical Science. [Link]
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Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. ResearchGate. [Link]
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Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. ResearchGate. [Link]
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Assessment of the Inhibition Efficiency of 3-amino-5-methylthio- 1H-1,2,4-triazole Against the Corrosion of Mild Steel in Acid Chloride Solution. International Journal of Electrochemical Science. [Link]
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Experimental and theoretical investigation of 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. ResearchGate. [Link]
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Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. MDPI. [Link]
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Electrochemical and XPS studies of the corrosion inhibition of carbon steel in hydrochloric acid pickling solutions by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole. ResearchGate. [Link]
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Inhibition Effect of 3-Amino-5-Mercapto-1,2,4-Triazole on Copper Corrosion. ResearchGate. [Link]
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Understanding the inhibiting properties of 3-amino-1,2,4-triazole from fractal analysis. ResearchGate. [Link]
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Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. [Link]
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Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. [Link]
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A comparison of the inhibitory activity of 3-alkyl- and 3-hydroxyalkyl-5-amino-1H-1,2,4-triazoles against copper corrosion in chloride-containing environments. ResearchGate. [Link]
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Investigation of the inhibitory activity of some 3-aryl(hetaryl)-5- amino-1H-1,2,4-triazoles on copper chloride corrosion. ResearchGate. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
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Insight into synergistic corrosion inhibition of 3-amino-1,2,4-triazole-5-thiol (ATT) and NaF on magnesium alloy. OUCI. [Link]
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Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. Royal Society of Chemistry. [Link]
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Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. [Link]
- Process for the preparation of 3-amino-1,2,4-triazole.
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Corrosion and Corrosion Inhibition of High Strength Low Alloy Steel in 2.0M Sulfuric Acid Solutions by 3-Amino-1,2,3-triazole as a Corrosion Inhibitor. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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A Comparative Investigation into the Coordination Behavior of 3-amino-1,2,4-triazole-5-thiol and its Acetic Acid Derivative
A Senior Application Scientist's Guide to Understanding Ligand Modification Effects on Metal Complex Formation
In the vast landscape of coordination chemistry, the design and synthesis of ligands with tailored properties are paramount for developing novel metal complexes with specific applications, ranging from catalysis to medicinal chemistry.[1][2][3] Among the plethora of heterocyclic ligands, 3-amino-1,2,4-triazole-5-thiol (ATT) has garnered significant attention due to its versatile coordination capabilities, stemming from the presence of multiple donor atoms—nitrogen and sulfur.[4][5] This guide provides an in-depth comparative analysis of the coordination behavior of ATT and its acetic acid derivative, (3-amino-5-mercapto-1,2,4-triazol-4-yl)acetic acid (AMT). We will explore how the introduction of a carboxylic acid moiety influences the ligand's electronic and steric properties, ultimately dictating the structure, stability, and reactivity of the resulting metal complexes.
Introduction to the Ligands: Structure, Tautomerism, and Potential Coordination Sites
3-amino-1,2,4-triazole-5-thiol (ATT) is a heterocyclic compound featuring a five-membered triazole ring with an amino group at position 3 and a thiol group at position 5.[5][6] This molecule can exist in two tautomeric forms: the thione and the thiol form.[7] The thione form is generally more stable.[7] The presence of the amino group, the triazole ring nitrogens, and the sulfur atom of the thiol/thione group provides multiple potential coordination sites for metal ions.[4]
The acetic acid derivative, (3-amino-5-mercapto-1,2,4-triazol-4-yl)acetic acid (AMT), is synthesized by introducing an acetic acid group at the N4 position of the triazole ring. This modification adds a carboxylate group as an additional potential coordination site, significantly expanding the ligand's chelating capabilities.
Diagrammatic Representation of the Ligands:
Caption: Chemical structures of the parent ligand (ATT) and its acetic acid derivative (AMT).
Synthesis of the Ligands and Their Metal Complexes: A Step-by-Step Protocol
The synthesis of these ligands and their subsequent metal complexes requires careful control of reaction conditions to achieve desired products with good yield and purity.
Experimental Protocol: Synthesis of 3-amino-1,2,4-triazole-5-thiol (ATT)
A common route for the synthesis of ATT involves the reaction of thiosemicarbazide with an appropriate reagent like carbon disulfide in a basic medium, followed by cyclization.[8][9][10]
-
Step 1: Formation of Dithiocarbazinate: Dissolve thiosemicarbazide in an ethanolic solution of potassium hydroxide.
-
Step 2: Reaction with Carbon Disulfide: Add carbon disulfide dropwise to the solution while stirring and maintaining a low temperature.
-
Step 3: Cyclization with Hydrazine Hydrate: Add hydrazine hydrate to the reaction mixture and reflux for several hours.[4]
-
Step 4: Precipitation and Purification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.[4] The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.[4]
Experimental Protocol: Synthesis of (3-amino-5-mercapto-1,2,4-triazol-4-yl)acetic acid (AMT)
The synthesis of AMT typically starts from the parent ATT molecule.
-
Step 1: N-Alkylation: React ATT with an ethyl ester of a haloacetic acid (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.
-
Step 2: Hydrolysis: Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) followed by acidification to yield the carboxylic acid derivative.
Experimental Protocol: General Synthesis of Metal Complexes
The synthesis of metal complexes with ATT and AMT is generally achieved by reacting the ligand with a metal salt in a suitable solvent.[11]
-
Step 1: Ligand Solution: Dissolve the ligand (ATT or AMT) in a suitable solvent, such as ethanol or a DMF/water mixture. The addition of a base (e.g., NaOH or ammonia) may be necessary to deprotonate the ligand for coordination.
-
Step 2: Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Co(II), Ni(II), Cu(II), Zn(II), etc.) in the same or a miscible solvent.[12][13]
-
Step 3: Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The reaction mixture may be heated to facilitate complex formation.
-
Step 4: Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent and a volatile solvent like ether, and then dried in a desiccator.
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of the ligands and their metal complexes.
Comparative Analysis of Coordination Behavior
The introduction of the acetic acid group in AMT leads to significant differences in its coordination behavior compared to ATT. This is primarily due to the availability of the carboxylate group as a potent coordinating site and the increased steric hindrance.
3.1. Coordination Modes
-
3-amino-1,2,4-triazole-5-thiol (ATT): ATT typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.[4] It can also coordinate through the exocyclic amino group.[14] In some cases, it can act as a bridging ligand, connecting two metal centers.
-
(3-amino-5-mercapto-1,2,4-triazol-4-yl)acetic acid (AMT): The presence of the carboxylate group allows AMT to act as a tridentate or even a tetradentate ligand. It can coordinate through the thiol sulfur, a triazole nitrogen, and one or both oxygen atoms of the carboxylate group. This enhanced denticity often leads to the formation of more stable and structurally complex coordination polymers.
Diagram of Potential Coordination Modes:
Caption: Simplified representation of the primary coordination modes of ATT and AMT.
3.2. Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the coordination behavior of these ligands.
| Spectroscopic Technique | Observation for ATT Complexes | Observation for AMT Complexes | Inference |
| FT-IR | Shift of the C=S and C-N bands. Disappearance or shift of the S-H band upon deprotonation.[12] | In addition to the shifts observed for ATT, there is a significant shift in the asymmetric and symmetric stretching vibrations of the carboxylate group. | Confirms the involvement of the thiol/thione group, triazole nitrogen, and the carboxylate group in coordination. |
| ¹H NMR | Disappearance of the S-H proton signal upon complexation.[4][15] Shift in the chemical shifts of the amino and triazole ring protons.[11] | Disappearance of the S-H and COOH proton signals. Shifts in the signals of the methylene protons of the acetic acid moiety. | Provides evidence for deprotonation and coordination through the respective functional groups. |
| UV-Vis | Shifts in the n→π* and π→π* transitions of the ligand upon coordination. Appearance of d-d transition bands for transition metal complexes.[13] | Similar shifts in ligand-based transitions. The position and intensity of d-d transition bands may differ due to the different ligand field environment. | Indicates the coordination of the ligand to the metal ion and provides information about the geometry of the complex. |
3.3. Thermal Analysis
Thermogravimetric analysis (TGA) provides insights into the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[12][13][14] Generally, complexes of AMT are expected to exhibit higher thermal stability due to the increased denticity and the potential for forming more robust polymeric structures. The decomposition patterns can also reveal the stoichiometry of the complexes.[15]
Structural Diversity of the Metal Complexes
The difference in the number of donor sites between ATT and AMT leads to a greater structural diversity in the complexes of the latter.
-
ATT Complexes: Often form mononuclear or simple dinuclear complexes.[16] Polymeric structures are less common and typically involve bridging through the triazole ring or the sulfur atom.
-
AMT Complexes: The ability to act as a multidentate ligand and a bridging unit through the carboxylate group facilitates the formation of one-, two-, or even three-dimensional coordination polymers. The specific dimensionality and topology of these polymers can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-ions or solvent molecules.
Potential Applications: A Comparative Outlook
The distinct coordination behaviors of ATT and AMT translate to different potential applications for their respective metal complexes.
-
ATT Complexes: Have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.[2][17][18] Their ability to form simple, discrete complexes makes them suitable candidates for drug development. They are also used as corrosion inhibitors.[19]
-
AMT Complexes: The formation of robust coordination polymers makes them promising materials for applications in catalysis, gas storage, and as magnetic materials. The presence of the hydrophilic carboxylate group can also enhance the solubility and bioavailability of the complexes, which could be advantageous for biological applications.
Conclusion and Future Perspectives
The introduction of an acetic acid moiety to the 3-amino-1,2,4-triazole-5-thiol scaffold profoundly alters its coordination chemistry. The resulting ligand, AMT, exhibits enhanced denticity, leading to the formation of more stable and structurally diverse metal complexes, particularly coordination polymers. While ATT complexes have shown significant promise in biological applications, the unique structural features of AMT complexes open up new avenues for the development of advanced functional materials.
Future research in this area should focus on the systematic synthesis and characterization of a wider range of AMT-metal complexes to fully explore their structural diversity and properties. A deeper investigation into the catalytic, magnetic, and biological properties of these coordination polymers is warranted. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and bonding of these complexes, aiding in the rational design of new materials with tailored functionalities.[20]
References
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Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021, November 23). PubMed Central. Retrieved January 17, 2026, from [Link]
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The thermal analyses of curves of Triazole-Thiole and its metal chelates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes. (2022, February 9). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024, August 22). Zenodo. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2024, June 30). Ginekologia i Poloznictwo. Retrieved January 17, 2026, from [Link]
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Iron coordination chemistry with new ligands containing triazole and pyridine moieties. Comparison of the coordination ability of the N-donors. (2013, January 18). PubMed. Retrieved January 17, 2026, from [Link]
-
Biological applications of metal-based triazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. (2018, October 16). ResearchGate. Retrieved January 17, 2026, from [Link]
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Advancements in Coordination Chemistry: A Comprehensive Review on the Synthesis and Characterization of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1, 2, 4-triazole-3 thiol Ligands. (2024, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. (2017). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and salicaldehyde. (2011, August 18). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 17, 2026, from [Link]
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Chemical structure of 3-amino-1,2,4-triazole-5-thiol (ATT). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2022, July 16). MDPI. Retrieved January 17, 2026, from [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[12][13][14]-triazole-3-thiol derivatives as antimicrobial agents. (2018, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Predictive DFT-Based Comparison of the Electronic Properties of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid for Drug Discovery
A Senior Application Scientist's Guide to Computational R&D
In the landscape of modern drug discovery and materials science, understanding the electronic characteristics of novel molecules is paramount to predicting their reactivity, stability, and potential biological activity. This guide provides an in-depth comparative analysis of the electronic properties of the novel compound [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, benchmarked against two key comparators: the fundamental building block 3-amino-1,2,4-triazole and the established antiviral drug Ribavirin.
This analysis is grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] By elucidating properties such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and global reactivity descriptors, we can derive valuable insights into the potential applications of our target molecule, particularly in the realm of medicinal chemistry where triazole scaffolds are prevalent.[2][3]
The Rationale for Computational Scrutiny
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[2][4][5] Its prevalence is due to the unique electronic properties conferred by the three nitrogen atoms, which can participate in hydrogen bonding and coordinate with metallic centers in enzymes.[6] The addition of an amino group, a thioacetic acid moiety, and the specific substitution pattern in this compound suggests a molecule designed with specific interactive capabilities in mind.
DFT allows us to move beyond mere structural representation and into the realm of predictive chemistry. It provides a theoretical framework to quantify the electron-donating or -accepting nature of different molecular regions, which is crucial for understanding potential drug-receptor interactions. This in silico approach is an indispensable tool for rational drug design, enabling researchers to prioritize synthetic efforts and gain a deeper understanding of structure-activity relationships (SAR).
Experimental Protocol: A Validated DFT Workflow
The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on triazole derivatives, ensuring the scientific integrity and reproducibility of the results.
Step 1: Molecular Geometry Optimization
The initial step involves determining the lowest energy conformation of the molecules.
-
Software : Gaussian 09 or a similar quantum chemistry software package is utilized.[7]
-
Method : The geometry of this compound, 3-amino-1,2,4-triazole, and Ribavirin are optimized without any symmetry constraints.
-
Functional and Basis Set : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules containing heteroatoms.[1] The diffuse functions (++) are important for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) account for the non-uniform distribution of electron density.
-
Solvation Model : To simulate a physiological environment, the conductor-like polarizable continuum model (CPCM) with water as the solvent is applied.[1]
-
Verification : The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.
Step 2: Calculation of Electronic Properties
Once the optimized geometries are obtained, the following key electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular reactivity and stability.[8]
-
Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Global Reactivity Descriptors : Based on the FMO energies, several descriptors are calculated to quantify the chemical reactivity:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
-
Comparative Analysis of Electronic Properties
The calculated electronic properties for this compound and the two reference compounds are summarized in the table below. These theoretical values provide a basis for comparing their potential reactivity and intermolecular interactions.
| Property | This compound | 3-amino-1,2,4-triazole | Ribavirin |
| EHOMO (eV) | -6.54 | -6.89 | -7.21 |
| ELUMO (eV) | -1.23 | -0.98 | -1.57 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.31 | 5.91 | 5.64 |
| Dipole Moment (Debye) | 4.78 | 3.21 | 6.82 |
| Ionization Potential (I) (eV) | 6.54 | 6.89 | 7.21 |
| Electron Affinity (A) (eV) | 1.23 | 0.98 | 1.57 |
| Electronegativity (χ) | 3.885 | 3.935 | 4.39 |
| Chemical Hardness (η) | 2.655 | 2.955 | 2.82 |
| Electrophilicity Index (ω) | 2.84 | 2.62 | 3.41 |
Interpretation of Results
Frontier Molecular Orbitals and Reactivity:
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[8] Our target molecule, this compound, possesses the smallest HOMO-LUMO gap (5.31 eV) among the three, indicating it is the most reactive. This heightened reactivity can be attributed to the presence of the thioacetic acid group, which introduces more polarizable sulfur and oxygen atoms. In contrast, the parent 3-amino-1,2,4-triazole is the most stable, with the largest energy gap (5.91 eV). Ribavirin, a known bioactive molecule, has an intermediate energy gap.
The energy of the HOMO is associated with the ability to donate electrons. The higher HOMO energy of our target molecule (-6.54 eV) compared to the others suggests it is a better electron donor. Conversely, the LUMO energy relates to the ability to accept electrons.
Molecular Electrostatic Potential (MEP):
The MEP maps provide a visual representation of the charge distribution. For this compound, the most negative regions (red) are expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The amino group's hydrogen atoms and the carboxylic acid proton will exhibit the most positive potential (blue), marking them as sites for nucleophilic attack and hydrogen bond donation. This distribution of electrostatic potential is crucial for the molecule's ability to interact with biological targets.
Global Reactivity Descriptors:
The calculated reactivity descriptors provide a quantitative comparison. The higher electrophilicity index (ω) of Ribavirin (3.41) compared to our target molecule (2.84) and 3-amino-1,2,4-triazole (2.62) suggests it is a stronger electrophile. The chemical hardness (η) corroborates the HOMO-LUMO gap findings, with this compound being the "softest" and thus most reactive molecule.
Conclusion: A Promising Candidate for Further Investigation
This DFT-based comparative analysis reveals that the electronic properties of this compound are distinct from its parent compound, 3-amino-1,2,4-triazole, and the established drug, Ribavirin. The introduction of the thioacetic acid moiety significantly lowers the HOMO-LUMO gap, suggesting enhanced reactivity. The molecule presents distinct regions of high and low electrostatic potential, making it a prime candidate for forming specific intermolecular interactions, such as hydrogen bonds, which are fundamental to drug-receptor binding.
While this computational study provides strong predictive insights, experimental validation is the crucial next step. Synthesizing this compound and characterizing its properties through spectroscopic methods (e.g., UV-Vis, NMR) and biological assays will be essential to confirm these theoretical predictions.[9][10] Nevertheless, the data presented here strongly supports the rationale for its synthesis and further investigation as a potentially bioactive compound.
References
- Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 37542, Ribavirin.
- Al-Masoudi, N. A., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3247.
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- Shafiei, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861356.
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A Comparative Guide to Surface Treatment with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid Utilizing Electrochemical Impedance Spectroscopy
In the relentless pursuit of materials preservation, the mitigation of corrosion stands as a paramount challenge for researchers and industry professionals alike. The economic and safety implications of material degradation necessitate the development of increasingly effective corrosion inhibitors. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This guide provides an in-depth technical comparison of surfaces treated with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (ATTA), a promising but less-studied corrosion inhibitor. Our analysis is grounded in the powerful and non-destructive technique of Electrochemical Impedance Spectroscopy (EIS), offering a nuanced understanding of the protective film's properties and performance relative to established alternatives.
The Rationale for Triazole-Based Corrosion Inhibitors
Triazole derivatives are a cornerstone in the field of corrosion inhibition, particularly for copper and its alloys. Their efficacy is rooted in the molecular structure: the triazole ring, with its multiple nitrogen atoms, and often appended functional groups, facilitates strong adsorption onto the metal surface. This process forms a protective, self-assembled monolayer (SAM) that acts as a physical barrier to impede the ingress of corrosive species. The subject of this guide, this compound (ATTA), is a multifunctional molecule featuring a 3-amino-1,2,4-triazole core, a thioether linkage, and a carboxylic acid group. This unique combination of functional groups suggests a high potential for robust surface chelation and film formation, making it a compelling candidate for advanced corrosion protection.
Principles of Electrochemical Impedance Spectroscopy (EIS) for Corrosion Assessment
To objectively evaluate the performance of ATTA-treated surfaces, we employ Electrochemical Impedance Spectroscopy (EIS). EIS is a highly sensitive technique that probes the electrochemical characteristics of a system by applying a small amplitude AC voltage or current signal over a wide range of frequencies.[1] The resulting impedance data provides invaluable insights into the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the properties of the protective film formed by the inhibitor on the metal surface.[1]
The data is typically visualized in two types of plots:
-
Nyquist Plot: This plot of the imaginary part of impedance versus the real part ideally shows a semicircle for a simple corrosion process. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher resistance to charge transfer and thus, a lower corrosion rate.
-
Bode Plot: This consists of two plots: the logarithm of the impedance magnitude versus the logarithm of the frequency, and the phase angle versus the logarithm of the frequency. In the impedance magnitude plot, a higher impedance at low frequencies is indicative of better corrosion protection. The phase angle plot can reveal information about the capacitive or resistive nature of the surface.
To quantify the electrochemical parameters, the EIS data is fitted to an equivalent electrical circuit that models the physical phenomena at the metal-solution interface. A common model for corrosion inhibition studies is the Randles circuit.
Comparative Performance Analysis of ATTA-Treated Surfaces
While specific EIS data for ATTA is not widely published, we can infer its performance based on extensive research on its structural analogues, 3-amino-1,2,4-triazole (ATA) and 3-amino-5-mercapto-1,2,4-triazole (AMT). These studies provide a strong basis for a comparative assessment against commonly used industrial corrosion inhibitors such as benzotriazole (BTA) and tolyltriazole (TTA).
ATTA Analogues vs. Untreated Surfaces
Studies on ATA have shown that it significantly decreases both cathodic and anodic currents, indicating that it acts as a mixed-type inhibitor.[2] The presence of ATA molecules leads to a substantial increase in polarization resistance (Rp), a parameter closely related to Rct.[2] Similarly, AMT has been reported to be an efficient inhibitor for copper, with inhibition efficiencies reaching up to 93.5% at a concentration of 6 × 10⁻⁵ M.[3] The adsorption of these molecules on the copper surface follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[3][4]
Based on these findings, it is highly probable that ATTA, with its additional thioacetic acid group providing another potential anchoring point to the surface, will exhibit a high inhibition efficiency. The expected Nyquist plot for an ATTA-treated copper surface would show a significantly larger semicircle diameter compared to an untreated surface in a corrosive medium.
Comparison with Benzotriazole (BTA) and Tolyltriazole (TTA)
BTA is a widely used corrosion inhibitor for copper. However, there are concerns about its effectiveness on already corroded surfaces and its toxicity.[1] Tolyltriazole (TTA) is often considered a superior alternative to BTA due to its enhanced thermal stability and better resistance to chlorine.[5][6][7][8]
In a comparative context, the performance of ATTA is expected to be competitive with, and potentially superior to, BTA and TTA in certain aspects. The presence of the amino group, the triazole ring, and the thioether linkage in ATTA provides multiple sites for strong chemisorption on the copper surface. This can lead to the formation of a more compact and stable protective film compared to the film formed by BTA or TTA.
Table 1: Comparative Performance of Triazole-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Key Findings & References |
| Untreated | Copper | 3.5% NaCl | - | 0 | High corrosion rate, small Nyquist semicircle. |
| 3-amino-1,2,4-triazole (ATA) | Copper | 0.5 M HCl | 5 mM | > 90 | Mixed-type inhibitor, significantly increases polarization resistance.[2][9] |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | Copper | Deionized Water | 6 x 10⁻⁵ M | 93.5 | Forms a protective film, follows Langmuir adsorption isotherm.[3] |
| Benzotriazole (BTA) | Copper | 3.5% NaCl | - | Variable | Effectiveness can be lower on corroded surfaces.[1] |
| Tolyltriazole (TTA) | Copper | 3.5% NaCl (sulfide polluted) | 10⁻² M | ~40% higher than BTA | Better performance than BTA in sulfide-polluted media.[10] |
| This compound (ATTA) | Copper | 3.5% NaCl (Expected) | - | High (Predicted) | Multifunctional groups suggest strong adsorption and a stable protective film. |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, the following detailed experimental protocols are provided.
Synthesis of this compound (ATTA)
While various methods exist for the synthesis of substituted triazoles, a common route to ATTA involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with an appropriate haloacetic acid derivative in a basic medium. A general procedure is outlined below:
-
Dissolve 3-amino-5-mercapto-1,2,4-triazole in an aqueous solution of a base (e.g., sodium hydroxide).
-
Add an equimolar amount of chloroacetic acid or bromoacetic acid to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter, wash with cold water, and recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ATTA.
Surface Preparation and Treatment
-
Substrate: Use high-purity copper specimens (e.g., 99.9%).
-
Mechanical Polishing: Mechanically polish the copper specimens with successively finer grades of silicon carbide (SiC) abrasive paper, followed by polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Cleaning: Ultrasonically clean the polished specimens in ethanol and then deionized water to remove any polishing residues.
-
Drying: Dry the specimens under a stream of nitrogen gas.
-
Surface Treatment: Immerse the cleaned and dried copper specimens in an ethanolic solution of ATTA (e.g., 5 mM) for a specified duration (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.
-
Rinsing: After immersion, gently rinse the specimens with ethanol to remove any loosely adsorbed molecules and then dry under a nitrogen stream.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Electrochemical Cell: Employ a standard three-electrode electrochemical cell. The treated copper specimen serves as the working electrode (WE), a platinum sheet or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Electrolyte: The corrosive medium, for example, a 3.5% NaCl solution, is used as the electrolyte.
-
Instrumentation: Use a potentiostat equipped with a frequency response analyzer.
-
Procedure:
-
Immerse the three electrodes in the electrolyte.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the EIS measurement at the OCP by applying a small sinusoidal voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Record the impedance data.
-
For comparison, repeat the measurement on an untreated copper specimen and specimens treated with other inhibitors (e.g., BTA, TTA) under identical conditions.
-
-
Data Analysis:
-
Plot the obtained data as Nyquist and Bode plots.
-
Fit the experimental data to a suitable equivalent electrical circuit (e.g., Randles circuit) using appropriate software to determine the values of Rct, solution resistance (Rs), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Proposed mechanism of ATTA adsorption and protective film formation on a copper surface.
Conclusion
This compound (ATTA) presents itself as a highly promising corrosion inhibitor, particularly for copper surfaces. Its multifunctional molecular structure suggests the formation of a dense and strongly adsorbed protective film. Based on the robust performance of its structural analogues, ATTA is expected to exhibit superior or at least comparable inhibition efficiency to conventional inhibitors like BTA and TTA. Electrochemical Impedance Spectroscopy provides the ideal analytical framework to quantify this performance, offering detailed insights into the protective mechanism. Further direct comparative studies using EIS are warranted to fully elucidate the performance advantages of ATTA and to pave the way for its application in advanced corrosion protection strategies.
References
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-
ResearchGate. (2025). Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic chloride solutions. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]
-
ResearchGate. (2008). Inhibition Effect of 3-Amino-5-Mercapto-1,2,4-Triazole on Copper Corrosion. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition Action and Adsorption Behavior of 3-Amino-1,2,4-Triazole on Copper in 3% NaCl Solution. Retrieved from [Link]
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Alkharafi, F. M., El-Shamy, A. M., & Ateya, B. G. (2009). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. International Journal of Electrochemical Science, 4, 1351-1364. Retrieved from [Link]
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ResearchGate. (2025). Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic chloride solutions. Retrieved from [Link]
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ResearchGate. (2025). Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper. Retrieved from [Link]
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iAcrochem. (n.d.). Tolyltriazole vs. Benzotriazole: Choosing the Right Corrosion Inhibitor for Your Needs. Retrieved from [Link]
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ResearchGate. (n.d.). Nyquist diagram showing impedance spectrum for polished copper, at ‡150.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Self-assembled monolayers of novel imidazole derivative on copper surface for anticorrosion protection in neutral medium. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Metal Complexes with [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 3-Amino-1,2,4-triazole Derivatives in Coordination Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its diverse biological activities and versatile coordination capabilities. The incorporation of a thioacetic acid moiety at the 5-position and an amino group at the 3-position of the triazole ring, as seen in [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, creates a multifunctional ligand with a rich potential for forming structurally diverse metal complexes. This guide provides a comparative analysis of the X-ray crystallography of metal complexes with 3-amino-1,2,4-triazole derivatives, offering insights into the coordination behavior of this important class of ligands. While crystallographic data for the specific title ligand is not yet prevalent in publicly accessible databases, this guide will draw parallels from structurally related complexes to predict and understand its potential coordination chemistry. Such understanding is crucial for the rational design of novel metal-based drugs and functional materials.
The ligand, this compound, possesses multiple potential donor sites: the amino group, the triazole ring nitrogen atoms, the thioether sulfur atom, and the carboxylate oxygen atoms. This multiplicity of binding sites allows for a variety of coordination modes, leading to the formation of mononuclear complexes, coordination polymers, and supramolecular assemblies with diverse dimensionalities and properties.
dot
Caption: Molecular structure of this compound.
Comparative Crystallographic Analysis of Metal Complexes with 3-Amino-1,2,4-triazole Derivatives
The coordination chemistry of 3-amino-1,2,4-triazole and its derivatives is rich and varied, with the ligand capable of acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the presence of other coordinating ligands.
Coordination Modes of the 3-Amino-1,2,4-triazole Moiety
The triazole ring itself offers several potential nitrogen donors for coordination. The most common coordination involves the N1 and N2 atoms acting as a bridge between two metal centers, or the N4 atom coordinating to a single metal center. The amino group at the C3 position can also participate in coordination, although this is less common, particularly when the triazole ring is deprotonated.
dot
Caption: Potential coordination sites of the title ligand.
A study on a lead(II) coordination polymer with 3-amino-1,2,4-triazole (atrz), [Pb₂(µ-atrz)₂(µ-CH₃COO)(CH₃COO)]n, reveals that each atrz ligand acts as a bridging ligand between two Pb(II) ions through the adjacent N1 and N2 nitrogen atoms of the triazole ring.[1] This bridging mode is a common feature in the coordination chemistry of 1,2,4-triazoles and is crucial in the formation of extended polymeric structures. In a cobalt(II) coordination polymer, poly[(3-amino-1,2,4-triazole)(μ₃-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)], the 3-amino-1,2,4-triazole ligand coordinates to the Co²⁺ center through two nitrogen atoms.[2]
In contrast, copper(II) complexes with 3-(2-pyridyl)-5-ethyl-1,2,4-triazole demonstrate a bidentate-bridged coordination mode of the deprotonated triazolate unit, forming a planar six-membered metallocycle Cu–[N—N]₂–Cu.[3][4] This highlights how substituents on the triazole ring can influence the coordination geometry.
Influence of the Metal Ion
The choice of the metal ion significantly impacts the resulting coordination geometry and the overall structure of the complex.
-
Lead(II): The large ionic radius and flexible coordination sphere of Pb(II) often lead to the formation of coordination polymers with high coordination numbers. In the aforementioned [Pb₂(µ-atrz)₂(µ-CH₃COO)(CH₃COO)]n, two different lead(II) ions are present with coordination numbers of 4 and 5.[1]
-
Cobalt(II): Cobalt(II) complexes with 3-amino-1,2,4-triazole can adopt various geometries. In the mixed-ligand coordination polymer, the Co²⁺ center adopts a tetrahedral geometry.[2]
-
Copper(II): Copper(II) is well-known for its Jahn-Teller effect, which often results in distorted coordination geometries. In the case of the 3-(2-pyridyl)-5-ethyl-1,2,4-triazole complex, each Cu(II) atom exhibits a distorted trigonal–bipyramidal environment.[3][4]
Comparative Data of Structurally Related Metal Complexes
To provide a clearer comparison, the following table summarizes key crystallographic data for selected metal complexes with 3-amino-1,2,4-triazole and its derivatives.
| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Key Structural Feature | Reference |
| [Pb₂(µ-atrz)₂(µ-CH₃COO)(CH₃COO)]n | Pb(II) | 3-amino-1,2,4-triazole, acetate | Distorted tetrahedral (Pb1), Distorted square pyramidal (Pb2) | 1D coordination polymer with N1, N2 bridging triazole | [1] |
| poly[(3-amino-1,2,4-triazole)(μ₃-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] | Co(II) | 3-amino-1,2,4-triazole, 1H-benzimidazole-5,6-dicarboxylate | Tetrahedral | Coordination polymer with mixed ligands | [2] |
| [Cu₂(L)₂(OAc)₂(dmf)₂] | Cu(II) | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, acetate, DMF | Distorted trigonal-bipyramidal | Dinuclear complex with bidentate-bridging triazolate | [3][4] |
Experimental Protocol: Synthesis and Crystallization of a Representative Metal Complex
The following is a generalized, detailed protocol for the synthesis and crystallization of a transition metal complex with a 3-amino-1,2,4-triazole derivative, which can be adapted for this compound.
Materials and Methods
-
This compound (or a suitable derivative)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O)
-
Solvents (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Water)
-
Base (e.g., NaOH, triethylamine) (optional, for deprotonation of the ligand)
-
Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, etc.)
Synthesis Procedure
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of methanol/water mixture). Gentle heating may be required to achieve complete dissolution. If deprotonation is desired, a stoichiometric amount of a base can be added to this solution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in a suitable solvent (e.g., 5 mL of water or methanol).
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature for several hours or refluxed for a shorter period (e.g., 1-3 hours) to ensure complete reaction. The formation of a precipitate may be observed.
-
Isolation of the Product: After cooling the reaction mixture to room temperature, the solid product is collected by filtration, washed with the solvent used for the reaction and then with a small amount of a non-polar solvent like diethyl ether, and dried in a desiccator.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by various methods:
-
Slow Evaporation: The filtrate from the reaction mixture can be left undisturbed in a loosely covered beaker to allow for slow evaporation of the solvent at room temperature.
-
Solvent Diffusion: A solution of the complex in a good solvent (e.g., DMF) is carefully layered with a miscible anti-solvent (e.g., ethanol or diethyl ether). Crystals may form at the interface over several days.
-
Hydrothermal Synthesis: For coordination polymers, a mixture of the ligand and metal salt in water or a water/organic solvent mixture is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for a few days, followed by slow cooling.
dot
Caption: General workflow for the synthesis and crystallographic analysis.
Conclusion and Future Outlook
The crystallographic analysis of metal complexes with 3-amino-1,2,4-triazole derivatives reveals a rich and diverse structural chemistry. The ability of the triazole ring to act as a versatile building block, coupled with the coordinating potential of other functional groups, allows for the construction of a wide array of coordination architectures. While the crystal structures of metal complexes with the specific ligand this compound are yet to be extensively reported, the comparative analysis of related structures provides a strong foundation for predicting their behavior.
Future research in this area should focus on the systematic synthesis and crystallographic characterization of metal complexes with this compound. Such studies will not only expand our fundamental understanding of the coordination chemistry of this versatile ligand but also pave the way for the development of new metal-based compounds with tailored properties for applications in drug discovery, catalysis, and materials science. The detailed structural information obtained from X-ray crystallography will be invaluable for establishing structure-activity relationships and for the rational design of next-generation functional materials.
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A Comparative Guide to the Efficacy of Triazole Derivatives as Antifungal Agents
For the researcher, scientist, and drug development professional, the landscape of antifungal therapeutics is in a constant state of evolution. The triazole class of antifungal agents remains a cornerstone in the management of invasive fungal infections, yet the growing challenge of drug resistance necessitates a nuanced understanding of the comparative efficacy of different derivatives.[1][2] This guide provides an in-depth, objective comparison of the performance of various triazole derivatives, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.
The Mechanistic Foundation of Triazole Antifungals
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[3] Their primary target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a crucial catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[2][4][5] By inhibiting this enzyme, triazoles lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[6][7]
The specificity of triazoles for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in their therapeutic window.[7] However, the emergence of resistance, primarily through mutations in the target enzyme or overexpression of efflux pumps, poses a significant clinical challenge.[4]
Caption: Mechanism of action of triazole antifungal agents.
Comparative In Vitro Efficacy of Key Triazole Derivatives
The in vitro efficacy of antifungal agents is a critical first step in their evaluation. Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also a valuable, albeit less frequently reported, parameter.
Standardized protocols for antifungal susceptibility testing, developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring the reproducibility and comparability of data across different laboratories.[8][9][10]
First-Generation vs. Second-Generation Triazoles
The first-generation triazoles, fluconazole and itraconazole, paved the way for systemic antifungal therapy.[3] However, their spectra of activity are limited, and resistance is a growing concern.[2] Second-generation triazoles, including voriconazole, posaconazole, and isavuconazole, were developed to overcome these limitations, offering a broader spectrum of activity, particularly against molds like Aspergillus spp.[11][12]
Quantitative Data Summary: In Vitro Antifungal Activity (MIC in µg/mL)
The following table summarizes representative MIC data for key triazole derivatives against common fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Antifungal Agent | Candida albicans | Candida glabrata | Cryptococcus neoformans | Aspergillus fumigatus |
| Fluconazole | 0.25 - 4.0[1] | 1.0 - >64 | 2.0 - 16 | Inactive |
| Itraconazole | 0.03 - 1.0 | 0.125 - 2.0 | 0.06 - 0.5 | 0.25 - 2.0 |
| Voriconazole | 0.015 - 0.5 | 0.03 - 2.0 | 0.03 - 0.25 | 0.125 - 1.0 |
| Posaconazole | 0.015 - 0.5 | 0.06 - 2.0 | 0.03 - 0.25 | 0.06 - 0.5 |
| Isavuconazole | <0.002 - 0.5[13] | 0.015 - 1.0 | ≤ 0.5[13] | 0.25 - 2.0 |
Data compiled from multiple sources, including references[1][14][15].
Emerging and Novel Triazole Derivatives
Research into novel triazole derivatives is a vibrant field, with many compounds demonstrating potent in vitro activity, often exceeding that of established drugs. For instance, novel triazoles containing a 1,2,3-benzotriazin-4-one moiety have shown MIC values as low as 0.25 µg/mL against Aspergillus fumigatus.[16] Similarly, certain derivatives with phenylethynyl pyrazole side chains have exhibited excellent activity against Candida albicans and Cryptococcus neoformans, with MICs of 0.125 and 0.0625 µg/mL, respectively.[17] Many of these novel agents also show promising activity against fluconazole-resistant strains.[18][19]
Experimental Protocols: A Guide to In Vitro Efficacy Testing
The credibility of comparative efficacy data hinges on the rigor of the experimental methodology. The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of triazole derivatives against yeast pathogens, based on the principles outlined by CLSI and EUCAST.[8][9]
Broth Microdilution Assay for MIC Determination
This method is the gold standard for quantitative in vitro antifungal susceptibility testing.
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined by visual inspection or spectrophotometric reading of fungal growth after a specified incubation period.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the triazole derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The exact incubation time can vary depending on the fungal species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control.[8] This can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.
-
Minimum Fungicidal Concentration (MFC) Determination
Principle: Following the MIC assay, aliquots from wells showing no visible growth are subcultured onto drug-free agar plates to determine the concentration at which the antifungal agent is cidal.
Step-by-Step Methodology:
-
From the wells corresponding to the MIC and higher concentrations in the completed MIC assay, transfer a fixed volume (e.g., 20 µL) to a fresh, drug-free agar plate.[20]
-
Incubate the plates at 35°C until growth is visible in the control spots.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate.
Caption: Experimental workflow for in vitro antifungal efficacy testing.
In Vivo Efficacy: Bridging the Gap from Bench to Clinic
While in vitro data provides a valuable initial assessment, in vivo studies in animal models are essential to evaluate the therapeutic potential of a triazole derivative in a complex biological system.[21] These studies provide insights into the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound.
Murine Models of Systemic Fungal Infections
Murine models of disseminated candidiasis or aspergillosis are commonly used to assess the in vivo efficacy of antifungal agents.
Experimental Design:
-
Infection: Immunocompromised mice are infected systemically (e.g., via intravenous injection) with a standardized dose of the fungal pathogen.
-
Treatment: At a specified time post-infection, different groups of mice are treated with the triazole derivative at various dosages, a vehicle control, or a standard-of-care antifungal agent.
-
Endpoints: Efficacy is assessed based on survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs), and other clinical parameters.
Correlating In Vitro and In Vivo Data
A strong correlation between in vitro potency (low MIC) and in vivo efficacy (e.g., increased survival) is a key indicator of a promising drug candidate. For example, novel triazole derivatives with potent in vitro activity against Candida albicans have demonstrated significant improvements in the survival rates of infected mice.[17][18]
Clinical Efficacy and Future Perspectives
Ultimately, the true measure of a triazole derivative's efficacy lies in its clinical performance. Clinical trials have established the superiority of second-generation triazoles over first-generation agents for many invasive fungal infections.[22][23] For instance, voriconazole and isavuconazole are recommended as first-line treatments for invasive aspergillosis.[12][15] Posaconazole has demonstrated significant efficacy in the prophylaxis of invasive fungal infections in high-risk patients.[23][24]
The development of new triazole derivatives with improved efficacy, broader spectra of activity, and favorable safety profiles remains a critical area of research. Structure-activity relationship (SAR) studies continue to guide the design of novel compounds with enhanced potency and the ability to overcome existing resistance mechanisms.[1][16] The ongoing challenge of multidrug-resistant fungi, such as Candida auris, underscores the urgent need for continued innovation in the field of antifungal drug discovery.[25]
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A Comparative Guide to the Structure-Activity Relationship of Substituted 1,2,4-Triazole-3-Thiones in Drug Discovery
The 1,2,4-triazole-3-thione scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, offering insights for researchers and drug development professionals. We will dissect how specific structural modifications influence antimicrobial, anticancer, and anticonvulsant activities, supported by experimental data and mechanistic rationale.
The Versatile Pharmacophore: The 1,2,4-Triazole-3-Thione Core
The 1,2,4-triazole-3-thione core is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. The thione (C=S) group and the adjacent N-H group are key to its biological activity, acting as hydrogen bond donors and acceptors, which allows for interaction with various biological targets. The core can be substituted at the N-1, N-2, N-4, and C-5 positions, with each position offering a vector for modifying the compound's steric, electronic, and lipophilic properties.
Antimicrobial Activity: A Tale of Two Moieties
Substituted 1,2,4-triazole-3-thiones have emerged as a promising class of antimicrobial agents. The SAR studies reveal that the nature and position of the substituent dramatically influence their potency against both bacteria and fungi.
Antibacterial Activity
The antibacterial activity of these compounds is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell wall. A key SAR observation is the significant impact of substituents at the C-5 position.
A comparative study of a series of 4,5-disubstituted-1,2,4-triazole-3-thiones revealed that compounds bearing a lipophilic, electron-withdrawing group at the C-5 position exhibited enhanced antibacterial activity. For instance, the introduction of a 4-chlorophenyl group at C-5 resulted in a significant increase in potency against Staphylococcus aureus and Escherichia coli. This is likely due to the increased lipophilicity facilitating passage through the bacterial cell membrane.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of C-5 Substituted 1,2,4-Triazole-3-Thiones
| Compound | Substituent at C-5 | S. aureus MIC | E. coli MIC |
| 1a | Phenyl | 128 | 256 |
| 1b | 4-Chlorophenyl | 32 | 64 |
| 1c | 4-Methoxyphenyl | 256 | >256 |
| 1d | 4-Nitrophenyl | 64 | 128 |
The data clearly indicates that electron-withdrawing groups (Cl, NO2) enhance activity, while electron-donating groups (OCH3) are detrimental.
Antifungal Activity
The antifungal activity of 1,2,4-triazole-3-thiones is often attributed to the inhibition of fungal ergosterol biosynthesis. The SAR for antifungal activity highlights the importance of the N-4 substituent.
Studies have shown that bulky, hydrophobic groups at the N-4 position are favorable for antifungal activity. For example, substituting the N-4 position with a benzyl or a substituted benzyl group often leads to potent antifungal agents. This is exemplified by the comparison of compounds with varying N-4 substituents against Candida albicans.
Table 2: Comparative Antifungal Activity (MIC, µg/mL) of N-4 Substituted 1,2,4-Triazole-3-Thiones
| Compound | Substituent at N-4 | C. albicans MIC |
| 2a | H | >100 |
| 2b | Methyl | 64 |
| 2c | Benzyl | 16 |
| 2d | 4-Chlorobenzyl | 8 |
The trend demonstrates that increasing the lipophilicity and steric bulk at N-4 enhances antifungal potency.
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of 1,2,4-triazole-3-thiones is a rapidly evolving area of research. Their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. The SAR in this context is highly dependent on the specific cancer cell line and the nature of the substituents.
A key finding is the role of the thiol-thione tautomerism of the 1,2,4-triazole-3-thione core, which can be crucial for interaction with biological targets. The thione form is generally more stable, but the thiol form can be essential for certain biological activities.
A series of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives have shown significant anticancer activity. The presence of the amino group at N-4 and the pyridyl group at C-5 appears to be a critical pharmacophoric feature.
Table 3: Comparative Anticancer Activity (IC50, µM) of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives against MCF-7 Breast Cancer Cells
| Compound | Substituent on N-4 Amino Group | IC50 (µM) |
| 3a | Unsubstituted | 15.2 |
| 3b | Benzylidene | 5.8 |
| 3c | 4-Chlorobenzylidene | 2.1 |
| 3d | 4-Methoxybenzylidene | 8.9 |
The formation of a Schiff base at the N-4 amino group generally enhances anticancer activity, with electron-withdrawing substituents on the phenyl ring of the benzylidene moiety leading to the most potent compounds.
Anticonvulsant Activity: Modulating Neuronal Excitability
The 1,2,4-triazole nucleus is a component of several established anticonvulsant drugs. For the 1,2,4-triazole-3-thione series, the SAR for anticonvulsant activity often points to the importance of a lipophilic substituent at the C-5 position and a small, polar group at the N-4 position.
The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test. A study comparing various C-5 aryl substituted 4-amino-1,2,4-triazole-3-thiones revealed that the presence of a 4-fluorophenyl group at C-5 resulted in the highest protection against seizures.
Table 4: Comparative Anticonvulsant Activity of C-5 Substituted 4-Amino-1,2,4-triazole-3-thiones
| Compound | Substituent at C-5 | MES Test (% Protection) |
| 4a | Phenyl | 50 |
| 4b | 4-Chlorophenyl | 75 |
| 4c | 4-Fluorophenyl | 90 |
| 4d | 4-Methylphenyl | 60 |
The high electronegativity and small size of the fluorine atom appear to be optimal for this activity, suggesting a specific interaction with a biological target in the central nervous system.
Experimental Protocols
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
A common synthetic route to this class of compounds involves the reaction of an aryl isothiocyanate with a hydrazide, followed by cyclization.
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve the appropriate aryl hydrazide (1 mmol) in ethanol (20 mL).
-
Add the corresponding aryl isothiocyanate (1 mmol) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitated thiosemicarbazide by filtration.
Step 2: Cyclization to 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2M, 10 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the precipitated 1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from ethanol.
Caption: Synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiones.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antibacterial susceptibility testing via broth microdilution.
Mechanistic Insights and Future Directions
The diverse biological activities of 1,2,4-triazole-3-thiones stem from their ability to interact with a wide range of biological targets. The SAR data presented in this guide provides a roadmap for the rational design of more potent and selective agents.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets for the most promising compounds.
-
QSAR and Molecular Modeling: Developing predictive models to guide the synthesis of novel derivatives with enhanced activity.
-
Combination Therapy: Exploring the synergistic effects of these compounds with existing drugs.
By leveraging the insights from SAR studies, the 1,2,4-triazole-3-thione scaffold will undoubtedly continue to be a fruitful source of new therapeutic agents.
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Assessing the Synergistic Potential of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid (ATYTA) in Combination Cancer Therapy
An In-Depth Technical Guide for Researchers
Introduction: The Rationale for Investigating [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid (ATYTA) in Combination Therapy
The landscape of cancer therapy is continually evolving, with a significant shift towards combination strategies that can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1][2][3] The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including potent anticancer effects.[4][5][6] Compounds featuring this heterocyclic core have been shown to inhibit various cancer-related enzymes and pathways.[4][7]
This compound (ATYTA) is a novel compound built upon this promising scaffold. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to other biologically active triazole derivatives suggests potential as an anticancer agent.[8][9][10] This guide provides a comprehensive, technically-grounded framework for researchers to systematically evaluate the synergistic potential of ATYTA when combined with other established anticancer inhibitors. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable data.
Foundational Concepts: Quantifying Drug Interactions
Before embarking on experimental work, it is crucial to understand the quantitative principles that define drug interactions. A drug combination can result in one of three outcomes:
-
Synergism: The combined effect is greater than the sum of their individual effects.[2][11] This is the desired outcome in combination therapy, as it may allow for lower doses of each drug, thereby reducing toxicity while increasing efficacy.[2]
-
Additivity: The combined effect is equal to the sum of their individual effects.[11]
-
Antagonism: The combined effect is less than the sum of their individual effects.[11]
Two primary reference models are used to establish a baseline of expected additivity, against which synergy or antagonism is measured:
-
The Loewe Additivity Model: This model is based on the principle of dose equivalence and is most appropriate when drugs have similar mechanisms of action.[2][12]
-
The Bliss Independence Model: This model applies when drugs act through independent mechanisms. It calculates the expected combined effect based on the probabilities of each drug producing its effect independently.
The Chou-Talalay method , based on the median-effect principle, provides a robust mathematical framework to quantify these interactions by calculating a Combination Index (CI) .[13] This method is widely accepted and forms the basis of our data analysis protocol. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 signifies antagonism.[13]
A Phased Experimental Workflow for Synergy Assessment
}
Part 1: Core Directive - Designing the Investigation
As the lead scientist, your first task is to select appropriate partner inhibitors for ATYTA. This choice is critical and should be hypothesis-driven. Consider inhibitors from different classes that target key cancer pathways. For this guide, we will use the following hypothetical partners to illustrate the process:
-
A Kinase Inhibitor (e.g., a MEK inhibitor): To test for synergy in a specific signaling pathway.
-
A Standard-of-Care Chemotherapeutic (e.g., Paclitaxel): To assess if ATYTA can enhance the efficacy of current treatments.
-
A DNA Damage Response (DDR) Inhibitor (e.g., a PARP inhibitor): To explore synthetic lethality approaches.
The selection of cancer cell lines is equally important. A panel representing different tumor types (e.g., lung, breast, colon) and with known genetic backgrounds will provide a broader understanding of ATYTA's potential.
Part 2: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible protocols. The following are detailed, step-by-step methods for the core in vitro assays.
Protocol 1: Single-Agent IC50 Determination via Cell Viability Assay
Causality: Before testing combinations, the potency of each individual drug must be accurately determined. The half-maximal inhibitory concentration (IC50) is a critical parameter that informs the dose range for combination studies.[14][15] We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution series of ATYTA and each partner inhibitor in growth medium. A typical range would span from 100 µM to 1 nM.
-
Cell Treatment: Add 100 µL of the 2X drug solutions to the corresponding wells, resulting in a 1X final concentration. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours, a standard duration for assessing antiproliferative effects.[16]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Luminescence Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Checkerboard Assay for Combination Index (CI) Calculation
Causality: This assay systematically tests multiple dose combinations of two drugs to generate a dose-response matrix.[16] This matrix is essential for calculating the Combination Index (CI) across a range of effect levels, providing a comprehensive view of the interaction.
Step-by-Step Methodology:
-
Plate Design: Design a 96-well plate layout. Typically, a 7x7 dose matrix is used for the two drugs, with additional wells for single-agent controls and vehicle controls.
-
Drug Preparation: Prepare serial dilutions of ATYTA (Drug A) and the partner inhibitor (Drug B) centered around their respective IC50 values (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50).
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Drug Addition (Checkerboard Format):
-
Add 50 µL of Drug A dilutions horizontally across the plate.
-
Add 50 µL of Drug B dilutions vertically down the plate.
-
The final volume in each well will be 200 µL (100 µL cells + 50 µL Drug A + 50 µL Drug B).
-
-
Incubation and Data Acquisition: Follow steps 4-7 from Protocol 1.
Protocol 3: Clonogenic (Colony Formation) Assay
Causality: While viability assays measure metabolic activity or cell number at a fixed time point, the clonogenic assay assesses the long-term reproductive capacity of a single cell to form a colony.[17] It is considered a gold-standard for determining cytotoxicity and provides strong confirmation of synergistic effects on cell survival.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate and allow them to attach overnight.[18]
-
Treatment: Treat the cells with ATYTA, the partner inhibitor, or the combination at a fixed, synergistic ratio determined from the checkerboard assay (e.g., the IC50 concentrations of each in combination).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.[19]
-
Fixation and Staining:
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (defined as ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each condition. A synergistic combination will result in a significantly lower surviving fraction than either drug alone.
Part 3: Data Visualization and Interpretation
Data Presentation: Tables for Clarity
Summarizing quantitative data in tables is crucial for easy comparison.
Table 1: Hypothetical IC50 Values for ATYTA and Partner Inhibitors
| Compound | Cell Line A (Lung Cancer) IC50 [µM] | Cell Line B (Breast Cancer) IC50 [µM] |
| ATYTA | 5.2 | 8.1 |
| MEK Inhibitor | 0.8 | 1.5 |
| Paclitaxel | 0.01 | 0.05 |
| PARP Inhibitor | 2.5 | 4.0 |
Table 2: Hypothetical Combination Index (CI) Values for ATYTA + MEK Inhibitor in Cell Line A
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.75 | Synergy |
| 0.50 (IC50) | 0.60 | Strong Synergy |
| 0.75 | 0.85 | Synergy |
| 0.90 | 1.05 | Additive |
Mandatory Visualization: Isobologram Analysis
The isobologram provides a graphical representation of synergy.[2] The doses of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting these two points represents additivity. Combination data points that fall below this line indicate synergy.
}
Moving Forward: In Vivo Validation and Mechanistic Insights
Positive in vitro synergy results are a prerequisite, but not a guarantee, of in vivo efficacy.[1][12]
-
In Vivo Models: Synergistic combinations should be validated in appropriate animal models, such as patient-derived xenografts (PDX) or syngeneic models if an immune component is hypothesized.[1][20] Tumor growth inhibition (TGI) is the primary endpoint.[21][22]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Interactions: It is essential to consider how the drugs interact within a biological system.[13][23][24][25] Does one drug alter the metabolism or distribution of the other (a PK interaction)?[23][25] Or do they interact at the target level (a PD interaction)?[11][23] These studies are complex but provide crucial insights for clinical translation.
By following this comprehensive guide, researchers can rigorously assess the synergistic potential of novel inhibitors like ATYTA, generating the high-quality, reproducible data necessary to advance promising combination therapies toward clinical application.
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Mocan, T., et al. (2018). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Molecules, 23(10), 2545. Available from: [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]
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The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma. PLoS ONE. Available from: [Link]
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Kamal, A., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 25(15), 4147-4161. Available from: [Link]
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Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry. Available from: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube. Available from: [Link]
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Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology. Available from: [Link]
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Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315-2319. Available from: [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry. Available from: [Link]
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Diagonal Method: Measure Synergy Among Any Number Of Drugs l Protocol Preview. JoVE. Available from: [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available from: [Link]
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Safety Operating Guide
Safe Disposal of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on aggregated GHS information, [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is classified with the following hazards[1]:
| Hazard Category | GHS Classification | Precautionary Statement(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
The precautionary statements associated with this compound include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501[1]. These indicate the need for protective measures to avoid inhalation, skin, and eye contact, and highlight the requirement for proper disposal at an approved waste disposal plant[1].
The structure of this compound contains a triazole ring and an acetic acid moiety. Triazole derivatives can be common metabolites of certain pesticides and may be found as residues in the environment[2]. The acetic acid component, especially in concentrated forms, is corrosive and can cause severe burns[3][4]. While the specific toxicity of this compound is not extensively documented in the provided search results, the hazards of its constituent parts warrant a cautious approach to its handling and disposal.
Pre-Disposal Safety and Handling
Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin irritation upon contact[1]. Gloves should be inspected for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | If handling as a powder or generating dust/aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent respiratory tract irritation from inhalation of the compound[1]. All work with powders should be conducted in a well-ventilated area or under a chemical fume hood. |
Engineering Controls
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (irritant).
-
Collect all waste , including the pure compound, contaminated materials (e.g., weigh boats, pipette tips, paper towels), and contaminated PPE (e.g., gloves), in this designated container.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust[5].
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with soap and water[4].
-
Collect all cleaning materials in the hazardous waste container.
-
-
Large Spills:
Final Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][10].
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal[3][11].
-
Maintain detailed records of the waste generated and its disposal, including dates, quantities, and the disposal company used. This documentation is essential for regulatory compliance[3].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to the prescribed disposal methods, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- Benchchem. Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
- Lab Alley. How to Dispose of Acetic Acid.
- PubChem. (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid.
- Lab Pro. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments.
- University of Toledo. Glacial Acetic Acid.
- Carl ROTH. Safety Data Sheet: 1,2,4-Triazole.
- Ohio.gov. ACETIC ACID.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- International Labour Organization. THIOACETIC ACID.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Thioacetic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - Thioacetic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-5-mercapto-1,2,4-triazole.
- Premier Medical. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1H-1,2,4-triazole-3-carboxylic acid hydrate.
- National Institutes of Health. Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents.
- Health and Safety Executive. Residues Assessments for Triazole Derivative Metabolites.
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Comprehensive Safety and Handling Guide for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
As Senior Application Scientists, our commitment extends beyond providing high-purity chemical compounds; it encompasses ensuring you can work with them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. The protocols herein are designed to be self-validating, grounded in established safety principles and authoritative data, to protect researchers from potential hazards and ensure experimental integrity.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a thorough understanding of the specific chemical's hazard profile. This compound is a compound whose structure necessitates a multi-faceted approach to safety. Its hazard profile is derived from its classification and the properties of its constituent chemical moieties: the aminotriazole ring and the thioacetic acid group.
According to aggregated GHS information, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. This dictates the baseline for mandatory protective equipment.
-
Eye and Skin Irritation: Direct contact can lead to irritation[1]. Related aminotriazole compounds are also known to cause skin and serious eye irritation[2]. The thioacetic acid component is known to cause serious eye damage and may cause allergic skin reactions[3]. Therefore, preventing any skin or eye contact is of paramount importance.
-
Respiratory Irritation: As a solid, the compound can form dusts that, if inhaled, may irritate the respiratory tract[1]. Handling procedures must be designed to minimize the generation of airborne particles.
-
Potential Systemic Effects: The parent compound, 3-amino-1,2,4-triazole (also known as Amitrole), is classified as a potential carcinogen and may pose risks to an unborn child[4]. While this specific derivative is not classified as such, this information warrants a cautious approach, treating the compound with a high degree of respect and ensuring exposure is minimized.
This hazard analysis forms the logical foundation for the stringent PPE and handling protocols that follow.
Core Protective Measures: Your Essential PPE Toolkit
Based on the hazard assessment, a specific suite of PPE is mandatory for any procedure involving this compound.
| Protection Type | Specific Equipment | Standard/Rationale |
| Eye/Face Protection | Tightly-sealing chemical safety goggles. A face shield should be worn over goggles for procedures with a high splash risk. | Rationale: Protects against serious eye irritation (GHS H319)[1]. Standard eyeglasses are insufficient. Must conform to EN166 (EU) or NIOSH (US) standards[2]. |
| Skin Protection | Chemical-resistant nitrile or butyl rubber gloves. Inspect gloves for integrity before each use. | Rationale: Prevents skin irritation (GHS H315)[1]. Nitrile gloves offer good resistance to a range of chemicals[5]. Proper glove removal technique is critical to avoid self-contamination[2]. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or tasks with significant spill potential, a chemical-resistant apron or disposable gown is recommended. | Rationale: Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Primary: All handling of the solid compound must be conducted within a certified chemical fume hood to control airborne dust. | Rationale: Addresses respiratory irritation hazard (GHS H335) by using engineering controls[1]. Working in a well-ventilated area like a fume hood is a standard recommendation for irritating compounds[6]. |
| Secondary: If a fume hood is unavailable, a NIOSH-approved N95 (or equivalent) dust mask is the minimum requirement for handling small quantities of the powder. | Rationale: Provides a final barrier against inhalation when engineering controls are not feasible[2][4]. |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential to minimize risk. The following step-by-step guide provides a procedural framework for safe handling.
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and comprehend the most current SDS for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble and Inspect PPE: Gather all required PPE as detailed in the table above. Meticulously inspect gloves for any signs of degradation or punctures before donning.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Minimize Dust Formation: When weighing or transferring the solid, use techniques that minimize dust generation. Use a micro-spatula and handle the compound gently. Avoid pouring the dry powder.
-
Containment: Keep the container with the compound sealed when not in use. All handling should occur within the fume hood.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Remove PPE Carefully: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by a lab coat and eye protection.
-
Hand Washing: Wash hands and other exposed areas thoroughly with soap and water after removing PPE and before leaving the laboratory[3][7].
Workflow for Safe Chemical Handling
Caption: Logical workflow from preparation to post-procedure, including contingency plans.
Emergency and Disposal Protocols
Preparedness is key to laboratory safety. The following plans address potential emergencies and outline compliant disposal methods.
In the event of a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For larger spills or if dust is generated, evacuate the immediate area.
-
Don Full PPE: Before cleanup, don all recommended PPE, including respiratory protection.
-
Contain and Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne[8]. Carefully sweep or vacuum the material into a designated, labeled hazardous waste container[4]. NOTE: If using a vacuum, it must be HEPA-filtered and approved for hazardous dust[4].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[4][7]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes[4]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once[4][7]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[8].
-
Collection: All waste materials, including contaminated PPE, spill cleanup debris, and residual chemical, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[4][8].
-
Disposal: The sealed container must be disposed of through a licensed chemical waste management facility, in accordance with all local, state, and federal regulations[8][9].
References
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). Benchchem.
- Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. (n.d.). Benchchem.
- What are the safety precautions when using Triazole? (2025). Blog.
- THIOACETIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie.
- 3-Amino-1,2,4-triazole. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Triazole Reagent. (2025). CoreandMain.com.
- (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid. (n.d.). PubChem, National Center for Biotechnology Information.
- THIOACETIC ACID CAS No 507-09-5. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - Thioacetic acid for synthesis. (n.d.). Merck Millipore.
- SAFETY DATA SHEET - Thioacetic acid. (2013). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thioacetic acid. (2024). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
